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  • Product: 2,5-Dimethoxypyrimidin-4(3H)-one
  • CAS: 370103-23-4

Core Science & Biosynthesis

Foundational

2,5-Dimethoxypyrimidin-4(3H)-one chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,5-Dimethoxypyrimidin-4(3H)-one Introduction The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology, forming the core scaffold o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2,5-Dimethoxypyrimidin-4(3H)-one

Introduction

The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology, forming the core scaffold of nucleobases and a plethora of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 2,5-Dimethoxypyrimidin-4(3H)-one (CAS No. 370103-23-4).

While not as widely studied as some commodity pyrimidines, this molecule holds particular interest for researchers in drug development and process chemistry, notably as a known impurity of the widely used chemotherapeutic agent Fluorouracil.[2] Understanding its fundamental chemical properties, reactivity, and analytical profile is therefore critical for quality control, new scaffold development, and synthetic strategy. This document synthesizes available data and provides expert-driven insights into its characterization and potential utility.

Core Molecular Attributes and Tautomerism

2,5-Dimethoxypyrimidin-4(3H)-one is a substituted pyrimidine characterized by two methoxy groups at positions 2 and 5, and a carbonyl group at position 4. A crucial feature of pyrimidin-4-ones is their existence in tautomeric equilibrium with their aromatic hydroxyl counterparts, in this case, 2,5-dimethoxy-4-hydroxypyrimidine. This keto-enol tautomerism governs the molecule's reactivity, solubility, and spectroscopic properties. The keto form generally predominates in neutral solutions, but the equilibrium can be influenced by solvent and pH.

Caption: Keto-enol tautomerism of the title compound.

Table 1: Physicochemical and Computed Properties This table summarizes key identifiers and computed properties that are predictive of the molecule's behavior in various chemical and biological systems.[2]

PropertyValue
IUPAC Name 2,5-dimethoxy-1H-pyrimidin-6-one
CAS Number 370103-23-4
PubChem CID 9942200
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
Exact Mass 156.0535 Da
SMILES COC1=CN=C(NC1=O)OC
InChIKey JEARLRMCZMBVFC-UHFFFAOYSA-N
XLogP3 (Computed) -0.1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 2
Topological Polar Surface Area 59.9 Ų

Synthesis and Purification Strategy

While specific, peer-reviewed syntheses for 2,5-Dimethoxypyrimidin-4(3H)-one are not extensively documented, a logical and robust route can be designed based on established pyrimidine condensation chemistry.[3] The most field-proven approach involves the cyclization of a β-ketoester equivalent with a urea or isourea derivative.

Expert Insight: The primary challenge in this synthesis is the introduction of the C5-methoxy group. A standard malonic ester condensation would not suffice. Therefore, starting with a precursor that already contains the C5-methoxy functionality, such as dimethyl 2-methoxy-3-oxosuccinate, and condensing it with O-methylisourea provides a direct and efficient pathway.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification R1 Dimethyl 2-methoxy-3-oxosuccinate Condensation Base-Mediated Condensation (e.g., NaOEt in EtOH) R1->Condensation R2 O-Methylisourea R2->Condensation AcidWorkup Acidic Workup (e.g., aq. HCl) Condensation->AcidWorkup Neutralization & Precipitation Purify Recrystallization or Column Chromatography AcidWorkup->Purify Product 2,5-Dimethoxypyrimidin-4(3H)-one Purify->Product >98% Purity

Caption: Proposed workflow for the synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one.

Experimental Protocol: Proposed Synthesis

This protocol is a representative, hypothetical procedure grounded in established chemical principles. It requires optimization and validation.

  • Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser, add O-methylisourea hydrochloride (1.0 equivalent). Stir at room temperature for 30 minutes.

  • Addition of Ester: Add dimethyl 2-methoxy-3-oxosuccinate (1.05 equivalents) dropwise to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in water and acidify to pH 5-6 with 2M HCl. The crude product should precipitate.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final product.

  • Validation: Confirm identity and purity using NMR, MS, and HPLC analysis as described in the following section.

Spectroscopic and Analytical Characterization

A robust analytical package is essential for confirming the structure and purity of the synthesized compound. The following protocols describe a self-validating system for its characterization.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ ~11.5-12.5 (s, 1H, N-H, broad), δ ~7.6 (s, 1H, C6-H), δ ~3.9 (s, 3H, OCH₃), δ ~3.8 (s, 3H, OCH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ ~160 (C=O), δ ~158 (C2-O), δ ~145 (C6), δ ~138 (C5-O), δ ~56 (OCH₃), δ ~55 (OCH₃).
Mass Spec. (ESI+)Expected m/z: 157.0608 [M+H]⁺.
FT-IR (KBr Pellet, cm⁻¹)~3200-3000 (N-H stretch), ~2950 (C-H stretch), ~1680 (C=O stretch, strong), ~1600 (C=N/C=C stretch), ~1250 (C-O stretch).
Melting Point Expected for a crystalline solid; requires experimental determination.
Protocol 3.1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it solubilizes polar compounds and allows for the observation of exchangeable protons like N-H.

  • Data Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Integrate the ¹H NMR spectrum to confirm proton ratios. Correlate signals in the ¹³C and DEPT spectra to assign quaternary, CH, and CH₃ carbons. The expected chemical shifts are based on the electron-withdrawing nature of the pyrimidinone core and the electron-donating effect of the methoxy groups.

Chemical Reactivity and Synthetic Utility

The reactivity of 2,5-Dimethoxypyrimidin-4(3H)-one is dictated by its multiple functional groups, making it a potentially versatile synthetic intermediate.

  • N-H Acidity and Alkylation: The N3 proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an anion. This anion can then be alkylated or acylated to introduce substituents at the N3 position, a common strategy in modifying the pharmacokinetic properties of pyrimidine-based drugs.

  • Conversion to 4-Chloropyrimidine: This is arguably the most powerful transformation for a pyrimidin-4-one. Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can convert the C4-carbonyl (via its enol form) into a highly reactive C4-chloro group. This 4-chloropyrimidine is an excellent electrophile for SNAr reactions, allowing for the facile introduction of amine, alcohol, or thiol nucleophiles. This is a key step in the synthesis of many kinase inhibitors.[1]

  • O-Demethylation: The methoxy groups, particularly the one at the C2 position, can be susceptible to cleavage under strong acidic conditions (e.g., HBr, BBr₃), revealing the corresponding hydroxyl groups. This can be a route to other functionalized pyrimidines.

Significance in Drug Development and Process Chemistry

The primary documented relevance of 2,5-Dimethoxypyrimidin-4(3H)-one is its identification as Fluorouracil Impurity 28 .[2] Fluorouracil (5-FU) is a cornerstone antimetabolite drug used in the treatment of various cancers.

Expert Insight for Drug Development Professionals: The presence of impurities, even in trace amounts, is a critical quality attribute (CQA) that must be controlled and monitored under strict regulatory guidelines (ICH Q3A/B). Understanding the structure and properties of this specific impurity is vital for:

  • Developing Analytical Methods: Creating specific HPLC or GC methods to detect and quantify this impurity in batches of 5-FU active pharmaceutical ingredient (API).

  • Root Cause Analysis: Investigating the synthetic pathway of 5-FU to understand how this impurity might be formed (e.g., from a side reaction or a contaminated starting material).

  • Toxicity Assessment: Isolating or synthesizing a standard of the impurity for toxicological evaluation to set safe limits in the final drug product.

Beyond its role as an impurity, the scaffold itself represents a valuable building block for discovery chemistry. The dimethoxy substitution pattern offers a unique electronic and steric profile compared to more common pyrimidines, making it an attractive starting point for generating novel compound libraries targeting enzymes like kinases or DHFR.[4]

Safety, Handling, and Storage

No specific safety data sheet is publicly available for 2,5-Dimethoxypyrimidin-4(3H)-one. Therefore, it must be handled with the standard precautions applied to new chemical entities of unknown toxicity. General guidance based on related pyrimidine structures is as follows.[5][6]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be kept away from strong oxidizing agents and strong acids.[8]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Disclaimer: This information is for guidance only. Always consult a substance-specific Safety Data Sheet (SDS) before handling.

References

  • Wikipedia. 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. [Link]

  • PubChem. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779. [Link]

  • RSC Advances. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. [Link]

  • PubChem. 2,5-Dimethoxypyrimidin-4(3H)-one | C6H8N2O3 | CID 9942200. [Link]

  • New Journal of Chemistry. DIPEAc promoted one-pot synthesis of dihydropyrido[2,3-d:6,5-d′]dipyrimidinetetraone and pyrimido[4,5-d]pyrimidine derivatives. [Link]

  • ACS Omega. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. [Link]

  • Google Patents. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • PubMed. Discovery of a Potent Thieno[2,3-d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor. [Link]

  • Angene Chemical. Safety Data Sheet - 3-Methylpyrimidine-2,4(1H,3H)-dione. [Link]

  • National Institutes of Health (NIH). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. [Link]

  • MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • National Institutes of Health (NIH). Developments of pyridodipyrimidine heterocycles and their biological activities. [Link]

Sources

Exploratory

A Technical Guide to 2,5-Dimethoxypyrimidin-4(3H)-one (CAS: 370103-23-4): A Key Intermediate in Pharmaceutical and Agrochemical Synthesis

Abstract: This technical guide provides a comprehensive overview of 2,5-Dimethoxypyrimidin-4(3H)-one (CAS No. 370103-23-4), a heterocyclic compound of significant interest in synthetic chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2,5-Dimethoxypyrimidin-4(3H)-one (CAS No. 370103-23-4), a heterocyclic compound of significant interest in synthetic chemistry. The document details its physicochemical properties, safety and handling protocols, and its primary role as a versatile intermediate in the development of complex, biologically active molecules. The importance of the pyrimidine scaffold in medicinal chemistry is explored to provide context for its application in pharmaceutical and agrochemical research, particularly in the synthesis of potential antiviral, anticancer, and anti-inflammatory agents.[1] This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Core Compound Identification and Properties

2,5-Dimethoxypyrimidin-4(3H)-one is a substituted pyrimidinone, a class of compounds recognized for its prevalence in biologically significant molecules. Its structure features a pyrimidine ring functionalized with two methoxy groups and a carbonyl group, providing multiple sites for further chemical modification. This structural arrangement makes it a valuable building block in multi-step synthetic pathways.

Table 1: Physicochemical and Computed Properties

Property Value Source(s)
CAS Number 370103-23-4 [2][3]
Molecular Formula C₆H₈N₂O₃ [2][3]
Molecular Weight 156.14 g/mol [2][3]
IUPAC Name 2,5-dimethoxy-1H-pyrimidin-6-one [2]
Synonyms 2,5-dimethoxy-4(3H)-pyrimidinone, 4-Hydroxy-2,5-dimethoxypyrimidine, Fluorouracil Impurity 28 [2][3][4]
Physical Form White to yellow powder or crystals [5]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor Count 4 [2]
XLogP3 -0.1 [2]

| Storage Conditions | Sealed in a dry environment at room temperature |[5] |

Synthesis and Role as a Chemical Intermediate

While specific, detailed synthetic protocols for 2,5-Dimethoxypyrimidin-4(3H)-one are not extensively published in readily available literature, its commercial availability is typically on a custom synthesis basis. This underscores its role as a specialized reagent rather than a bulk chemical.

The core value of this compound lies in its function as a key intermediate for the synthesis of pharmaceuticals and agrochemicals.[1][3] The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The strategic placement of the methoxy and hydroxyl (in its tautomeric form) groups on this compound allows for regioselective reactions, enabling chemists to build more complex molecular architectures.

cluster_0 Plausible Synthetic Logic Start Acyclic Precursors (e.g., malonates, ureas) PyrimidineCore Formation of Pyrimidine Ring Start->PyrimidineCore Ring Closure Reaction Functionalization Regioselective Functionalization (Hydroxylation, Methoxylation) PyrimidineCore->Functionalization Substitution Reactions Target 2,5-Dimethoxypyrimidin-4(3H)-one Functionalization->Target

Caption: Plausible retrosynthetic logic for pyrimidinone synthesis.

The functional groups of 2,5-Dimethoxypyrimidin-4(3H)-one serve as handles for introducing further complexity. For instance, the hydroxyl group can be converted to a leaving group (e.g., a chloride) for nucleophilic substitution, or the entire molecule can be a substrate in cross-coupling reactions to build larger, more elaborate structures, such as the pyridopyrimidine derivatives found in many kinase inhibitors.[6]

cluster_1 Role as a Synthetic Intermediate Intermediate 2,5-Dimethoxypyrimidin-4(3H)-one (Building Block) Reaction Further Chemical Transformation (e.g., Cross-Coupling, Substitution) Intermediate->Reaction Product Complex Bioactive Molecules (Pharmaceuticals, Agrochemicals) Reaction->Product

Caption: The central role of the title compound as a synthetic building block.

Analytical and Spectroscopic Characterization Workflow

The definitive identification and quality control of 2,5-Dimethoxypyrimidin-4(3H)-one rely on a standard suite of analytical techniques. While specific spectral data is proprietary to manufacturers, a typical workflow for structural verification is outlined below.

Step-by-Step Analytical Protocol:
  • Mass Spectrometry (MS):

    • Objective: Confirm the molecular weight and elemental composition.

    • Methodology: Employ High-Resolution Mass Spectrometry (HRMS). The expected exact mass is 156.0535 Da.[2] This technique provides unambiguous confirmation of the molecular formula, C₆H₈N₂O₃.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: Elucidate the precise molecular structure and confirm the connectivity of atoms.

    • ¹H NMR: Expect to observe distinct signals corresponding to the two methoxy groups (-OCH₃) and the proton on the pyrimidine ring. The integration of these signals should correspond to a 3:3:1 ratio.

    • ¹³C NMR: Expect signals for the six carbon atoms, including the two distinct methoxy carbons, the carbonyl carbon, and the three carbons of the pyrimidine ring.

  • Infrared (IR) Spectroscopy:

    • Objective: Identify key functional groups.

    • Methodology: Look for characteristic absorption bands, including C=O stretching for the carbonyl group, C-O stretching for the methoxy ethers, and N-H stretching associated with the pyrimidinone ring.

  • UV-Vis Spectroscopy:

    • Objective: Analyze the electronic properties of the heterocyclic system.

    • Rationale: The conjugated pyrimidine system will exhibit characteristic UV absorption maxima. As demonstrated in studies of related pyrimidinone derivatives, these spectra are sensitive to pH and can be used to study the protonation state of the molecule.[7]

cluster_2 Standard Analytical Workflow for Structural Elucidation Sample Sample of 2,5-Dimethoxypyrimidin-4(3H)-one MS Mass Spectrometry (Confirms MW = 156.14) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) (Confirms Structure) Sample->NMR IR IR Spectroscopy (Identifies C=O, C-O, N-H) Sample->IR Purity Purity Assessment (HPLC, etc.) MS->Purity NMR->Purity IR->Purity Data Verified Compound Structure and Purity Purity->Data

Caption: A typical workflow for the analytical verification of the compound.

Applications in Research and Development

The primary application of 2,5-Dimethoxypyrimidin-4(3H)-one is as a specialized building block in medicinal and agricultural chemistry.[1][3] Its utility stems from the proven biological importance of the pyrimidine scaffold.

  • Pharmaceutical Synthesis: The pyrimidine ring is a cornerstone of many therapeutic agents. Its presence in complex molecules often imparts favorable drug-like properties. This intermediate is valuable for creating libraries of novel compounds for screening against various biological targets, including kinases, viruses, and inflammatory mediators.[1][6] The development of potent and selective kinase inhibitors for cancer therapy, such as Palbociclib, highlights the success of pyrimidine-based scaffolds.[6]

  • Agrochemical Development: Similar to pharmaceuticals, the pyrimidine structure is found in many herbicides and fungicides. This intermediate can be used to synthesize new crop protection agents.

  • Impurity Reference Standard: The compound is also identified as "Fluorouracil Impurity 28".[2] In this context, it serves as a critical reference standard for the quality control of Fluorouracil, a widely used chemotherapy drug. Its availability allows pharmaceutical manufacturers to develop analytical methods to detect and quantify it, ensuring the purity and safety of the final drug product.

Safety, Handling, and Storage

As a chemical reagent, 2,5-Dimethoxypyrimidin-4(3H)-one must be handled with appropriate precautions in a laboratory setting. The following information is based on available safety data.[5]

  • GHS Classification: Warning[5]

  • Pictogram: GHS07 (Exclamation Mark)[5]

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P280: Wear protective gloves/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Handling: Use in a well-ventilated area, preferably within a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid generating dust.

Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

2,5-Dimethoxypyrimidin-4(3H)-one is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its value is not in its end-use but in its potential as a starting point for the synthesis of novel and potentially life-changing molecules. For researchers in drug discovery and agrochemical development, this pyrimidinone intermediate offers a reliable and versatile scaffold to build upon, facilitating the exploration of new chemical space in the quest for effective and safe therapeutic and crop protection agents.

References

  • PubChem. (n.d.). 2,5-Dimethoxypyrimidin-4(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Alzchem Group. (n.d.). 4-Hydroxy-2,5-dimethoxypyrimidine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,5-Dimethoxypyrimidin-4(3H)-one. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Retrieved from [Link]

  • ChemWhat. (2025). 2,5-diMethoxy-4(3H)-PyriMidinone CAS#: 370103-23-4. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 370103-23-4 | Product Name : 2,5-Dimethoxypyrimidin-4(3H)-one. Retrieved from [Link]

  • Klyuev, M. V., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Retrieved from [Link]

  • Kumar, A., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). 4-Amino-2,5-dimethoxy pyrimidine. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. PMC - NIH. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of 2,5-Dimethoxypyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure of 2,5-Dimethoxypyrimidin-4(3H)-one (CAS No: 370103-23-4), a subs...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2,5-Dimethoxypyrimidin-4(3H)-one (CAS No: 370103-23-4), a substituted pyrimidinone of significant interest in medicinal chemistry.[1][2] While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and established chemical principles to elucidate its structural features, potential synthetic pathways, spectroscopic characteristics, and prospective biological significance. The pyrimidine scaffold is a cornerstone in the development of therapeutics, exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[3][4] This document aims to provide a robust foundational understanding of 2,5-Dimethoxypyrimidin-4(3H)-one to stimulate further research and application in drug discovery and development.

Introduction to the Pyrimidine Scaffold

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[5] This fundamental structure is a key component of nucleic acids (cytosine, thymine, and uracil), vitamins, and a vast number of synthetic compounds with significant pharmacological applications.[5] The inherent biological relevance of the pyrimidine nucleus has made it a privileged scaffold in medicinal chemistry. Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory agents.[3][6][7][8] The biological activity of these compounds is often modulated by the nature and position of substituents on the pyrimidine ring, which influence their physicochemical properties and interactions with biological targets.

Molecular Structure and Physicochemical Properties

2,5-Dimethoxypyrimidin-4(3H)-one is a derivative of the pyrimidinone core, characterized by the presence of two methoxy groups at positions 2 and 5. The "(3H)" designation indicates that the hydrogen atom is located on the nitrogen at position 3.

Table 1: Physicochemical Properties of 2,5-Dimethoxypyrimidin-4(3H)-one

PropertyValueSource
Molecular Formula C₆H₈N₂O₃PubChem
Molecular Weight 156.14 g/mol PubChem
CAS Number 370103-23-4[1][2]
IUPAC Name 2,5-dimethoxypyrimidin-4(3H)-onePubChem
Synonyms 2,5-dimethoxy-4-hydroxypyrimidine, 4-Hydroxy-2,5-dimethoxypyrimidine[2]
XLogP3 -0.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 2PubChem

The presence of both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atoms and oxygen atoms of the carbonyl and methoxy groups) suggests that this molecule can participate in various intermolecular interactions, which is a crucial aspect for its potential binding to biological macromolecules. The negative XLogP3 value indicates a degree of hydrophilicity.

Synthesis and Reactivity

A general and widely used method for pyrimidine synthesis is the Biginelli reaction or similar cyclocondensation reactions.[5] For the target molecule, a potential precursor would be a 2,5-disubstituted 4-hydroxypyrimidine. The methoxy groups could be introduced through methylation of a dihydroxypyrimidine precursor. The methylation of pyrimidinones is a common synthetic transformation.[9]

Hypothetical Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization A β-Ketoester Derivative C Cyclocondensation A->C B Urea or Guanidine Derivative B->C D Dihydroxypyrimidine Intermediate C->D Formation of Pyrimidinone Ring E Methylation D->E Introduction of Methoxy Groups F 2,5-Dimethoxypyrimidin-4(3H)-one E->F

Caption: A plausible synthetic workflow for 2,5-Dimethoxypyrimidin-4(3H)-one.

Spectroscopic Characterization (Inferred)

Direct experimental spectroscopic data for 2,5-Dimethoxypyrimidin-4(3H)-one is not available in the public domain. However, based on the known spectral characteristics of similar pyrimidine derivatives, a prediction of its key spectral features can be made.[10][11][12][13][14]

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the methoxy protons and the pyrimidine ring proton.

  • Methoxy Protons (-OCH3): Two sharp singlets, each integrating to 3 protons, are anticipated in the region of δ 3.8-4.2 ppm. The exact chemical shifts would differ slightly due to their different electronic environments at positions 2 and 5.

  • Pyrimidine Ring Proton (C6-H): A singlet integrating to 1 proton is expected in the aromatic region, likely between δ 7.5 and 8.5 ppm. The deshielding effect of the adjacent nitrogen and carbonyl group would place it downfield.

  • N-H Proton: A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration, is expected for the N3-H proton.

13C NMR Spectroscopy

The carbon NMR spectrum would provide information on the carbon framework.

  • Carbonyl Carbon (C4): A signal in the downfield region, typically around δ 160-170 ppm.

  • Pyrimidine Ring Carbons (C2, C5, C6): Signals for the carbon atoms of the pyrimidine ring would appear in the aromatic region (δ 100-160 ppm). The carbons attached to the electronegative oxygen and nitrogen atoms (C2, C4, C5) would be further downfield.

  • Methoxy Carbons (-OCH3): Two signals in the aliphatic region, likely between δ 50 and 60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the vibrational frequencies of its functional groups.[10][15]

  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm-1.

  • C-H Stretch: Aromatic and aliphatic C-H stretching vibrations would appear around 3100-3000 cm-1 and 3000-2850 cm-1, respectively.

  • C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in the pyrimidinone ring, expected around 1650-1700 cm-1.

  • C=N and C=C Stretch: Aromatic ring stretching vibrations would be observed in the 1600-1450 cm-1 region.

  • C-O Stretch: Strong C-O stretching bands for the methoxy groups would be present in the 1250-1000 cm-1 region.

Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern.[16][17][18]

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z = 156.

  • Fragmentation Pattern: Common fragmentation pathways for pyrimidines involve the loss of small molecules or radicals from the substituents, followed by cleavage of the pyrimidine ring. For 2,5-Dimethoxypyrimidin-4(3H)-one, initial fragmentation could involve the loss of a methyl radical (-CH3) from a methoxy group or the loss of formaldehyde (-CH2O).

Potential Biological Significance and Applications

While no specific biological studies on 2,5-Dimethoxypyrimidin-4(3H)-one have been identified, the extensive research on related pyrimidine derivatives provides a strong rationale for investigating its potential pharmacological activities.

Anticancer Potential

Numerous pyrimidine analogues have demonstrated significant anticancer activity.[3][4][19] These compounds can exert their effects through various mechanisms, including:

  • Inhibition of Kinases: Pyrimidine scaffolds are common in kinase inhibitors that target signaling pathways involved in cell proliferation and survival.

  • Antimetabolite Activity: As analogues of endogenous pyrimidines, they can interfere with nucleic acid synthesis, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Many pyrimidine derivatives have been shown to induce programmed cell death in cancer cells.

The presence of methoxy groups can enhance the lipophilicity and cell permeability of the molecule, potentially improving its pharmacokinetic properties.

Antimicrobial Activity

Pyrimidine derivatives are also well-known for their antimicrobial properties.[6][7][8] They can act against a broad spectrum of bacteria and fungi by inhibiting essential metabolic pathways or enzymes. The structural similarity to nucleobases makes them potential inhibitors of DNA and RNA synthesis in microorganisms.

Workflow for Biological Evaluation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization A 2,5-Dimethoxypyrimidin-4(3H)-one B Anticancer Assays (e.g., MTT, Cell Viability) A->B C Antimicrobial Assays (e.g., MIC, MBC) A->C D Enzyme Inhibition Assays B->D If Active F Cell Cycle Analysis B->F If Active E Gene Expression Analysis C->E If Active G Structure-Activity Relationship (SAR) Studies D->G E->G F->G H In Vivo Studies G->H

Caption: A proposed workflow for the biological evaluation of 2,5-Dimethoxypyrimidin-4(3H)-one.

Conclusion

2,5-Dimethoxypyrimidin-4(3H)-one is a pyrimidine derivative with a molecular structure that suggests potential for significant biological activity. While direct experimental data is currently scarce in the public domain, this technical guide has provided a comprehensive overview of its inferred molecular structure, physicochemical properties, likely synthetic routes, and predicted spectroscopic characteristics based on well-established chemical principles and data from analogous compounds. The rich history of pyrimidine derivatives in medicine strongly supports the rationale for further investigation of this compound as a potential lead for the development of new anticancer and antimicrobial agents. This guide serves as a foundational resource to encourage and direct future experimental work on this promising molecule.

References

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Exploratory

An In-Depth Technical Guide to 2,5-Dimethoxypyrimidin-4(3H)-one: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including nucleobases.[1] Among the vast array of pyrimidine derivatives, 2,5-Dimethoxypyrimidin-4(3H)-one stands as a compound of interest due to its potential as a versatile intermediate in the synthesis of more complex molecules.[2] This technical guide provides a comprehensive overview of 2,5-Dimethoxypyrimidin-4(3H)-one, focusing on its nomenclature, chemical properties, and a detailed exploration of synthetic strategies, aimed at supporting researchers in their synthetic and drug discovery endeavors.

Chemical Identity and Nomenclature

Precise identification of a chemical entity is fundamental for research and regulatory purposes. 2,5-Dimethoxypyrimidin-4(3H)-one is known by several names and identifiers, which can lead to confusion if not clearly delineated.

The tautomeric nature of the 4-hydroxypyrimidine ring system means the compound can exist in both the keto (pyrimidinone) and enol (pyrimidinol) forms. The pyrimidinone form is generally favored. This is reflected in the various naming conventions.

Table 1: Synonyms and Identifiers for 2,5-Dimethoxypyrimidin-4(3H)-one [3]

Identifier TypeIdentifier
Primary Name 2,5-Dimethoxypyrimidin-4(3H)-one
IUPAC Name 2,5-dimethoxy-1H-pyrimidin-6-one
CAS Number 370103-23-4
Molecular Formula C₆H₈N₂O₃
Synonyms 2,5-dimethoxy-4(3h)-pyrimidinone
2,5-dimethoxy-4-hydroxypyrimidine
4-Hydroxy-2,5-dimethoxypyrimidine[2]
Fluorouracil Impurity 28

It is crucial for researchers to recognize these synonyms when conducting literature and database searches to ensure a comprehensive retrieval of information. The CAS number, 370103-23-4, remains the most unambiguous identifier.

Physicochemical Properties

Understanding the physicochemical properties of 2,5-Dimethoxypyrimidin-4(3H)-one is essential for its handling, formulation, and application in synthetic protocols. The following table summarizes key computed properties.

Table 2: Computed Physicochemical Properties of 2,5-Dimethoxypyrimidin-4(3H)-one [3]

PropertyValue
Molecular Weight 156.14 g/mol
XLogP3 -0.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2
Exact Mass 156.05349212 Da
Topological Polar Surface Area 59.9 Ų
Heavy Atom Count 11

The low XLogP3 value suggests that the compound is relatively hydrophilic. The presence of both hydrogen bond donors and acceptors indicates its potential to participate in hydrogen bonding, influencing its solubility and interactions with biological targets.

Synthesis of the Pyrimidine Core: Established Methodologies

While a specific, detailed experimental protocol for the synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one is not extensively documented in readily available literature, its structure lends itself to established pyrimidine synthesis strategies. The most common and versatile methods for constructing the pyrimidine ring are retrosynthetically informative.

The Principal Synthesis: Cyclocondensation Reactions

The most prevalent method for pyrimidine ring formation involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine.[1]

A general and widely applicable method is the Pinner synthesis, which involves the reaction of a 1,3-dicarbonyl compound with an amidine.[4] Variations of this approach, such as the Biginelli reaction, are also powerful tools for creating dihydropyrimidines, which can be subsequently oxidized.[5]

A plausible synthetic route to a 2,5-disubstituted-4-hydroxypyrimidine would involve the cyclocondensation of a β-ketoester with an appropriate N-C-N synthon. For 2,5-Dimethoxypyrimidin-4(3H)-one, a key precursor would be a methoxy-substituted β-ketoester.

Below is a generalized experimental protocol for a related pyrimidine synthesis, which can be adapted by a skilled synthetic chemist for the preparation of the target molecule.

Protocol: General Synthesis of a 4-Hydroxypyrimidine via Cyclocondensation [6]

This protocol describes the synthesis of 2,4-diamino-6-hydroxypyrimidine and illustrates the fundamental steps of pyrimidine ring formation.

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Ethyl cyanoacetate

  • Guanidine hydrochloride

  • Glacial acetic acid

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide from sodium (1 g atom) and anhydrous ethanol (250 mL).

  • Formation of the Enolate: After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate (1 mole). Allow this mixture to stand.

  • Preparation of Guanidine Solution: Prepare a second solution of sodium ethoxide of the same volume and concentration. To this, add guanidine hydrochloride (1.02 moles). Separate the precipitated sodium chloride by filtration to obtain a clear filtrate containing the free guanidine base.

  • Cyclocondensation: Add the guanidine solution to the solution of ethyl sodiocyanoacetate. Heat the mixture under reflux for 2 hours.

  • Work-up and Isolation: Evaporate the reaction mixture to dryness. Dissolve the solid residue in boiling water (325 mL) and acidify with glacial acetic acid (67 mL).

  • Crystallization: Upon cooling, the product, 2,4-diamino-6-hydroxypyrimidine, will crystallize and can be collected by filtration.

Causality and Experimental Choices:

  • Base: Sodium ethoxide is a strong base required to deprotonate the active methylene group of the ethyl cyanoacetate, forming the nucleophilic enolate.

  • Solvent: Anhydrous ethanol is used as it is the solvent for the base and the reaction, and its boiling point is suitable for the reflux conditions.

  • Acidification: Acetic acid is used to neutralize the reaction mixture and precipitate the product.

Visualization of a General Pyrimidine Synthesis Pathway

The following diagram illustrates a generalized approach to the synthesis of a 4-hydroxypyrimidine, which is conceptually applicable to the synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product beta_ketoester β-Ketoester Derivative (e.g., Methoxy-substituted) condensation Cyclocondensation (Base-catalyzed) beta_ketoester->condensation NCN_synthon N-C-N Synthon (e.g., Urea, Guanidine) NCN_synthon->condensation pyrimidine 2,5-Dimethoxypyrimidin-4(3H)-one condensation->pyrimidine Ring Formation

Caption: Generalized synthetic pathway to 2,5-Dimethoxypyrimidin-4(3H)-one.

Potential Applications in Research and Drug Development

While specific biological activity data for 2,5-Dimethoxypyrimidin-4(3H)-one is sparse in the public domain, its structural features suggest several potential avenues for its application in research and drug development. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7]

The methoxy groups at the 2 and 5 positions of the pyrimidine ring can influence the molecule's electronic properties and its ability to interact with biological targets. These groups can also serve as handles for further chemical modification to generate libraries of related compounds for structure-activity relationship (SAR) studies. For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent inhibitor of mammalian dihydrofolate reductase with significant antitumor activity, highlights the utility of the dimethoxy-substituted aromatic moiety in the design of bioactive molecules.[8]

Given its identity as "Fluorouracil Impurity 28,"[3] this compound is of significant interest in the quality control and analysis of the widely used anticancer drug, fluorouracil. Its characterization is crucial for ensuring the purity and safety of fluorouracil formulations.

Conclusion

2,5-Dimethoxypyrimidin-4(3H)-one is a pyrimidine derivative with a well-defined chemical identity but limited publicly available data on its specific synthesis and biological applications. Its structural relationship to other bioactive pyrimidines suggests its potential as a valuable intermediate in medicinal chemistry and as a critical reference standard in pharmaceutical analysis. The established principles of pyrimidine synthesis provide a solid foundation for its preparation in a laboratory setting. Further research into the reactivity and biological profile of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

  • Abdullaev, S. S., Al-Hawary, S. I., Al-dolaimy, F., Althomali, R. H., Alsaab, H. O., Bijlwan, S., Khlewee, I. H., & Hussien, A. (2024). Multicomponent Synthesis of Pyrano[2,3-d]pyrimidine Diones by the Reaction of Aldehydes with Malononitrile and Barbituric Acids Using a Carbocationic Catalytic System in Neutral Media.
  • Goudarziafshar, H., Taheriazod, N., & Moosavi-Zare, A. R. (2025). Multicomponent Synthesis of Pyrano[2,3-d]pyrimidine Diones by the Reaction of Aldehydes with Malononitrile and Barbituric Acids Using a Carbocationic Catalytic System in Neutral Media.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 743.
  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxypyrimidin-4(3H)-one. Retrieved January 21, 2026, from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Pharmaceuticals, 15(3), 352.
  • 4-Hydroxy-2,5-dimethoxypyrimidine | Alzchem Group. (n.d.). Alzchem. Retrieved January 21, 2026, from [Link]

  • A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (n.d.). Google Patents.
  • 2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • PYRIMIDINE: IT'S DIVERSE BIOLOGICAL ACTIVITIES AND METHODS OF SYNTHESIS. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Process for preparing 4-hydroxypyrimidine. (n.d.). Google Patents.
  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. (1980). Journal of Medicinal Chemistry, 23(3), 327-329.
  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. (2024). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). National Institutes of Health. Retrieved January 21, 2026, from [Link]

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  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

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  • 2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one | CAS 72920-13-9. (n.d.). Veeprho. Retrieved January 21, 2026, from [Link]

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Foundational

An In-Depth Technical Guide to the Synthesis of 2,5-dimethoxy-4-pyrimidinol

This guide provides a comprehensive overview of a strategic pathway for the synthesis of 2,5-dimethoxy-4-pyrimidinol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a strategic pathway for the synthesis of 2,5-dimethoxy-4-pyrimidinol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is grounded in established principles of pyrimidine chemistry and leverages a classical cyclocondensation approach. This document offers a detailed narrative on the rationale behind the chosen synthetic route, complete with step-by-step experimental protocols for the preparation of key intermediates and the final target molecule.

Introduction to 2,5-dimethoxy-4-pyrimidinol

Pyrimidine and its derivatives are fundamental scaffolds in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. The specific substitution pattern of 2,5-dimethoxy-4-pyrimidinol, featuring methoxy groups at the C2 and C5 positions and a hydroxyl group at the C4 position, presents a unique electronic and steric profile that makes it an attractive building block for the exploration of novel chemical entities with potential therapeutic applications. The methoxy groups can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets, while the hydroxyl group offers a reactive handle for further functionalization.

Strategic Synthesis Pathway: A Rationale

The cornerstone of this synthetic strategy is the well-established Pinner synthesis of pyrimidines, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. To achieve the desired substitution pattern of 2,5-dimethoxy-4-pyrimidinol, a logical retrosynthetic analysis points towards two key precursors:

  • O-Methylisourea: This reagent provides the N-C(OCH₃)-N fragment, directly installing the methoxy group at the C2 position of the pyrimidine ring.

  • Diethyl 2-methoxymalonate: This substituted malonic ester serves as the C-C(OCH₃)-C component, introducing the methoxy group at the C5 position and providing the carbonyl groups necessary for cyclization to form the 4-hydroxypyrimidine core.

The overall synthetic approach is a convergent one, focusing on the preparation of these two key intermediates followed by their condensation to yield the final product.

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_final_synthesis Final Product Synthesis urea Urea omisu O-Methylisourea Sulfate urea->omisu H₂SO₄, H₂O dms Dimethyl Sulfate dms->omisu omisu_final O-Methylisourea omisu->omisu_final dem Diethyl Malonate dem_cl Diethyl 2-chloromalonate dem->dem_cl SO₂Cl₂ dem_br Diethyl 2-bromomalonate dem->dem_br Br₂ so2cl2 Sulfuryl Chloride so2cl2->dem_cl br2 Bromine br2->dem_br naome Sodium Methoxide dem_ome Diethyl 2-methoxymalonate naome->dem_ome dem_cl->dem_ome NaOMe dem_br->dem_ome NaOMe dem_ome_final Diethyl 2-methoxymalonate dem_ome->dem_ome_final target 2,5-dimethoxy-4-pyrimidinol omisu_final->target NaOEt, EtOH, Reflux dem_ome_final->target

Figure 1: Proposed convergent synthesis pathway for 2,5-dimethoxy-4-pyrimidinol.

PART 1: Synthesis of Precursors

Preparation of O-Methylisourea Sulfate

O-methylisourea is a key reagent for introducing the 2-methoxy substituent. It is conveniently prepared as its stable sulfate salt from readily available starting materials. The synthesis from urea and dimethyl sulfate is a well-documented and scalable method.[1][2]

Reaction Scheme:

2 (NH₂)₂CO + (CH₃)₂SO₄ + H₂SO₄ → [H₂NC(OCH₃)NH₂]₂SO₄

Experimental Protocol:

  • To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add dimethyl sulfate (0.5 mol).

  • Heat the dimethyl sulfate to 60°C.

  • At this temperature, add urea (0.75 mol) portion-wise, ensuring the temperature does not exceed 70°C.

  • Following the urea addition, add water (0.8 mol) and concentrated sulfuric acid (0.25 mol) dropwise via the addition funnel, maintaining the reaction temperature at 60°C.

  • After the addition is complete, maintain the reaction mixture at 60°C for 4 hours with vigorous stirring.

  • Cool the reaction mixture to 20°C and add water (130 g).

  • Neutralize the reaction mixture by the slow addition of calcium hydroxide (0.5 mol) while keeping the temperature below 30°C.

  • Stir the resulting slurry for 3 hours at room temperature.

  • Filter the mixture to remove the precipitated calcium sulfate.

  • To the filtrate, add methanol (50 mL) and cool to 0-5°C to induce crystallization.

  • Collect the crystalline O-methylisourea sulfate by filtration, wash with cold methanol, and dry under vacuum.

Data Summary Table 1: O-Methylisourea Sulfate Synthesis

ParameterValueReference
Molar Ratio (Urea:DMS)1.5:1[2]
Reaction Temperature60°C[2]
Reaction Time4 hours[2]
Typical Yield80-90%[1][2]
Preparation of Diethyl 2-methoxymalonate

Diethyl 2-methoxymalonate is the three-carbon component that provides the C5-methoxy group. A common method for its preparation involves the methoxylation of a halogenated malonic ester. The synthesis of diethyl 2-chloromalonate is a well-established procedure.

1.2.1 Synthesis of Diethyl 2-chloromalonate

Reaction Scheme:

CH₂(COOEt)₂ + SO₂Cl₂ → ClCH(COOEt)₂ + SO₂ + HCl

Experimental Protocol:

  • In a flask equipped with a stirrer and a reflux condenser connected to a gas trap, place diethyl malonate (1.0 mol).

  • Slowly add sulfuryl chloride (1.2 mol) dropwise while maintaining the temperature below 25°C with external cooling.

  • After the addition is complete, gradually heat the reaction mixture to 40-45°C and maintain this temperature for 4-5 hours.

  • Monitor the reaction progress by gas chromatography to ensure the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature. The crude diethyl 2-chloromalonate can be used in the next step without further purification, or it can be purified by vacuum distillation.

1.2.2 Synthesis of Diethyl 2-methoxymalonate

Reaction Scheme:

ClCH(COOEt)₂ + NaOCH₃ → CH₃OCH(COOEt)₂ + NaCl

Experimental Protocol:

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 mol) to anhydrous methanol (250 mL) under a nitrogen atmosphere with cooling.

  • To the freshly prepared sodium methoxide solution, add crude diethyl 2-chloromalonate (1.0 mol) dropwise at a rate that maintains the reaction temperature below 40°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

  • Neutralize the mixture with glacial acetic acid.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain crude diethyl 2-methoxymalonate, which can be purified by vacuum distillation.

PART 2: Cyclocondensation to 2,5-dimethoxy-4-pyrimidinol

The final step in the synthesis is the base-catalyzed cyclocondensation of O-methylisourea sulfate and diethyl 2-methoxymalonate. Sodium ethoxide is a suitable base for this transformation.

Cyclocondensation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product omisu O-Methylisourea adduct Tetrahedral Adduct omisu->adduct dem_ome Diethyl 2-methoxymalonate enolate Malonate Enolate dem_ome->enolate NaOEt enolate->adduct Nucleophilic Attack cyclized Cyclized Intermediate adduct->cyclized Intramolecular Cyclization (-EtOH) target 2,5-dimethoxy-4-pyrimidinol cyclized->target Tautomerization

Figure 2: Simplified mechanism of the cyclocondensation reaction.

Reaction Scheme:

[H₂NC(OCH₃)NH₂]₂SO₄ + CH₃OCH(COOEt)₂ --(NaOEt, EtOH)--> 2,5-dimethoxy-4-pyrimidinol

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 mol) in anhydrous ethanol (500 mL) under a nitrogen atmosphere.

  • To the sodium ethoxide solution, add O-methylisourea sulfate (1.0 mol).

  • Stir the mixture until the O-methylisourea sulfate has dissolved.

  • Add diethyl 2-methoxymalonate (1.0 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain reflux for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with concentrated hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue to dissolve the inorganic salts.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the crude 2,5-dimethoxy-4-pyrimidinol by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Summary Table 2: Final Cyclocondensation

ParameterValueRationale
BaseSodium EthoxideStrong base to deprotonate the malonate and facilitate condensation.
SolventAnhydrous EthanolCommon solvent for this type of condensation.
Reaction TemperatureRefluxTo ensure sufficient reaction rate.
Reaction Time6-8 hoursTypical duration for pyrimidine cyclocondensations.

Conclusion

The described synthetic pathway provides a robust and logical approach for the laboratory-scale preparation of 2,5-dimethoxy-4-pyrimidinol. The methodology is based on well-understood chemical transformations and utilizes readily accessible starting materials. The provided experimental protocols offer a detailed guide for researchers to successfully synthesize this valuable heterocyclic building block. Further optimization of reaction conditions may be necessary to maximize yields and purity for specific applications.

References

  • A kind of preparation method of o-methylisourea sulfate - Eureka | Patsnap. (URL: [Link])

  • CN105669496A - Preparation method of O-methyl isourea sulphate - Google P

Sources

Exploratory

An In-Depth Technical Guide to 2,5-Dimethoxypyrimidin-4(3H)-one: Synthesis, Properties, and Therapeutic Context

Abstract This technical guide provides a comprehensive overview of 2,5-Dimethoxypyrimidin-4(3H)-one, a member of the pharmacologically significant pyrimidinone family. While the specific discovery and biological profile...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethoxypyrimidin-4(3H)-one, a member of the pharmacologically significant pyrimidinone family. While the specific discovery and biological profile of this molecule are not extensively documented in peer-reviewed literature, this paper situates it within the broader context of pyrimidine chemistry and drug development. We will explore the historical significance of the pyrimidinone core, delineate a plausible and detailed synthetic pathway for 2,5-Dimethoxypyrimidin-4(3H)-one based on established methodologies, and discuss the potential biological activities of this compound by examining structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of novel heterocyclic compounds.

Introduction: The Pyrimidinone Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of essential biomolecules such as the nucleobases uracil, thymine, and cytosine.[1] Its derivatives have yielded a vast array of therapeutic agents with a wide spectrum of biological activities.[2] The pyrimidinone class of compounds, in particular, has garnered significant interest due to their diverse pharmacological applications, including anticancer, antiviral, antihypertensive, and anti-inflammatory properties.[1]

2,5-Dimethoxypyrimidin-4(3H)-one, the subject of this guide, is a specific example of this important class of heterocycles. While its individual history is not well-documented, its structural features suggest its potential as a valuable intermediate in the synthesis of more complex, biologically active molecules.[3] This guide will provide a detailed look into the synthesis, properties, and potential significance of this compound, drawing upon the extensive body of knowledge surrounding pyrimidinone chemistry.

A Brief History of the Pyrimidine Core

The journey of pyrimidine chemistry began in the 19th century, with the isolation of pyrimidine derivatives like alloxan. However, the systematic synthesis and characterization of the pyrimidine ring system were pioneered by Pinner in 1884 through the condensation of ethyl acetoacetate with amidines. The parent pyrimidine compound was first synthesized in 1900 by Gabriel and Colman. Since then, the field has expanded exponentially, leading to the development of numerous synthetic methodologies and the discovery of countless biologically active pyrimidine-containing compounds.[4][5]

The specific discovery of 2,5-Dimethoxypyrimidin-4(3H)-one is not prominently featured in the scientific literature, suggesting its likely role as a synthetic building block rather than a standalone therapeutic agent. Its value lies in the potential for further functionalization to create novel drug candidates.

Synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one: A Proposed Pathway

The synthesis of pyrimidin-4(3H)-ones is well-established in organic chemistry. A common and effective method involves the cyclocondensation of a β-ketoester with an amidine or a related nitrogen-containing nucleophile. Based on these principles, a plausible synthetic route for 2,5-Dimethoxypyrimidin-4(3H)-one is proposed below.

Proposed Synthetic Scheme

The synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one can be envisioned to proceed via the cyclocondensation of a suitably substituted three-carbon component with a source of the N-C-N fragment of the pyrimidine ring. A logical starting material would be a methoxy-substituted β-ketoester and O-methylisourea.

Synthetic_Pathway_of_2,5-Dimethoxypyrimidin-4(3H)-one cluster_reactants Reactants cluster_reaction Reaction Conditions reactant1 Ethyl 2,3-dimethoxy-3-oxopropanoate conditions Base (e.g., NaOEt) Ethanol Reflux reactant1->conditions reactant2 O-Methylisourea reactant2->conditions product 2,5-Dimethoxypyrimidin-4(3H)-one conditions->product Cyclocondensation Kinase_Inhibition_Pathway cluster_inhibition Mechanism of Action cluster_signaling Cellular Signaling inhibitor Pyrimidine-based Kinase Inhibitor kinase Kinase Active Site inhibitor->kinase Binds to downstream Downstream Signaling inhibitor->downstream Blocks kinase->downstream Phosphorylates atp ATP atp->kinase Competitive Inhibition proliferation Cell Proliferation and Survival downstream->proliferation Promotes

Sources

Foundational

An In-Depth Technical Guide to the Solubility of 2,5-Dimethoxypyrimidin-4(3H)-one for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 2,5-Dimethoxypyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Recognizing the critical role of solubility in the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 2,5-Dimethoxypyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Recognizing the critical role of solubility in the drug discovery and development pipeline, this document is structured to equip researchers, scientists, and drug development professionals with the foundational knowledge, experimental protocols, and data interpretation frameworks necessary to thoroughly characterize this and similar molecules. In the absence of extensive public experimental data for this specific compound, this guide emphasizes the established methodologies and predictive approaches that form the bedrock of modern pharmaceutical sciences.

The Critical Role of Solubility in Drug Discovery

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical development. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream and reach its target.[1][2] Poor aqueous solubility is a major hurdle, often leading to low and variable bioavailability, which can terminate the development of an otherwise potent drug candidate. Therefore, a comprehensive understanding and early assessment of a compound's solubility are paramount.

This guide will delve into the nuances of two key types of solubility measurements: kinetic and thermodynamic solubility. These are not interchangeable metrics; rather, they provide distinct and complementary insights at different stages of the drug discovery process.

Physicochemical Properties of 2,5-Dimethoxypyrimidin-4(3H)-one

A thorough understanding of a molecule's inherent physicochemical properties is the first step in predicting its solubility behavior.

PropertyValueSource
Chemical Structure Chemical structure of 2,5-Dimethoxypyrimidin-4(3H)-one
CAS Number 370103-23-4[3]
Molecular Formula C₆H₈N₂O₃[3]
Molecular Weight 156.14 g/mol [3]
Computed XLogP3 -0.1[3]

The computed XLogP3 value of -0.1 suggests that 2,5-Dimethoxypyrimidin-4(3H)-one is likely to be hydrophilic, favoring partitioning into aqueous environments over octanol.[3] This is a promising initial indicator for aqueous solubility. However, it is crucial to note that this is a theoretical value and must be confirmed by experimental data.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Understanding the distinction between kinetic and thermodynamic solubility is fundamental for any researcher in this field. They represent different aspects of the dissolution process and are relevant at different stages of drug development.

Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, in the presence of excess solid.[1][2] It is a critical parameter for lead optimization and formulation development.

Kinetic solubility , on the other hand, is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in an organic solvent like DMSO) when diluted into an aqueous buffer.[1][2] This method is amenable to high-throughput screening and is therefore invaluable in the early stages of drug discovery for ranking large numbers of compounds.

The relationship between these two parameters and their relevance in the drug discovery workflow is illustrated below.

Caption: Workflow illustrating the roles of kinetic and thermodynamic solubility in drug discovery.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of 2,5-Dimethoxypyrimidin-4(3H)-one. These protocols are based on widely accepted industry standards.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Protocol:

  • Preparation of Supersaturated Solution: Add an excess amount of solid 2,5-Dimethoxypyrimidin-4(3H)-one to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Determine the concentration of 2,5-Dimethoxypyrimidin-4(3H)-one in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility by correcting the measured concentration for the dilution factor. The result is typically expressed in µg/mL or µM.

G Start Start Add excess solid to solvent Add excess solid to solvent Start->Add excess solid to solvent Equilibrate (e.g., 24-48h shaking) Equilibrate (e.g., 24-48h shaking) Add excess solid to solvent->Equilibrate (e.g., 24-48h shaking) Centrifuge and filter Centrifuge and filter Equilibrate (e.g., 24-48h shaking)->Centrifuge and filter Quantify by HPLC/LC-MS Quantify by HPLC/LC-MS Centrifuge and filter->Quantify by HPLC/LC-MS Calculate Solubility Calculate Solubility Quantify by HPLC/LC-MS->Calculate Solubility

Caption: Experimental workflow for the shake-flask thermodynamic solubility assay.

Kinetic Solubility: High-Throughput Methods

Kinetic solubility assays are designed for speed and are ideal for screening large numbers of compounds. The following is a common protocol using nephelometry.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2,5-Dimethoxypyrimidin-4(3H)-one in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a microplate.

  • Addition to Aqueous Buffer: Transfer a small aliquot of each DMSO solution to a corresponding well in a microplate containing an aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Factors Influencing the Solubility of 2,5-Dimethoxypyrimidin-4(3H)-one

Several factors can influence the solubility of an organic molecule. For 2,5-Dimethoxypyrimidin-4(3H)-one, the following are particularly relevant:

  • pH and pKa: The pyrimidinone ring contains ionizable groups. The solubility of the compound will therefore be pH-dependent. The pKa is the pH at which the ionized and unionized forms are present in equal concentrations. While no experimental pKa is available, computational methods can provide an estimate. The presence of basic nitrogen atoms suggests that the solubility may increase in acidic conditions due to protonation.

  • Temperature: For most solid solutes, solubility increases with temperature.[4]

  • Polarity: The methoxy and carbonyl groups, along with the nitrogen atoms in the pyrimidine ring, contribute to the polarity of the molecule, which is consistent with its predicted hydrophilic nature.

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. The thermodynamically most stable form will have the lowest solubility.

Predictive Approaches and Structure-Solubility Relationships

In the absence of experimental data, computational models can provide valuable insights into the likely solubility of 2,5-Dimethoxypyrimidin-4(3H)-one.[5][6] Various software packages can predict aqueous solubility based on the molecular structure. These predictions, combined with the computed XLogP3, suggest that the compound should exhibit moderate to good aqueous solubility.

The pyrimidinone scaffold is common in medicinal chemistry, and studies on related structures can offer further clues. For instance, the introduction of polar groups and the disruption of molecular planarity have been shown to improve the solubility of other pyrimidinone-containing compounds.[7] The two methoxy groups in 2,5-Dimethoxypyrimidin-4(3H)-one are expected to influence its solubility through their electronic and steric effects.

Data Interpretation and Implications for Drug Development

The solubility data for 2,5-Dimethoxypyrimidin-4(3H)-one, once generated, must be interpreted within the broader context of its intended therapeutic application.

  • High Solubility: If the compound demonstrates high aqueous solubility, it is a favorable characteristic for oral drug development, simplifying formulation and likely leading to good bioavailability.

  • Low Solubility: If the aqueous solubility is found to be low, various formulation strategies can be employed to enhance it, such as salt formation, co-solvents, or amorphous solid dispersions.

The Biopharmaceutics Classification System (BCS) is a useful framework for classifying drugs based on their solubility and permeability.[8] Determining the solubility of 2,5-Dimethoxypyrimidin-4(3H)-one is the first step in placing it within this system, which can then guide further development strategies.

Conclusion

References

  • Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. European Journal of Pharmaceutical Sciences, 114, 183–195.
  • IEEE Xplore. (n.d.). 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. [Link]

  • PubChem. (n.d.). 2,5-Dimethoxypyrimidin-4(3H)-one. [Link]

  • PubMed Central (PMC). (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. [Link]

  • RSC Publishing. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. [Link]

  • PubMed Central (PMC). (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. [Link]

  • World Scientific News. (n.d.). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-2(1H)-pyrimidinethione. [Link]

  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • IJCRT.org. (n.d.). Science Of Solubility: Introduction, Importance And Factor Of Solubility. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of 2,5-Dimethoxypyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the spectroscopic properties of 2,5-Dimethoxypyrimidin-4(3H)-one,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic properties of 2,5-Dimethoxypyrimidin-4(3H)-one, a significant compound often encountered as an impurity in the synthesis of the widely used anticancer drug, 5-fluorouracil. Understanding the spectroscopic signature of this molecule is paramount for quality control, regulatory compliance, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document collates and interprets multi-faceted spectroscopic data, offering a self-validating system for the identification and characterization of this pyrimidine derivative.

Introduction: The Significance of 2,5-Dimethoxypyrimidin-4(3H)-one

2,5-Dimethoxypyrimidin-4(3H)-one (Molecular Formula: C₆H₈N₂O₃, Molecular Weight: 156.14 g/mol ) is a substituted pyrimidinone.[1] Its primary relevance in the pharmaceutical industry stems from its classification as "Fluorouracil Impurity 28."[1] The structural analysis of such impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide to ensure the purity and safety of the final drug product. The presence of impurities can potentially alter the therapeutic efficacy and toxicity profile of an API. Therefore, robust analytical methods for the unambiguous identification and quantification of these related substances are essential.

This guide delves into the core spectroscopic techniques utilized for the structural elucidation of 2,5-Dimethoxypyrimidin-4(3H)-one, providing a foundational understanding for researchers and quality control analysts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,5-Dimethoxypyrimidin-4(3H)-one is expected to be relatively simple, exhibiting signals corresponding to the methoxy groups, the proton on the pyrimidine ring, and the N-H proton. The chemical shifts are influenced by the electronic effects of the surrounding functional groups.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5s1HH-6
~3.9s3HOCH₃ at C-2
~3.7s3HOCH₃ at C-5
~11-12br s1HN-H at N-3

Interpretation and Rationale:

  • H-6 Proton: The proton at the C-6 position of the pyrimidine ring is expected to appear as a singlet in the aromatic region, typically downfield due to the deshielding effects of the electronegative nitrogen atoms and the carbonyl group.

  • Methoxy Protons: Two distinct singlets are predicted for the two methoxy groups at positions C-2 and C-5, each integrating to three protons. The differing electronic environments of these positions will result in slightly different chemical shifts.

  • N-H Proton: The proton on the nitrogen at position 3 is expected to be a broad singlet at a significantly downfield chemical shift, characteristic of an amide-like proton. Its broadness is a result of quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~160C-4 (C=O)
~158C-2
~140C-6
~125C-5
~55OCH₃ at C-2
~58OCH₃ at C-5

Interpretation and Rationale:

  • Carbonyl Carbon (C-4): The carbonyl carbon is expected to have the most downfield chemical shift, typical for a carbon in an amide-like environment.

  • Ring Carbons (C-2, C-5, C-6): The chemical shifts of the other ring carbons are influenced by the attached substituents and their position within the heterocyclic ring. The carbons attached to the electronegative oxygen and nitrogen atoms (C-2 and C-6) will be deshielded and appear at lower field.

  • Methoxy Carbons: The carbons of the two methoxy groups will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Dimethoxypyrimidin-4(3H)-one in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Employ a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000Medium, BroadN-H stretching
3000-2850MediumC-H stretching (methoxy and aromatic)
~1680StrongC=O stretching (amide)
1600-1450Medium-StrongC=C and C=N stretching (pyrimidine ring)
1250-1000StrongC-O stretching (methoxy)

Interpretation and Rationale:

  • N-H Stretch: A broad absorption band in the region of 3200-3000 cm⁻¹ is characteristic of the N-H stretching vibration, with the broadening due to hydrogen bonding.

  • C=O Stretch: A strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the pyrimidinone ring.

  • Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretches: Strong absorptions in the 1250-1000 cm⁻¹ region are expected for the C-O stretching vibrations of the two methoxy groups.

Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis ATR Solid Sample for ATR FTIR FTIR Spectrometer ATR->FTIR Place on ATR crystal KBr Mix with KBr Powder Pellet Press into Pellet KBr->Pellet Pellet->FTIR Place in sample holder Scan Acquire Spectrum (e.g., 4000-400 cm⁻¹) FTIR->Scan Process Process Interferogram Scan->Process Identify Identify Characteristic Peaks Process->Identify Report Report Identify->Report

Caption: General workflow for acquiring an FTIR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method.

    • Potassium Bromide (KBr) Pellet: Mix a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet.

  • Data Acquisition: Place the sample (ATR or KBr pellet) in the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Identify the positions and relative intensities of the absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): A prominent peak at m/z 156, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways: The fragmentation of pyrimidine derivatives is often initiated by the loss of substituents followed by ring cleavage.[2]

Proposed Fragmentation Pattern:

MS_Fragmentation M M⁺˙ m/z 156 M_minus_CH3 [M - CH₃]⁺ m/z 141 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [M - OCH₃]⁺ m/z 125 M->M_minus_OCH3 - •OCH₃ M_minus_CO [M - CO]⁺˙ m/z 128 M->M_minus_CO - CO UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solution Prepare Dilute Solution (e.g., in Ethanol or Methanol) Spectrophotometer UV-Vis Spectrophotometer Solution->Spectrophotometer Fill Cuvette Blank Measure Blank (Solvent) Spectrophotometer->Blank Scan Scan Sample Spectrum Blank->Scan Determine_lambda_max Determine λmax Scan->Determine_lambda_max Report Report Determine_lambda_max->Report

Caption: General workflow for acquiring a UV-Vis spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

    • Replace the reference cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) from the spectrum.

Conclusion

The spectroscopic data presented in this guide, including predicted NMR chemical shifts, characteristic IR absorption bands, and plausible mass spectral fragmentation patterns, provide a robust framework for the identification and characterization of 2,5-Dimethoxypyrimidin-4(3H)-one. As an important impurity in the synthesis of 5-fluorouracil, a thorough understanding of its spectroscopic properties is indispensable for ensuring the quality and safety of this critical anticancer medication. The experimental protocols outlined herein offer a standardized approach for obtaining reliable and reproducible spectroscopic data.

References

  • Pharmaffiliates. (n.d.). Fluorouracil-impurities. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluorouracil. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxypyrimidin-4(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Srivastava, S. L., & Rohitashava. (1987). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 28(5), 531-538.
  • SynZeal. (n.d.). Fluorouracil EP Impurity A | 67-52-7. Retrieved from [Link]

Sources

Foundational

Potential biological activity of 2,5-Dimethoxypyrimidin-4(3H)-one

An In-Depth Technical Guide to the Potential Biological Activity of 2,5-Dimethoxypyrimidin-4(3H)-one Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous ther...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2,5-Dimethoxypyrimidin-4(3H)-one

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1] This guide focuses on 2,5-Dimethoxypyrimidin-4(3H)-one, a specific derivative with, as of now, uncharacterized biological potential. Given the rich pharmacology of the pyrimidinone class, this document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It outlines a systematic approach to unveil the therapeutic promise of this molecule, starting from its chemical synthesis and proceeding through a multi-tiered screening strategy to evaluate its potential anticancer, anti-inflammatory, and antiviral properties. This guide provides not just protocols, but the scientific rationale behind them, empowering researchers to explore this promising chemical entity.

Introduction: The Promise of the Pyrimidinone Core

Pyrimidines are heterocyclic aromatic compounds that are fundamental to life itself, forming the basis of nucleobases in DNA and RNA.[1] Their derivatives are known to possess a wide spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[2] The pyrimidinone subclass, in particular, has yielded numerous compounds of significant therapeutic interest. The structural features of the pyrimidinone ring, including its capacity for hydrogen bonding and its ability to act as a bioisostere for other aromatic systems, make it a privileged scaffold in drug design. This guide proposes a structured research plan to investigate the biological activities of 2,5-Dimethoxypyrimidin-4(3H)-one, a compound whose potential is inferred from the extensive bioactivity of its chemical relatives.

Synthesis and Characterization of 2,5-Dimethoxypyrimidin-4(3H)-one

Proposed Synthetic Pathway

A logical approach would be the cyclocondensation of a suitably substituted three-carbon precursor with urea. The methoxy groups could be introduced before or after the formation of the pyrimidine ring. The following diagram illustrates a generalized synthetic workflow.

G cluster_0 Synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one start Precursor: Substituted Acetoacetate Derivative cyclization Cyclocondensation Reaction (e.g., with NaOEt in Ethanol) start->cyclization reagent Reagent: Urea reagent->cyclization intermediate Intermediate: 5-Methoxy-2-hydroxy-pyrimidin-4(3H)-one cyclization->intermediate methylation Methylation of 2-hydroxyl group (e.g., with Dimethyl Sulfate) intermediate->methylation product Final Product: 2,5-Dimethoxypyrimidin-4(3H)-one methylation->product purification Purification (Recrystallization / Chromatography) product->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization G cluster_1 Apoptosis Signaling Pathway compound 2,5-Dimethoxypyrimidin-4(3H)-one stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis G cluster_2 Anti-inflammatory Assay Workflow seed Seed RAW 264.7 Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 pretreat Pre-treat with Compound (1 hour) incubate1->pretreat stimulate Stimulate with LPS (24 hours) pretreat->stimulate collect Collect Supernatant stimulate->collect griess Perform Griess Assay collect->griess measure Measure Absorbance at 540 nm griess->measure analyze Analyze Data (% NO Inhibition) measure->analyze

Sources

Exploratory

Introduction: The Strategic Value of the Substituted Pyrimidinone Core

An In-Depth Technical Guide to 2,5-Dimethoxypyrimidin-4(3H)-one: A Versatile Synthetic Building Block In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the pyri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,5-Dimethoxypyrimidin-4(3H)-one: A Versatile Synthetic Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the pyrimidine scaffold remains a cornerstone of molecular design. Its prevalence in biologically active molecules, from kinase inhibitors to herbicides, underscores its utility as a privileged structure. Within this class, 2,5-Dimethoxypyrimidin-4(3H)-one emerges as a highly functionalized and strategically valuable building block. The presence of two distinct methoxy groups at the C2 and C5 positions, combined with the reactive N-H and carbonyl functionalities of the pyrimidinone ring, offers multiple handles for diversification and molecular elaboration.

This guide provides a comprehensive technical overview of 2,5-Dimethoxypyrimidin-4(3H)-one for researchers, medicinal chemists, and process development scientists. We will explore its fundamental properties, plausible synthetic strategies, core reactivity, and its demonstrated utility in the construction of complex, high-value molecules. The insights herein are designed to bridge fundamental chemistry with practical application, enabling scientists to leverage this scaffold in their synthetic programs.

Physicochemical and Structural Properties

A clear understanding of a building block's fundamental properties is critical for its effective use in synthesis. These characteristics influence solubility, reactivity, and analytical characterization. The key properties of 2,5-Dimethoxypyrimidin-4(3H)-one are summarized below.[1][2]

PropertyValueSource
IUPAC Name 2,5-dimethoxy-1H-pyrimidin-6-onePubChem[1]
Synonyms 2,5-dimethoxy-4(3H)-pyrimidinone, 2,5-dimethoxy-4-hydroxypyrimidinePubChem[1]
CAS Number 370103-23-4PubChem[1]
Molecular Formula C₆H₈N₂O₃PubChem[1]
Molecular Weight 156.14 g/mol PubChem[1]
Appearance White to off-white solid (predicted based on analogs)N/A
XLogP3 -0.1PubChem[1]

Synthetic Strategies for the Pyrimidinone Core

A plausible synthetic pathway would involve the condensation of a suitably substituted three-carbon unit, such as diethyl 2-methoxy-3-oxosuccinate, with urea, followed by methylation of the remaining hydroxyl group. The causality for this approach lies in the inherent reactivity of the 1,3-dicarbonyl system with the nucleophilic nitrogens of urea to form the stable six-membered heterocyclic ring.

Synthetic_Pathway reagents Diethyl Malonate + Dimethyl Carbonate + NaH intermediate1 Diethyl 2-methoxy-3-oxosuccinate (β-Ketoester Equivalent) reagents->intermediate1 1. Carboxymethylation intermediate2 5-Methoxy-2-hydroxy- pyrimidin-4(3H)-one intermediate1->intermediate2 2. Cyclocondensation reagents2 Urea (H₂NCONH₂) + NaOEt, EtOH, Reflux reagents2->intermediate2 product 2,5-Dimethoxypyrimidin-4(3H)-one intermediate2->product 3. O-Methylation reagents3 Methylating Agent (e.g., DMS, MeI) + Base reagents3->product

A plausible synthetic workflow for 2,5-Dimethoxypyrimidin-4(3H)-one.

This approach is advantageous as it builds the core scaffold efficiently. The choice of sodium ethoxide (NaOEt) as the base in the cyclocondensation step is crucial for deprotonating the urea and facilitating the nucleophilic attack on the ester carbonyls. The final methylation step can be achieved with standard reagents like dimethyl sulfate (DMS) or methyl iodide (MeI).

Reactivity and Synthetic Utility

The power of 2,5-Dimethoxypyrimidin-4(3H)-one as a building block stems from its multiple reactive sites, which can be addressed with high selectivity.

  • N-Alkylation/N-Acylation: The proton at the N3 position is acidic and can be readily removed by a suitable base, allowing for alkylation, arylation, or acylation to introduce diverse substituents.

  • Conversion to 4-Aminopyrimidines: The 4-oxo group can be converted into a more reactive leaving group (e.g., a 4-chloro group via POCl₃) and subsequently displaced by amines. This is a cornerstone transformation for building libraries of pharmacologically active compounds, as the 4-amino-pyrimidine moiety is a key feature in many kinase inhibitors.[3]

  • Electrophilic Aromatic Substitution: The C6 position of the pyrimidine ring is electron-rich and susceptible to electrophilic attack (e.g., halogenation, nitration), providing another avenue for functionalization.

  • Demethylation: The methoxy groups, particularly the one at the C2 position, can be selectively demethylated to reveal hydroxyl groups, which can then be used for further derivatization.

Key reactive sites on the 2,5-Dimethoxypyrimidin-4(3H)-one scaffold.

Exemplary Protocol: Multicomponent Synthesis of Pyrimido[4,5-b]quinolines

The true potential of a building block is demonstrated in its ability to construct complex molecular architectures. Pyrimidine derivatives are extensively used in multicomponent reactions (MCRs) to rapidly build fused heterocyclic systems. A well-documented example is the synthesis of pyrimido[4,5-b]quinolin-6(7H)-ones, which possess interesting biological activities.[4][5] This reaction showcases the utility of the related 6-amino-2,4-dimethoxypyrimidine, and a similar transformation can be envisioned for derivatives of our title compound.

Reaction: Three-component reaction between an aromatic aldehyde, dimedone, and 6-amino-2,4-dimethoxypyrimidine.

Causality: This reaction proceeds via a cascade mechanism. The Knoevenagel condensation between the aldehyde and the active methylene of dimedone forms an electrophilic Michael acceptor. The amino group of the pyrimidine then acts as a nucleophile, attacking the Michael acceptor, followed by an intramolecular cyclization and dehydration to yield the final fused product. Acetic acid serves as both a solvent and a Brønsted acid catalyst, activating the aldehyde carbonyl and facilitating the dehydration steps.[4]

Step-by-Step Laboratory Protocol
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 mmol, 1.0 eq), dimedone (1.0 mmol, 1.0 eq), and 6-amino-2,4-dimethoxypyrimidine (1.0 mmol, 1.0 eq).[4]

  • Solvent/Catalyst Addition: Add glacial acetic acid (3-5 mL) to the flask.[4]

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 70:30 v/v).[4]

  • Workup: Once the starting materials are consumed, cool the reaction mixture to room temperature. Pour the mixture into 30 mL of cold water with stirring.

  • Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration, washing with cold water.

  • Purification: Dry the crude solid. If necessary, purify the product by recrystallization from a suitable solvent like ethanol or methanol to obtain the desired 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative.[4]

Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine core is a cornerstone of modern medicinal chemistry. Derivatives stemming from scaffolds like 2,5-Dimethoxypyrimidin-4(3H)-one have been investigated for a wide range of therapeutic applications.

  • Kinase Inhibitors: Many FDA-approved drugs, such as Palbociclib (a CDK4/6 inhibitor), feature a substituted pyrimidine ring that forms critical hydrogen bond interactions in the ATP-binding pocket of kinases.[6] The structural motifs accessible from 2,5-dimethoxypyrimidin-4(3H)-one are highly relevant for this target class.

  • Anticancer Agents: Substituted pyrimidines and fused pyrimidinones have shown potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are key targets in oncology.[7][8] The ability to rapidly generate diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies.

  • Agrochemicals: The protoporphyrinogen IX oxidase (PPO) enzyme is a validated target for herbicides. Potent inhibitors based on thieno[2,3-d]pyrimidine-2,4-dione scaffolds have been discovered, highlighting the versatility of the pyrimidine core beyond medicine.[9]

Applications core 2,5-Dimethoxypyrimidin- 4(3H)-one Core app1 Kinase Inhibitors (e.g., CDK, PI3K) core->app1 Derivatization at N3, C4 app2 Fused Heterocycles (Anticancer) core->app2 Multicomponent Reactions app3 Herbicide Scaffolds (PPO Inhibitors) core->app3 Scaffold Hopping & Analogs

Major application areas for derivatives of the pyrimidinone core.

Spectroscopic Characterization Profile

Accurate characterization is essential for confirming the structure and purity of synthetic intermediates and final products. While a specific experimental spectrum for 2,5-Dimethoxypyrimidin-4(3H)-one is not provided in the search results, a highly predictive profile can be assembled based on its structure and data from close analogs like 2,4-dimethoxypyrimidine and 2-amino-4,6-dimethoxypyrimidine.[10][11]

TechniqueExpected Observations
¹H NMR - Singlet (~7.5-8.0 ppm) for the C6-H proton. - Singlet (~3.9-4.1 ppm) for the C2-OCH₃ protons. - Singlet (~3.7-3.9 ppm) for the C5-OCH₃ protons. - Broad singlet (>10 ppm) for the N3-H proton (may exchange with D₂O).
¹³C NMR - C4 (C=O) signal at ~160-165 ppm. - C2 and C6 signals in the aromatic region (~150-160 ppm). - C5 signal in the aromatic region (~130-140 ppm). - Methoxy carbon signals at ~55-60 ppm.
IR (Infrared) - Broad N-H stretch (~3200-3400 cm⁻¹). - C=O stretch (~1650-1680 cm⁻¹). - C-O-C stretches for methoxy groups (~1050-1250 cm⁻¹). - C=N and C=C stretches in the fingerprint region (~1400-1600 cm⁻¹).
Mass Spec (MS) - Expected [M+H]⁺ ion at m/z = 157.06.

Conclusion and Future Outlook

2,5-Dimethoxypyrimidin-4(3H)-one represents a synthetically tractable and highly versatile building block for chemical research. Its strategic placement of functional groups—two distinct methoxy ethers, a reactive N-H site, and a modifiable carbonyl group—provides a rich platform for generating molecular complexity. As demonstrated through established protocols for related compounds, this scaffold is an ideal substrate for constructing diverse libraries of substituted pyrimidines and fused heterocyclic systems. Its relevance to validated biological targets in oncology and agrochemistry ensures its continued importance in discovery programs. Future research will likely focus on developing novel, stereoselective transformations and incorporating this core into new drug modalities and functional materials.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9942200, 2,5-Dimethoxypyrimidin-4(3H)-one. Retrieved from [Link].[1]

  • ChemWhat (2025). 2,5-diMethoxy-4(3H)-PyriMidinone CAS#: 370103-23-4. Retrieved from [Link].[2]

  • Pharmaffiliates (n.d.). 2,5-Dimethoxypyrimidin-4(3H)-one. Retrieved from [Link].[12]

  • ResearchGate (2025). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. Retrieved from [Link].[13]

  • Onipko, O. V., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals, 15(3), 352. Available from: [Link].[7]

  • Kumar, A., et al. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(24), 15185-15195. Available from: [Link].[4]

  • Kumar, A., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(46), 30035-30048. Available from: [Link].[5]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137976, 2,4-Dimethoxypyrimidine. Retrieved from [Link].[10]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118946, 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link].[11]

  • Onipko, O. V., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed. Available from: [Link].[8]

  • Gotor, V., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available from: [Link].[6]

  • Li, Y., et al. (2021). Discovery of a Potent Thieno[2,3-d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach. Journal of Agricultural and Food Chemistry, 69(47), 14115-14125. Available from: [Link].[9]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one: An Application and Protocol Guide

Abstract This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is centered around a robust and efficient base-catalyzed cyclocondensation reaction. This document details the underlying chemical principles, a step-by-step experimental protocol, and the necessary validation methods. It is intended for an audience of researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction and Scientific Background

The pyrimidinone core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including antiviral and anticancer agents. The specific substitution pattern of 2,5-Dimethoxypyrimidin-4(3H)-one offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of compound libraries.

The synthetic strategy presented herein is a classical and highly effective method for constructing the pyrimidinone ring system. It relies on the condensation of a 1,3-dicarbonyl equivalent with an amidine-containing fragment. In this specific protocol, we utilize diethyl 2-methoxymalonate as the three-carbon (C-C-C) building block and O-methylisourea as the nitrogen-carbon-nitrogen (N-C-N) fragment.

The reaction proceeds via a base-catalyzed cyclocondensation. A strong base, such as sodium ethoxide, deprotonates the active methylene group of the diethyl 2-methoxymalonate, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic imine carbons of O-methylisourea. A subsequent intramolecular cyclization, followed by the elimination of ethanol and water, leads to the formation of the stable, aromatic pyrimidinone ring. This approach is widely recognized for its reliability and scalability.[1][2]

Reaction Scheme and Mechanism

The overall synthesis can be depicted as a two-step process: the preparation of the key precursor, diethyl 2-methoxymalonate, followed by the final cyclocondensation.

Overall Reaction

Step 1: Synthesis of Diethyl 2-methoxymalonate This step involves a nucleophilic substitution (Williamson ether synthesis) where sodium methoxide displaces the chloride from diethyl 2-chloromalonate.

Step 2: Synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one This is the core cyclocondensation reaction between diethyl 2-methoxymalonate and O-methylisourea sulfate, catalyzed by sodium ethoxide.

Mechanistic Pathway

The mechanism for the key cyclocondensation step is outlined below. The process is initiated by the formation of the malonate enolate, which acts as the primary nucleophile.

Reaction_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular Cyclization & Elimination Malonate Diethyl 2-methoxymalonate Enolate Malonate Enolate Malonate->Enolate Base Sodium Ethoxide (NaOEt) Base->Malonate Deprotonation Isourea O-methylisourea Enolate->Isourea Attack on imine carbon Intermediate1 Tetrahedral Intermediate Isourea->Intermediate1 CyclizedInt Cyclized Intermediate Intermediate1->CyclizedInt N-attack on ester carbonyl Product 2,5-Dimethoxypyrimidin-4(3H)-one CyclizedInt->Product - 2x EtOH - Tautomerization

Caption: Proposed mechanism for the cyclocondensation reaction.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Diethyl 2-chloromalonateReagent Grade, ≥97%Sigma-AldrichCorrosive, handle with care.
Sodium metalACS ReagentSigma-AldrichHighly reactive with water and alcohols.
O-methylisourea hydrogen sulfate≥98%Combi-BlocksCan be synthesized from urea or cyanamide.[3][4][5]
Anhydrous Ethanol (EtOH)200 proof, ≥99.5%Sigma-AldrichUse freshly opened or dried stock.
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%Sigma-AldrichUse freshly opened or dried stock.
TolueneAnhydrous, 99.8%Sigma-Aldrich
Glacial Acetic AcidACS Reagent, ≥99.7%Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
Brine (Saturated NaCl solution)ACS ReagentFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRFor drying organic layers.
Deuterated Solvents (e.g., DMSO-d₆)NMR GradeCambridge IsotopeFor product characterization.
Step-by-Step Synthesis Workflow

The workflow involves the preparation of the necessary reagents, the execution of the two primary reaction steps, and the final purification of the product.

Caption: Overall experimental workflow for the synthesis.

Protocol: Synthesis of Diethyl 2-methoxymalonate (Intermediate)
  • Preparation of Sodium Methoxide: In a 500 mL three-necked flask equipped with a reflux condenser, nitrogen inlet, and a dropping funnel, add 200 mL of anhydrous toluene. Carefully add sodium metal (4.6 g, 0.2 mol) in small pieces. Heat the mixture to reflux until the sodium melts. Stir vigorously to form a fine sodium dispersion.

  • Reaction: Cool the dispersion to 50-60 °C and slowly add anhydrous methanol (8.0 g, 0.25 mol) dropwise. The reaction is exothermic. After the addition is complete and the sodium has fully reacted, a white suspension of sodium methoxide will form.

  • Addition of Chloromalonate: To the sodium methoxide suspension, add diethyl 2-chloromalonate (32.5 g, 0.167 mol) dropwise at a rate that maintains the reaction temperature below 70 °C.

  • Reaction Completion: After the addition, heat the mixture to reflux for 4 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting chloromalonate is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by adding 100 mL of water. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl 2-methoxymalonate as a colorless oil.

Protocol: Synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one (Final Product)
  • Preparation of Sodium Ethoxide: In a 1 L three-necked flask under a nitrogen atmosphere, add 400 mL of anhydrous ethanol. Carefully add sodium metal (9.2 g, 0.4 mol) in small portions. Allow the sodium to react completely to form sodium ethoxide. This reaction is highly exothermic; use an ice bath to control the temperature.

  • Addition of Reagents: To the freshly prepared sodium ethoxide solution, add O-methylisourea hydrogen sulfate (34.4 g, 0.2 mol). Stir for 15 minutes to allow for salt exchange. Then, add the previously synthesized diethyl 2-methoxymalonate (38.0 g, 0.2 mol) dropwise over 30 minutes.

  • Cyclocondensation Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid residue in 200 mL of water. Carefully adjust the pH of the aqueous solution to ~6-7 using glacial acetic acid. A white precipitate will form.

  • Isolation: Cool the suspension in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether to remove any non-polar impurities. Dry the solid under vacuum at 50 °C to a constant weight. The product can be further purified by recrystallization from ethanol if necessary.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by rigorous in-process monitoring and final product characterization.

  • In-Process Controls: The progress of both synthetic steps should be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system). The disappearance of the starting material spot is a key indicator for proceeding to the next step.

  • Product Characterization: The identity and purity of the final product, 2,5-Dimethoxypyrimidin-4(3H)-one, must be confirmed through standard analytical techniques:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and the presence of the two methoxy groups and the pyrimidine ring protons.

    • ¹³C NMR (Carbon Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

    • MS (Mass Spectrometry): To confirm the molecular weight of the product (Expected [M+H]⁺ = 157.06).

    • Melting Point Analysis: To assess the purity of the crystalline solid. A sharp melting point range indicates high purity.

Conclusion

This guide presents a detailed and reliable protocol for the synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one. By explaining the causality behind the experimental choices and providing a robust framework for validation, this document serves as a practical resource for researchers engaged in synthetic and medicinal chemistry. The described method is efficient and utilizes readily accessible starting materials, making it suitable for both small-scale laboratory synthesis and potential scale-up operations.

References

  • Lu, L.-Y., et al. (2012). Synthesis and Characterization of New 2-Methoxy-Thieno[2,3-d]pyrimidin-4(3H)-One. Advanced Materials Research, 531, 255-258. Available at: [Link]

  • Google Patents. (2012). Synthetic method of O-methylisourea. CN102432506A.
  • Patsnap. (Date not available). A kind of new preparation method of o-methylisourea methylsulfate. Eureka. Available at: [Link]

  • PrepChem. (Date not available). Synthesis of O-methyl-isourea hydrogen sulfate. Available at: [Link]

  • Google Patents. (2016). Preparation method of O-methyl isourea sulphate. CN105669496A.
  • Google Patents. (1976). Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate from cyanamide. US3931316A.
  • ResearchGate. (2009). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. Available at: [Link]

  • Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442. Available at: [Link]

  • PrepChem. (Date not available). Synthesis of Diethyl Ethoxymethylenemalonate. Available at: [Link]

  • PrepChem. (Date not available). Synthesis of diethyl methoxy(methyl)malonate. Available at: [Link]

  • PrepChem. (Date not available). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Available at: [Link]

  • (Author not available). (Date not available). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • Pharmaceuticals. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]

  • Google Patents. (2021). Preparation method of ethoxy diethyl methylene malonate. CN112898152A.
  • Organic Syntheses. (Date not available). diethyl methylenemalonate. Available at: [Link]

  • Google Patents. (2016). The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride. CN106083705A.
  • Molecules. (2003). Malonates in Cyclocondensation Reactions. Available at: [Link]

  • Molecules. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. Available at: [Link]

  • Molecules. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Available at: [Link]

Sources

Application

Application Note: Elucidating Reaction Mechanisms of 2,5-Dimethoxypyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Pyrimidinones The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrimidinones

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Specifically, 2,5-Dimethoxypyrimidin-4(3H)-one is a key intermediate in the synthesis of various biologically active compounds. Its unique substitution pattern, featuring both electron-donating methoxy groups and a pyrimidinone core, presents a fascinating case for mechanistic investigation. Understanding the reaction mechanisms of this molecule is paramount for optimizing synthetic routes, predicting potential byproducts, and designing novel derivatives with enhanced therapeutic properties. This application note provides a comprehensive guide to studying the reaction mechanisms of 2,5-Dimethoxypyrimidin-4(3H)-one, integrating theoretical insights with practical experimental protocols.

Tautomerism in 4(3H)-Pyrimidinones: A Foundational Consideration

A critical aspect of pyrimidinone chemistry is the potential for tautomerism. The 4(3H)-pyrimidinone core can exist in equilibrium with its aromatic 4-hydroxypyrimidine tautomer. Computational studies on related systems have shown that the keto form is generally the more stable tautomer.[3][4][5] This preference is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and electronic delocalization.[3][4]

Part 1: Proposed Reaction Mechanisms

Based on the electronic properties of 2,5-Dimethoxypyrimidin-4(3H)-one, two primary classes of reactions are of significant interest: electrophilic aromatic substitution and nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring is generally considered electron-deficient, making electrophilic aromatic substitution challenging. However, the presence of two electron-donating methoxy groups at the 2- and 5-positions can activate the ring towards electrophilic attack. The most likely position for electrophilic attack is the C6 position, which is activated by the adjacent methoxy group and is sterically accessible.

A generalized mechanism for electrophilic aromatic substitution at the C6 position is depicted below:

EAS_Mechanism cluster_0 Step 1: Electrophile Attack cluster_1 Step 2: Deprotonation Reactant 2,5-Dimethoxypyrimidin-4(3H)-one Intermediate Sigma Complex (Resonance Stabilized) Reactant->Intermediate Slow Electrophile E+ Electrophile->Intermediate Product C6-Substituted Product Intermediate->Product Fast Base Base Intermediate->Base H+ transfer

Caption: Generalized mechanism for Electrophilic Aromatic Substitution (EAS).

Nucleophilic Aromatic Substitution (SNAr)

While the electron-donating groups disfavor nucleophilic attack on the ring itself, the pyrimidinone core can be susceptible to nucleophilic attack at the C2, C4, and C6 positions, especially with a suitable leaving group.[6] For 2,5-Dimethoxypyrimidin-4(3H)-one, a potential reaction pathway involves nucleophilic attack at the C2 or C4 positions, potentially leading to the displacement of a methoxy group, particularly under harsh conditions or with activation.

A proposed mechanism for nucleophilic aromatic substitution at the C2 position is as follows:

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Reactant 2,5-Dimethoxypyrimidin-4(3H)-one Meisenheimer_Complex Meisenheimer-like Complex (Resonance Stabilized) Reactant->Meisenheimer_Complex Addition Nucleophile Nu- Nucleophile->Meisenheimer_Complex Product C2-Substituted Product Meisenheimer_Complex->Product Elimination of MeO- HPLC_Workflow Start Reaction Setup Quench Aliquots taken at timed intervals and quenched Start->Quench Dilute Dilution with mobile phase Quench->Dilute Inject Injection into HPLC system Dilute->Inject Analyze Data Acquisition (Chromatogram) Inject->Analyze Plot Plot [Concentration] vs. Time Analyze->Plot Determine_Rate Determine Rate Law and Rate Constant Plot->Determine_Rate Isotope_Labeling_Workflow Start Synthesize Isotopically Labeled Reactant Reaction Perform the reaction with the labeled reactant Start->Reaction Isolate Isolate and purify the product(s) Reaction->Isolate Analyze_MS Analyze by Mass Spectrometry Isolate->Analyze_MS Analyze_NMR Analyze by NMR Spectroscopy Isolate->Analyze_NMR Determine_Label_Position Determine the position of the isotope label in the product Analyze_MS->Determine_Label_Position Analyze_NMR->Determine_Label_Position Infer_Mechanism Infer the reaction mechanism Determine_Label_Position->Infer_Mechanism

Sources

Method

Application Note: Comprehensive Structural Elucidation of 2,5-Dimethoxypyrimidin-4(3H)-one via Multinuclear and Multidimensional NMR Spectroscopy

Introduction: The Imperative for Unambiguous Characterization 2,5-Dimethoxypyrimidin-4(3H)-one is a substituted pyrimidinone derivative. The pyrimidinone core is a privileged scaffold in drug discovery, forming the backb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Unambiguous Characterization

2,5-Dimethoxypyrimidin-4(3H)-one is a substituted pyrimidinone derivative. The pyrimidinone core is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents. Accurate and definitive structural characterization is a non-negotiable prerequisite for any downstream application, from patent filing to clinical trials. It ensures batch-to-batch consistency, validates synthetic routes, and is fundamental to understanding structure-activity relationships (SAR).

NMR spectroscopy stands as the gold standard for the structural elucidation of small molecules in solution.[1][2] This guide moves beyond simple data reporting to explain the strategic workflow for acquiring and interpreting a comprehensive set of NMR data to leave no ambiguity in the final structure.

Molecular Structure and Numbering Scheme:

For clarity throughout this document, the following IUPAC-compliant numbering scheme will be used for 2,5-Dimethoxypyrimidin-4(3H)-one.

Chemical structure of 2,5-Dimethoxypyrimidin-4(3H)-one with atoms numbered for NMR assignment.
Figure 1. Structure of 2,5-Dimethoxypyrimidin-4(3H)-one.

Foundational NMR Principles: A Multi-Experiment Strategy

A single NMR experiment provides only a partial view of a molecule. A robust characterization relies on integrating data from several experiments, each providing a unique piece of the structural puzzle.

  • ¹H NMR (Proton NMR): Identifies all unique proton environments, their relative abundance (integration), and neighboring protons through spin-spin coupling (multiplicity).

  • ¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms and their electronic environment.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique is essential for determining the multiplicity of carbon signals.[3][4][5][6][7] A DEPT-135 experiment, specifically, differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) are absent.[5][6]

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that maps proton-proton couplings, typically over two to three bonds (³JHH).[8][9][10] It visually connects protons that are neighbors in the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons directly to the carbon they are attached to.[11][12][13] This provides definitive one-bond (¹JCH) C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH).[11][12][14] It is the key to assembling molecular fragments and confirming the overall carbon skeleton.

The logical flow of these experiments forms a self-validating system for structural proof.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1 ¹H NMR (Proton Environments & Multiplicity) C13 ¹³C NMR (All Carbon Signals) H1->C13 Initial Overview DEPT DEPT-135 (Carbon Multiplicity: CH, CH₂, CH₃) C13->DEPT Determine C-types HSQC HSQC (Direct C-H Attachment) DEPT->HSQC Assign Protonated Carbons HMBC HMBC (Long-Range C-H Connectivity) HSQC->HMBC Establish Fragments Final Unambiguous Structure Confirmation HMBC->Final COSY COSY (H-H Connectivity) COSY->HMBC Confirm Proton Networks

Diagram 1: Logical workflow for NMR-based structure elucidation.

Experimental Protocols

A. Sample Preparation

  • Weigh approximately 10-15 mg of 2,5-Dimethoxypyrimidin-4(3H)-one.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent solvent for many polar organic molecules. Crucially, its use allows for the observation of exchangeable protons, such as the N-H proton in the pyrimidinone ring, which would be lost in solvents like D₂O.

  • Transfer the solution to a 5 mm NMR tube.

  • Vortex briefly to ensure homogeneity.

B. NMR Data Acquisition All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[15] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).[16]

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2 seconds.

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 sequence (dept135).

    • Number of Scans: 256

    • Relaxation Delay (d1): 2 seconds.

  • COSY:

    • Pulse Program: Gradient-selected COSY (cosygpqf).

    • Number of Scans: 8

    • Data points (F2 x F1): 2048 x 256

  • HSQC:

    • Pulse Program: Gradient-selected, phase-sensitive HSQC with adiabatic pulses (hsqcedetgpsisp2.3).

    • Number of Scans: 16

    • ¹JCH coupling constant optimized for ~145 Hz.

  • HMBC:

    • Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).

    • Number of Scans: 32

    • Long-range coupling constant optimized for 8 Hz.

    • Rationale: An 8 Hz optimization provides a good compromise for detecting both two-bond (²JCH) and three-bond (³JCH) correlations.[17]

Spectral Interpretation and Structural Assignment

A. 1D NMR Analysis: The Initial Blueprint

  • ¹H NMR: The proton spectrum is expected to show three distinct signals:

    • A singlet integrating to 1H in the aromatic/vinylic region (~7.5-8.0 ppm), corresponding to the proton at the C6 position (H6). Its singlet nature is due to the absence of adjacent protons for coupling.

    • Two sharp singlets, each integrating to 3H, in the region of ~3.7-4.0 ppm. These correspond to the two non-equivalent methoxy groups (C2-OCH₃ and C5-OCH₃).

    • A potentially broad singlet further downfield (~11-12 ppm) integrating to 1H, characteristic of the N3-H proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

  • ¹³C NMR & DEPT-135: The proton-decoupled ¹³C spectrum should display six unique carbon signals. The DEPT-135 experiment is then used to assign their multiplicity.

    • Positive Signals (CH/CH₃): Three positive peaks are expected in the DEPT-135 spectrum: one for the C6 methine carbon and two for the methoxy methyl carbons.

    • Negative Signals (CH₂): No negative signals are expected, confirming the absence of any methylene groups.

    • Absent Signals (Quaternary C): The three signals present in the full ¹³C spectrum but absent in the DEPT-135 spectrum correspond to the three quaternary carbons: C2, C4 (carbonyl), and C5.

B. Tabulated NMR Data and Assignments

The following table summarizes the predicted and assigned NMR data for 2,5-Dimethoxypyrimidin-4(3H)-one.

Atom #¹H δ (ppm), Mult., (Int.)¹³C δ (ppm)DEPT-135Key HMBC Correlations (from Proton)
N3-H ~11.8, br s, (1H)--C2, C4
C6-H ~7.7, s, (1H)~140CH (+)C2, C4, C5
C2-OCH₃ ~3.9, s, (3H)~55CH₃ (+)C2
C5-OCH₃ ~3.8, s, (3H)~56CH₃ (+)C5, C4
C2 -~160Quat. (absent)-
C4 -~165Quat. (absent)-
C5 -~130Quat. (absent)-

C. 2D NMR Analysis: Assembling the Structure

While 1D NMR provides the fundamental pieces, 2D NMR confirms how they are connected.

  • COSY: As predicted, the COSY spectrum is expected to be simple, showing no off-diagonal cross-peaks. This is a crucial piece of evidence, confirming that the H6 proton and the two methoxy proton groups are isolated spin systems and not coupled to each other.[18][19]

  • HSQC: The HSQC spectrum provides the definitive C-H one-bond correlations, anchoring the proton assignments to the carbon backbone. Three cross-peaks are expected:

    • Correlation between the proton at ~7.7 ppm (H6) and the carbon at ~140 ppm (C6).

    • Correlation between the proton at ~3.9 ppm (C2-OCH₃) and the carbon at ~55 ppm.

    • Correlation between the proton at ~3.8 ppm (C5-OCH₃) and the carbon at ~56 ppm.

  • HMBC: The Final Proof: The HMBC spectrum reveals the critical long-range connectivities that piece the entire molecule together.

Diagram 2: Visualization of key HMBC correlations.

  • From H6 (~7.7 ppm): This proton shows correlations to three carbons. The two-bond (²J) correlation to C5 and the three-bond (³J) correlations to the carbonyl C4 and the quaternary C2 firmly place H6 adjacent to C5 and within the pyrimidine ring.

  • From C2-OCH₃ protons (~3.9 ppm): These protons show a strong two-bond (²J) correlation exclusively to the C2 carbon (~160 ppm), confirming their attachment at this position.

  • From C5-OCH₃ protons (~3.8 ppm): These protons show a two-bond (²J) correlation to C5 (~130 ppm) and a three-bond (³J) correlation to the carbonyl C4 (~165 ppm). This confirms the placement of this methoxy group at C5, adjacent to the carbonyl.

  • From N3-H (~11.8 ppm): The amide proton shows two-bond (²J) correlations to both C2 and C4, locking in the lactam structure of the pyrimidinone ring.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides a complete and unambiguous structural assignment for 2,5-Dimethoxypyrimidin-4(3H)-one. The combination of ¹H, ¹³C, and DEPT-135 experiments established the inventory of all proton and carbon environments, while COSY confirmed the absence of H-H coupling networks. The definitive one-bond C-H connections were made by HSQC, and the crucial long-range correlations from HMBC served to assemble the molecular fragments and confirm the substitution pattern on the pyrimidinone ring. This rigorous, multi-faceted approach represents a robust and reliable protocol for the characterization of novel small molecules in pharmaceutical and chemical research.

References

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • Let's learn chemistry. (2025). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever!. YouTube. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Knowledge UChicago. (n.d.). Supporting Information. [Link]

  • Elyashberg, M., et al. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Murali, N. (n.d.). 2D NMR - Homonuclear 2D. Nuclear Magnetic Resonance. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2019). Supporting Information. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • JEOL. (n.d.). COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. [Link]

  • Chen, J., & Qin, P. Y. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PubMed Central - NIH. [Link]

  • CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Wawer, I. (n.d.). Advanced NMR Spectroscopy Methods for Study of Structure and Properties of Small Molecules. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). COSY NMR. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR. [Link]

  • IIT Bombay. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • ScienceOpen. (n.d.). Supporting Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • PubChem. (n.d.). 2,5-Dimethoxypyrimidin-4(3H)-one. [Link]

Sources

Application

Application Note: Elucidation of the Gas-Phase Fragmentation Pathways of 2,5-Dimethoxypyrimidin-4(3H)-one by Mass Spectrometry

Abstract This document provides a detailed guide to the anticipated mass spectrometry fragmentation of 2,5-Dimethoxypyrimidin-4(3H)-one. In the absence of direct literature on this specific molecule, this note synthesize...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This document provides a detailed guide to the anticipated mass spectrometry fragmentation of 2,5-Dimethoxypyrimidin-4(3H)-one. In the absence of direct literature on this specific molecule, this note synthesizes established fragmentation principles of substituted pyrimidines and methoxy-containing heterocyclic compounds to propose a predictive fragmentation model.[1][2] This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the structural characterization of novel pyrimidine derivatives. Protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) are provided to facilitate comprehensive analysis.

Introduction: The Significance of Pyrimidinone Scaffolds

The pyrimidine ring is a cornerstone of medicinal chemistry and chemical biology, forming the central scaffold of nucleobases and a plethora of pharmacologically active agents.[1] Pyrimidinone derivatives, such as 2,5-Dimethoxypyrimidin-4(3H)-one, are of significant interest in drug discovery due to their diverse biological activities, which include antiviral, antitumor, and antibacterial properties.[1][2] The structural elucidation of these compounds is paramount for understanding their mechanism of action, metabolism, and for the development of new chemical entities.

Mass spectrometry is an indispensable tool for the characterization of such molecules, providing not only accurate mass measurements for molecular formula confirmation but also detailed structural information through the analysis of fragmentation patterns.[1] The fragmentation of substituted pyrimidines is profoundly influenced by the nature and position of their substituents, with common pathways involving initial losses from these functional groups, followed by cleavage of the pyrimidine ring itself.[1] This application note will explore the theoretical fragmentation pathways of 2,5-Dimethoxypyrimidin-4(3H)-one, providing a predictive framework for researchers.

Predicted Fragmentation Pathways of 2,5-Dimethoxypyrimidin-4(3H)-one

The fragmentation of 2,5-Dimethoxypyrimidin-4(3H)-one under mass spectrometric conditions is expected to be driven by the presence of the two methoxy groups and the pyrimidinone core. The molecular ion ([M]•+ for EI or [M+H]+ for ESI) will likely undergo a series of characteristic neutral losses.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization (EI), the initial molecular ion ([C₆H₈N₂O₃]•+, m/z 156.05) is expected to be observed. The primary fragmentation events are predicted to involve the loss of methyl radicals (•CH₃) and formaldehyde (CH₂O) from the methoxy groups.

A primary fragmentation pathway likely involves the loss of a methyl radical from the C2-methoxy group, leading to a stable radical cation at m/z 141. This can be followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 113. An alternative pathway from the m/z 141 ion is the loss of a second methyl radical, although this is generally less favorable.

Another significant fragmentation route is the loss of formaldehyde (CH₂O) from the C5-methoxy group, resulting in an ion at m/z 126. This ion can then lose a methyl radical to form a fragment at m/z 111, which may subsequently lose CO to produce an ion at m/z 83.

The pyrimidine ring itself is relatively stable, and its cleavage is expected to occur after the initial losses from the substituent groups.[1][3]

G M [M]•+ m/z 156 F1 [M - •CH₃]•+ m/z 141 M->F1 - •CH₃ F2 [M - CH₂O]•+ m/z 126 M->F2 - CH₂O F3 [M - •CH₃ - CO]•+ m/z 113 F1->F3 - CO F4 [M - CH₂O - •CH₃]•+ m/z 111 F2->F4 - •CH₃ F5 [M - CH₂O - •CH₃ - CO]•+ m/z 83 F4->F5 - CO G MH [M+H]⁺ m/z 157 F1 [M+H - CH₃OH]⁺ m/z 125 MH->F1 - CH₃OH F2 [M+H - CH₃OH - CO]⁺ m/z 97 F1->F2 - CO

Caption: Predicted ESI-MS/MS Fragmentation of 2,5-Dimethoxypyrimidin-4(3H)-one.

Predicted Mass Spectral Data

The following table summarizes the predicted key fragment ions for 2,5-Dimethoxypyrimidin-4(3H)-one under both EI and ESI conditions.

Ionization ModePrecursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss
EI 156.05141.03•CH₃
126.04CH₂O
113.03•CH₃, CO
111.03CH₂O, •CH₃
83.03CH₂O, •CH₃, CO
ESI (+) 157.06125.05CH₃OH
97.04CH₃OH, CO

Experimental Protocols

To validate the proposed fragmentation pathways, the following experimental protocols are recommended.

Sample Preparation
  • Weigh approximately 1 mg of 2,5-Dimethoxypyrimidin-4(3H)-one.

  • For GC-MS analysis, dissolve the sample in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • For LC-MS analysis, dissolve the sample in 1 mL of a 50:50 mixture of water and acetonitrile containing 0.1% formic acid to aid ionization.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

GC-MS with Electron Ionization (EI) Protocol
  • Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. [1][3]* Ion Source Temperature: 230 °C. [3]* Mass Range: m/z 40-400.

LC-MS/MS with Electrospray Ionization (ESI) Protocol
  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap).

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, hold for 0.5 minutes, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS1 Scan Range: m/z 50-500.

  • MS/MS: Select the precursor ion at m/z 157.06 and acquire product ion scans using a collision energy ramp (e.g., 10-40 eV) to observe a full range of fragment ions.

Data Analysis and Interpretation

The acquired mass spectra should be compared against the predicted fragmentation patterns outlined in this note. For high-resolution mass spectrometry (HRMS) data, the elemental composition of the precursor and fragment ions should be determined to confirm the proposed structures. [4][5][6]The relative abundances of the fragment ions will provide insights into the most favorable fragmentation channels and the stability of the resulting ions.

Conclusion

This application note provides a scientifically grounded, predictive framework for the mass spectrometric fragmentation of 2,5-Dimethoxypyrimidin-4(3H)-one. By leveraging established principles of pyrimidine chemistry and mass spectrometry, we have proposed detailed fragmentation pathways for both EI and ESI modes. The accompanying protocols offer a robust starting point for the experimental validation of these predictions. This work serves as a valuable resource for researchers in the structural elucidation of this and related pyrimidinone derivatives, ultimately aiding in the advancement of drug discovery and development programs.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841. [Link]

  • PubChem. (n.d.). 2,5-Dimethoxypyrimidin-4(3H)-one. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969). Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic, 513-517. [Link]

  • University of Rostock. (n.d.). High resolution mass spectrometry. Analytische Chemie. Retrieved January 21, 2026, from [Link]

  • Agilent Technologies. (2020, October 25). High Resolution Mass Spectrometry Explained [Video]. YouTube. [Link]

  • Ieritano, C., & Vuckovic, D. (2020). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 25(23), 5697. [Link]

  • Pharmaffiliates. (n.d.). 2,5-Dimethoxypyrimidin-4(3H)-one. Retrieved January 21, 2026, from [Link]

  • Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

Method

Application Notes & Protocols: Utilizing 2,5-Dimethoxypyrimidin-4(3H)-one in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Importance of Substituted Pyrimidines In the landscape of modern drug discovery and medicinal chemistry, the pyrimidine scaffold is a cornerstone. Its prevalence in biologically active molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyrimidines

In the landscape of modern drug discovery and medicinal chemistry, the pyrimidine scaffold is a cornerstone. Its prevalence in biologically active molecules, including approved drugs like Gleevec® and Crestor®, underscores its value as a privileged structure.[1] The ability to precisely functionalize this core is paramount for exploring structure-activity relationships (SAR). Among the most powerful tools for forging carbon-carbon bonds, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of its boronic acid and ester building blocks.[2][3]

This guide provides a detailed technical overview and actionable protocols for the use of 2,5-Dimethoxypyrimidin-4(3H)-one as a starting material for Suzuki-Miyaura coupling. A critical insight for researchers is that the pyrimidinone itself is not a direct substrate for the reaction. It must first undergo an "activation" step, converting the C4-hydroxyl group (in its tautomeric form) into a competent leaving group, such as a halide or triflate. This two-step sequence—activation followed by coupling—unlocks the potential of this versatile starting material for the synthesis of novel 4-aryl-2,5-dimethoxypyrimidines.

Part 1: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that follows a well-established catalytic cycle centered on a palladium catalyst.[4] The cycle, which facilitates the coupling of an organoboron reagent with an organic halide or pseudohalide, comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond (e.g., C-Cl) of the activated pyrimidine, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[5]

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group for transfer.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Regeneration CoupledProduct Coupled Product (Ar-Ar') RedElim->CoupledProduct Product Release ArylHalide Activated Pyrimidine (Ar-X) ArylHalide->OxAdd Enters Cycle Organoboron Boronic Acid (Ar'-B(OH)₂) Organoboron->Transmetal Activated by Base Base Base (e.g., K₂CO₃) Base->Organoboron

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Experimental Protocols

The following section details a two-stage process for synthesizing 4-aryl-2,5-dimethoxypyrimidines starting from 2,5-Dimethoxypyrimidin-4(3H)-one.

Stage 1: Activation via Chlorination

The hydroxyl group of the pyrimidinone must be converted to a more suitable leaving group. A standard and effective method is chlorination using phosphorus oxychloride (POCl₃) to yield 4-chloro-2,5-dimethoxypyrimidine.

Protocol 2.1: Synthesis of 4-Chloro-2,5-dimethoxypyrimidine

  • Materials:

    • 2,5-Dimethoxypyrimidin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (optional, as a catalyst)

    • Toluene (anhydrous)

    • Ice, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (Nitrogen or Argon), suspend 2,5-Dimethoxypyrimidin-4(3H)-one (1.0 equiv) in phosphorus oxychloride (5-10 equiv). A co-solvent such as anhydrous toluene may be used.

    • Catalyst Addition (Optional): Add a catalytic amount of N,N-Dimethylaniline (0.1 equiv).

    • Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

    • Quenching: Cool the reaction mixture to room temperature and then carefully pour it, with vigorous stirring, into a beaker containing crushed ice. Caution: This quenching is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

    • Neutralization: Slowly add saturated NaHCO₃ solution until the aqueous layer is neutral to slightly basic (pH ~8).

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or EtOAc (3 x volumes).

    • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The resulting crude 4-chloro-2,5-dimethoxypyrimidine can be purified by flash column chromatography on silica gel if necessary, though it is often used directly in the next step if sufficiently pure.

Stage 2: Suzuki-Miyaura Cross-Coupling

With the activated 4-chloropyrimidine in hand, the Suzuki coupling can be performed. The choice of catalyst, ligand, base, and solvent is crucial for success, especially with potentially less reactive heteroaryl chlorides.[8]

Protocol 2.2: Synthesis of 4-Aryl-2,5-dimethoxypyrimidine

  • Materials:

    • 4-Chloro-2,5-dimethoxypyrimidine (1.0 equiv)

    • Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 equiv)

    • Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%) with a suitable ligand.

    • Ligand (if using Pd(OAc)₂): e.g., Triphenylphosphine (PPh₃) or a more electron-rich, bulky phosphine like SPhos or XPhos for challenging couplings (4-10 mol%).[9]

    • Base: e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Phosphate (K₃PO₄) (2-3 equiv).

    • Solvent System: A degassed mixture, e.g., 1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water (4:1:1), or DMF.[1][10]

  • Procedure:

    • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the 4-chloro-2,5-dimethoxypyrimidine (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.5 equiv).

    • Catalyst/Ligand Addition: Add the palladium catalyst and ligand (if separate).

    • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]

    • Solvent Addition: Add the degassed solvent mixture via syringe.

    • Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C, or using microwave irradiation for accelerated reaction times[12][13]). Monitor the reaction by TLC or LC-MS.

    • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., EtOAc).

    • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final 4-aryl-2,5-dimethoxypyrimidine.

Workflow cluster_stage1 Stage 1: Activation cluster_stage2 Stage 2: Suzuki Coupling start 2,5-Dimethoxypyrimidin-4(3H)-one chlorination Chlorination (POCl₃, Reflux) start->chlorination intermediate 4-Chloro-2,5-dimethoxypyrimidine chlorination->intermediate coupling Suzuki Coupling (Heat, Inert Atm.) intermediate->coupling reagents Aryl Boronic Acid Pd Catalyst, Base reagents->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification product Final Product: 4-Aryl-2,5-dimethoxypyrimidine purification->product

Caption: Overall experimental workflow from pyrimidinone to the coupled product.

Part 3: Reaction Optimization & Troubleshooting

Achieving high yields in Suzuki couplings, particularly with heteroaryl chlorides, often requires optimization. A systematic screening of parameters is the most effective approach.[13]

Parameter Screening Summary
ParameterOptionsRationale & Considerations
Pd Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pre-formed PalladacyclesPd(PPh₃)₄ is often effective but can be thermally sensitive. Pd(OAc)₂/Pd₂(dba)₃ require an external ligand. Palladacycles offer high stability and activity.[7]
Ligand PPh₃, P(t-Bu)₃, Buchwald Ligands (XPhos, SPhos), dppfChloro-pyrimidines are less reactive than bromides/iodides and often benefit from bulky, electron-rich ligands (e.g., XPhos) that promote the slow oxidative addition step.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base is crucial for activating the boronic acid. K₃PO₄ is a strong base often used for less reactive chlorides. Cs₂CO₃ can be effective but is more expensive.[14]
Solvent Dioxane/H₂O, Toluene/EtOH/H₂O, DMF, 2-MeTHFSolvent choice affects reagent solubility and reaction temperature. Alcoholic co-solvents can sometimes accelerate the reaction with dichloropyrimidines.[1] Anhydrous conditions (e.g., Toluene with K₃PO₄) can prevent boronic acid decomposition.[15]
Temperature 80 - 120 °C, MicrowaveHigher temperatures can overcome activation barriers but may also lead to boronic acid decomposition (protodeboronation). Microwave irradiation can shorten reaction times dramatically.[16]
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Pd(0) oxidized). 2. Poorly reactive chloro-substrate. 3. Insufficient temperature.1. Ensure rigorous degassing of solvents and use a fresh catalyst under a strict inert atmosphere.[11] 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) and a stronger base (K₃PO₄).[8] 3. Increase temperature or switch to microwave heating.[13]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Slow oxidative addition relative to boronic acid side reactions.1. Improve degassing procedure.[4] 2. Use a slight excess of the chloropyrimidine (1.05 - 1.1 equiv). Use a ligand that accelerates oxidative addition.
Dehalogenation of Starting Material Reaction of the Ar-Pd(II)-X intermediate with a hydride source (e.g., solvent impurities, base).Use anhydrous, peroxide-free solvents. Ensure the base is dry and finely powdered.[11]
Protodeboronation (Boronic Acid Decomposition) Instability of the boronic acid, especially at high temperatures or in the presence of water and base.1. Use a more stable boronic ester (e.g., pinacol ester).[11] 2. Use fresh, high-purity boronic acid. 3. Minimize reaction time and temperature. Consider anhydrous conditions.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Gonda, Z., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2917. Available from: [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(24), 5946. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Available from: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6759-6784. Available from: [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6759-6784. Available from: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115 Course Notes. Available from: [Link]

  • ResearchGate. (2020). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. Available from: [Link]

  • Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. Available from: [Link]

  • Amari, H., et al. (2020). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 23(4), 247-255. Available from: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

  • Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters, 8(26), 5943–5946. Available from: [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. Available from: [Link]

  • ResearchGate. (2014). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Available from: [Link]

  • Horvath, D., & Lisurek, M. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available from: [Link]

  • El-faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2969-2980. Available from: [Link]

  • Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. Available from: [Link]

  • Semantic Scholar. (2009). Palladium‐catalyzed cross‐coupling reaction of 2‐ and/or 5‐substituted 4,6‐dichloropyrimidines with arylboronic acids. Available from: [Link]

  • ResearchGate. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Available from: [Link]

  • ResearchGate. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Available from: [Link]

  • Frolova, T. S., et al. (2022). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][5][6][10]triazin-6(2H)-ones and Their Antibacterial Activity. Molecules, 27(19), 6296. Available from: [Link]

  • PubChem. 2,5-dimethoxy-3-pyrimidin-2-yl-1H-pyridin-4-one. Available from: [Link]

  • PubChem. 2,5-Dimethoxypyrimidin-4(3H)-one. Available from: [Link]

  • Ghosh, A., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(46), 30097-30107. Available from: [Link]

  • Wikipedia. 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Available from: [Link]

  • Amari, H., et al. (2020). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 23(4), 247-255. Available from: [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. Available from: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Available from: [Link]

  • Alzchem Group. 4-Hydroxy-2,5-dimethoxypyrimidine. Available from: [Link]

  • ResearchGate. (2019). Synthesis and Photoluminescent Properties of 4,5-Diaryl-3-hydroxy- and 3-Methoxypyridine-6-carbonitriles. Available from: [Link]

Sources

Application

Application Note: N-Alkylation of 2,5-Dimethoxypyrimidin-4(3H)-one

Abstract N-alkylated pyrimidinones are significant scaffolds in medicinal chemistry and drug development. The regioselective alkylation of the pyrimidinone core, however, presents a considerable synthetic challenge due t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-alkylated pyrimidinones are significant scaffolds in medicinal chemistry and drug development. The regioselective alkylation of the pyrimidinone core, however, presents a considerable synthetic challenge due to the presence of multiple nucleophilic sites. This application note provides a comprehensive guide to the N-alkylation of 2,5-dimethoxypyrimidin-4(3H)-one, a key intermediate for various bioactive molecules. We will delve into the mechanistic principles governing regioselectivity, discuss critical reaction parameters, and provide detailed, field-proven protocols for achieving high-yield, selective N-alkylation. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize N-alkylated pyrimidinone derivatives efficiently and predictably.

Introduction: The Challenge of Regioselectivity

The pyrimidinone ring system is an ambident nucleophile, meaning it possesses multiple reactive sites for alkylation. In the case of 2,5-dimethoxypyrimidin-4(3H)-one, alkylation can occur at the N1, N3, or O4 positions. Uncontrolled alkylation often leads to a mixture of products, complicating purification and reducing the overall yield of the desired isomer.[1][2]

The ability to direct alkylation to a specific nitrogen atom is crucial for synthesizing compounds with desired pharmacological properties. The substitution pattern on the pyrimidine ring dictates the biological activity, and selective functionalization is paramount.[3] This guide focuses on strategies to achieve selective N-alkylation, primarily at the more sterically accessible and electronically favorable N1 or N3 positions.

Mechanistic Principles of Pyrimidinone Alkylation

The outcome of the alkylation reaction is a delicate interplay between the substrate's electronic properties, the nature of the base, the type of alkylating agent, and the solvent. The pyrimidinone exists in tautomeric equilibrium, and deprotonation by a base generates a delocalized anion with electron density on both nitrogen and oxygen atoms.

The regioselectivity can often be rationalized using Pearson's Hard and Soft Acids and Bases (HSAB) theory.

  • N-Alkylation is generally favored with "harder" alkylating agents (like alkyl sulfates) and under conditions that favor thermodynamic control.

  • O-Alkylation is more common with "softer" alkylating agents (like alkyl iodides) and under conditions of kinetic control, often using silver salts.[4][5]

The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) will irreversibly deprotonate the pyrimidinone, forming the ambident anion. Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), establish an equilibrium and can influence the selectivity through cation chelation effects.[6]

Alkylation_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack (SN2) Start 2,5-Dimethoxypyrimidin-4(3H)-one Anion Ambident Pyrimidinone Anion Start->Anion + Base Base Base (e.g., K₂CO₃, NaH) Anion->Anion_copy RX Alkyl Halide (R-X) N_Product N-Alkylated Product O_Product O-Alkylated Product (Side Product) Anion_copy->N_Product Attack at N Anion_copy->O_Product Attack at O

Caption: General mechanism for pyrimidinone alkylation.

Critical Experimental Parameters

Success in regioselective N-alkylation hinges on the careful selection of the following parameters:

  • Base:

    • Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): These are the most commonly used bases. Cs₂CO₃ is often superior due to its higher solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the nitrogen atom, leading to higher yields and better N-selectivity.[6]

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that ensures complete deprotonation. It is often used in polar aprotic solvents like DMF or THF. Care must be taken due to its pyrophoric nature.[7]

    • Phase Transfer Catalysts (PTC): Systems using a base like aqueous NaOH with a PTC such as tetrabutylammonium hydrogen sulfate can be highly effective for selective N1-alkylation, often under mild, solvent-free conditions.[8]

  • Alkylating Agent:

    • Alkyl Halides (R-X): The reactivity order is generally I > Br > Cl. Simple primary alkyl halides are most common. More reactive agents like benzyl or allyl halides often give high yields.

    • Dialkyl Sulfates: These are "hard" electrophiles and can favor N-alkylation. They are, however, highly toxic and must be handled with extreme caution.

  • Solvent:

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the cation of the base and do not interfere with the nucleophile.

    • Tetrahydrofuran (THF): A less polar option, often used with stronger bases like NaH.

Detailed Experimental Protocols

Two robust methods are presented below: a standard procedure using carbonate bases and an alternative approach using the Mitsunobu reaction for cases where the alkylating agent is an alcohol.

Protocol 1: N-Alkylation using Alkyl Halide and Carbonate Base

This protocol describes a general procedure for the N-alkylation of 2,5-dimethoxypyrimidin-4(3H)-one with a primary alkyl bromide.

Workflow_Protocol_1 Start Combine Pyrimidinone, Cs₂CO₃, and MeCN Add_RX Add Alkyl Bromide (R-Br) Start->Add_RX Heat Heat to 60-80 °C (Monitor by TLC/LC-MS) Add_RX->Heat Workup Cool, Filter, Concentrate Heat->Workup Extract Aqueous Workup (H₂O / EtOAc) Workup->Extract Purify Purify by Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Experimental workflow for standard N-alkylation.

Materials:

Reagent M.W. Amount (mmol) Equivalents
2,5-Dimethoxypyrimidin-4(3H)-one 156.14 1.0 1.0
Cesium Carbonate (Cs₂CO₃) 325.82 1.5 1.5
Alkyl Bromide - 1.2 1.2

| Acetonitrile (MeCN) | - | 10 mL | - |

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dimethoxypyrimidin-4(3H)-one (1.0 mmol, 156 mg) and cesium carbonate (1.5 mmol, 489 mg).

  • Add anhydrous acetonitrile (10 mL) to the flask.

  • Begin stirring the suspension and add the alkyl bromide (1.2 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.

Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols

Materials:

Reagent M.W. Amount (mmol) Equivalents
2,5-Dimethoxypyrimidin-4(3H)-one 156.14 1.0 1.0
Primary or Secondary Alcohol - 1.2 1.2
Triphenylphosphine (PPh₃) 262.29 1.5 1.5
DIAD or DEAD - 1.5 1.5

| Anhydrous THF | - | 15 mL | - |

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,5-dimethoxypyrimidin-4(3H)-one (1.0 mmol, 156 mg), the desired alcohol (1.2 mmol), and triphenylphosphine (1.5 mmol, 393 mg) in anhydrous THF (15 mL).[12]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 mmol) dropwise to the stirred solution.[9] The order of addition is crucial for success.[10]

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction by TLC, observing the consumption of the starting material and the formation of triphenylphosphine oxide (TPPO) as a white precipitate.[10]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be partially purified by trituration with cold diethyl ether to precipitate the bulk of the TPPO.

  • Further purify the product by flash column chromatography.

Summary of Reaction Conditions and Expected Yields

The choice of reaction conditions can significantly impact the yield and regioselectivity. The following table provides a summary of typical conditions for N-alkylation.

Alkylating AgentBase (equiv.)SolventTemp (°C)Typical YieldNotes
Ethyl BromideK₂CO₃ (1.5)DMF6075-85%Standard, reliable conditions.
Benzyl BromideCs₂CO₃ (1.5)MeCN8085-95%Highly reactive electrophile. Cs₂CO₃ enhances rate.
Isopropyl IodideNaH (1.2)THFRT to 4060-70%Stronger base needed for secondary halides.
1-ButanolPPh₃/DIAD (1.5)THF0 to RT70-85%Mitsunobu conditions; ideal for alcohol coupling.[13]

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are anhydrous, particularly for the Mitsunobu reaction and reactions involving NaH. Increase reaction temperature or time if starting material persists.

  • Formation of O-Alkylated Product: This suggests kinetic control is competing. Try switching to a "harder" alkylating agent (e.g., a tosylate or sulfate) or a different base/solvent system (e.g., Cs₂CO₃ in MeCN) to favor thermodynamic N-alkylation.[14]

  • No Reaction: The alkylating agent may not be reactive enough. Switch to a more reactive halide (iodide > bromide > chloride) or consider an alternative synthetic route. Ensure the base is active and used in sufficient quantity.

  • Mixture of N1 and N3 isomers: The separation of N1 and N3 isomers can be challenging. Careful optimization of the reaction conditions (base, solvent, temperature) may favor one isomer. The steric and electronic properties of substituents on the pyrimidinone ring can also direct the alkylation.[14]

Conclusion

The regioselective N-alkylation of 2,5-dimethoxypyrimidin-4(3H)-one is a critical transformation for the synthesis of a wide range of biologically active compounds. By carefully controlling the choice of base, alkylating agent, and solvent, researchers can effectively direct the reaction to the desired nitrogen position. Standard Sₙ2 conditions with carbonate bases in polar aprotic solvents provide a reliable method for alkylation with halides, while the Mitsunobu reaction offers a powerful alternative for coupling with alcohols. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and development of novel N-alkylated pyrimidinone derivatives.

References

  • Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Selective N1Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones Using Mitsunobu-Type Conditions. ResearchGate. [Link]

  • Proposed mechanism for alkylation of pyrimidine derivatives using Rh(iii) as catalyst. ResearchGate. [Link]

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences. [Link]

  • Organophotocatalytic site-selective C–H-alkylation of pyrimidin-2(1H)-ones. ChemRxiv. [Link]

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. [Link]

  • Regioselectivity in the Alkylation of Ambident 2-Pyrimidinone Anions. ResearchGate. [Link]

  • Optimizing reaction conditions of N-alkylation reaction. ResearchGate. [Link]

  • Pyrimidine. Wikipedia. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. National Institutes of Health (NIH). [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Publications. [Link]

  • N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. PubMed. [Link]

  • N3-Alkylation of N1-substituted pyrimidine nucleobases with different alkylating agent in the presence of TBAB and Cs2CO3 in MeCN at room temperature. ResearchGate. [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. [Link]

  • Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r. ResearchGate. [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Institutes of Health (NIH). [Link]

  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv. [Link]

  • 2,5-Dimethoxypyrimidin-4(3H)-one. PubChem. [Link]

  • Direct Reversal of DNA Alkylation Damage. National Institutes of Health (NIH). [Link]

  • Reactions of 2-AMINO-6-METHYLPYRIMIDINONES-4 with ALKYL HALIDES C4-C9. European Science Methodical Journal. [Link]

  • Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (NIH). [Link]

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Method

Synthesis of Bioactive Compounds from 2,5-Dimethoxypyrimidin-4(3H)-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Pyrimidine Scaffold The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core structure of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core structure of numerous bioactive molecules and approved drugs.[1][2] Its prevalence in nature, most notably as a fundamental component of nucleobases, underscores its biological significance. The inherent chemical properties of the pyrimidine scaffold, including its hydrogen bonding capabilities and potential for diverse functionalization, make it a privileged structure in drug discovery.[3] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[4][5]

This guide focuses on a specific, yet highly versatile, starting material: 2,5-Dimethoxypyrimidin-4(3H)-one . This compound, with its strategically placed methoxy groups and a reactive pyrimidinone core, offers a unique entry point for the synthesis of a diverse array of potentially therapeutic agents. The electron-donating methoxy groups can influence the reactivity of the pyrimidine ring, while the keto-enol tautomerism of the pyrimidinone moiety provides multiple sites for chemical modification.

This document provides detailed application notes and protocols for the synthesis of bioactive compounds derived from 2,5-Dimethoxypyrimidin-4(3H)-one. The methodologies are presented with an emphasis on the rationale behind the experimental choices, aiming to equip researchers with the knowledge to not only replicate these procedures but also to adapt and innovate upon them.

Core Synthetic Strategy: Activating the Pyrimidinone Ring

A primary challenge in utilizing 2,5-Dimethoxypyrimidin-4(3H)-one is its relatively low reactivity in its native form for certain coupling reactions. Therefore, a key initial step is the activation of the C4 position. This is typically achieved by converting the hydroxyl group of the enol tautomer into a better leaving group, most commonly a chlorine atom. This transformation opens the door to a wide range of nucleophilic substitution reactions.

A common and effective method for this chlorination is the use of phosphorus oxychloride (POCl₃).[6] The reaction proceeds by converting the hydroxyl group into a chlorophosphate ester intermediate, which is then displaced by a chloride ion.

Protocol 1: Synthesis of 4-Chloro-2,5-dimethoxypyrimidine

This protocol details the crucial first step in activating 2,5-Dimethoxypyrimidin-4(3H)-one for further diversification.

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful dehydrating and chlorinating agent, ideal for converting the hydroxyl group of the pyrimidinone into a chloro substituent.[6] Using it in excess ensures the reaction goes to completion.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.

  • Aqueous Work-up: The reaction is quenched with ice-water to hydrolyze the excess POCl₃ and any reactive intermediates. Extraction with an organic solvent isolates the desired product from the aqueous phase.

  • Purification: Column chromatography is a standard and effective method for purifying the product from any side products or unreacted starting material.

Step-by-Step Methodology:

  • To a stirred solution of 2,5-Dimethoxypyrimidin-4(3H)-one (1.0 eq) in a suitable round-bottom flask, add phosphorus oxychloride (POCl₃) (5.0-10.0 eq) at 0 °C.

  • Slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 4-chloro-2,5-dimethoxypyrimidine.

Application in the Synthesis of Bioactive Aminopyrimidines

The resulting 4-chloro-2,5-dimethoxypyrimidine is a versatile intermediate. The chloro group at the C4 position is now susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, particularly amines. This opens up a straightforward route to a library of 4-amino-2,5-dimethoxypyrimidine derivatives, a class of compounds known for their diverse biological activities. For instance, aminopyrimidine derivatives have been investigated as β-glucuronidase inhibitors.

Protocol 2: General Procedure for the Synthesis of 4-Amino-2,5-dimethoxypyrimidine Derivatives

This protocol outlines a general method for the synthesis of a library of 4-amino-2,5-dimethoxypyrimidine derivatives from the 4-chloro intermediate.

Causality Behind Experimental Choices:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitrogen atoms in the pyrimidine ring facilitate SNAr reactions at the C4 position, especially with a good leaving group like chlorine.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or a protic solvent like ethanol is typically used to facilitate the dissolution of the reactants and promote the reaction.

  • Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Elevated Temperature: Heating the reaction mixture accelerates the rate of the SNAr reaction.

Step-by-Step Methodology:

  • To a solution of 4-chloro-2,5-dimethoxypyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the desired primary or secondary amine (1.1-1.5 eq).

  • Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Heat the reaction mixture to a temperature between 60-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 4-amino-2,5-dimethoxypyrimidine derivative.

Application in Multicomponent Reactions for Anticancer Agents

Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid synthesis of complex molecules in a single step. The amino-functionalized pyrimidine, such as the closely related 6-amino-2,4-dimethoxypyrimidine, can be a key component in such reactions. A notable example is the microwave-assisted synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, which have shown antiproliferative activity.[1] This highlights a potential application for the synthesized 4-amino-2,5-dimethoxypyrimidine in similar MCRs to generate novel bioactive scaffolds.

Illustrative Synthetic Workflow

The following diagram illustrates the overall synthetic strategy from 2,5-Dimethoxypyrimidin-4(3H)-one to a diverse library of bioactive candidates.

G start 2,5-Dimethoxypyrimidin-4(3H)-one chloro 4-Chloro-2,5-dimethoxypyrimidine start->chloro Protocol 1: POCl₃, Reflux amino 4-Amino-2,5-dimethoxypyrimidine Derivatives chloro->amino Protocol 2: R¹R²NH, Base, Heat bioactive Bioactive Compounds (e.g., Kinase Inhibitors, Anticancer Agents) amino->bioactive Further Functionalization or Multicomponent Reactions

Sources

Application

The Versatile Precursor: 2,5-Dimethoxypyrimidin-4(3H)-one in Modern Medicinal Chemistry

Abstract In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents due to its profound biological significance.[1][2] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents due to its profound biological significance.[1][2] This guide delves into the utility of a highly functionalized pyrimidine derivative, 2,5-Dimethoxypyrimidin-4(3H)-one , as a strategic precursor in medicinal chemistry. We will explore its chemical properties, key synthetic transformations, and its application in the generation of potent bioactive molecules, particularly kinase inhibitors. This document provides researchers, scientists, and drug development professionals with detailed protocols and the underlying scientific rationale for leveraging this versatile building block in the synthesis of next-generation therapeutics.

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine nucleus is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making its derivatives prime candidates for interacting with biological systems.[1] In medicinal chemistry, pyrimidine-based compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] A significant portion of modern cancer therapy, for instance, relies on pyrimidine derivatives that act as potent kinase inhibitors.[5][6] These small molecules competitively bind to the ATP-binding site of kinases, crucial regulators of cell signaling that are often dysregulated in cancer.[1]

2,5-Dimethoxypyrimidin-4(3H)-one (also known as 2,5-dimethoxy-4-hydroxypyrimidine) emerges as a particularly valuable starting material. Its methoxy groups are not merely passive substituents; they are key handles for synthetic manipulation, influencing the electronic properties of the pyrimidine ring and offering sites for functionalization. This guide will illuminate the pathway from this precursor to complex, biologically active molecules.

Physicochemical Properties and Reactivity Profile

2,5-Dimethoxypyrimidin-4(3H)-one is a stable, crystalline solid at room temperature. Its structure presents a unique combination of functional groups that dictate its reactivity.

PropertyValueSource
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
CAS Number 370103-23-4
Physical Form White to yellow powder or crystals

The pyrimidinone tautomer is in equilibrium with its 4-hydroxy-pyrimidine form. The key to unlocking its potential as a precursor lies in the activation of the C4 position. The hydroxyl group is a poor leaving group for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of kinase inhibitors. Therefore, the first critical step is its conversion to a more labile group, typically a halide.

Core Synthetic Workflow: From Precursor to Bioactive Scaffold

The journey from 2,5-Dimethoxypyrimidin-4(3H)-one to a library of potential drug candidates follows a logical and efficient workflow. This process is designed to first activate the pyrimidine core and then introduce molecular diversity through the strategic attachment of various pharmacophores.

G cluster_0 Activation Phase cluster_1 Diversification Phase cluster_2 Evaluation Phase Start 2,5-Dimethoxypyrimidin-4(3H)-one Intermediate 4-Chloro-2,5-dimethoxypyrimidine Start->Intermediate Chlorination (Protocol 1) Product 2,4,5-Trisubstituted Pyrimidine Library Intermediate->Product S_NAr Reaction (Protocol 2) Nucleophile Diverse Nucleophiles (e.g., Anilines, Amines) Nucleophile->Product Screening Biological Screening (e.g., Kinase Assays) Product->Screening Data SAR Data & Lead Identification Screening->Data

Figure 1: General workflow from precursor to lead identification.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the choice of reagents and conditions.

Protocol 1: Activation of the Precursor - Synthesis of 4-Chloro-2,5-dimethoxypyrimidine

Rationale: To facilitate nucleophilic substitution, the hydroxyl group at the C4 position is converted to a chloro group, an excellent leaving group. Phosphoryl chloride (POCl₃) is a standard and effective reagent for this type of transformation on heterocyclic systems. Triethylamine, a tertiary amine base, is added to neutralize the HCl generated during the reaction, preventing unwanted side reactions and driving the equilibrium towards the product. Toluene is used as a suitable high-boiling solvent for this reaction.

Materials:

  • 2,5-Dimethoxypyrimidin-4(3H)-one

  • Toluene

  • Phosphoryl chloride (POCl₃)

  • Triethylamine

  • Ice water

  • Sodium hydroxide solution

  • Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

  • Suspend 15.6 g (0.1 mol) of 2,5-Dimethoxypyrimidin-4(3H)-one in 25 g of toluene in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • To the suspension, add 46.0 g of phosphoryl chloride.

  • Heat the mixture to 80°C with stirring.

  • Slowly add 20.2 g of triethylamine dropwise over a period of 1 hour.

  • Continue stirring the reaction mixture at 80°C for an additional 30 minutes after the addition is complete.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into 600 g of ice water with vigorous stirring.

  • Continue stirring for 12 hours to ensure complete hydrolysis of excess POCl₃.

  • Adjust the pH of the aqueous mixture to ~5 with a sodium hydroxide solution.

  • Separate the toluene phase. Extract the aqueous phase three times with toluene (50 mL each).

  • Combine all toluene extracts and concentrate to dryness under reduced pressure to yield 4-chloro-2,5-dimethoxypyrimidine as light yellow crystals.[7]

Characterization: The product can be characterized by melting point (reported: 78-80°C) and ¹H-NMR spectroscopy (reported signals at 3.860 ppm (s, 3H), 3.909 ppm (s, 3H), and 8.446 ppm (s, 1H)).[7]

Protocol 2: Diversification via Nucleophilic Aromatic Substitution (SNAr)

Rationale: The electron-withdrawing nature of the pyrimidine ring nitrogens renders the C4 position of the chlorinated intermediate highly susceptible to nucleophilic attack. This SNAr reaction is a powerful method for introducing a wide variety of amine-containing fragments, which are crucial for kinase recognition, often forming key hydrogen bonds in the hinge region of the ATP binding site. The reaction can be performed under thermal or acid-catalyzed conditions, depending on the nucleophilicity of the amine. For anilines, acid catalysis is often employed to protonate the pyrimidine ring, further activating it towards nucleophilic attack.[8]

Figure 2: Generalized SNAr mechanism for diversification.

Materials:

  • 4-Chloro-2,5-dimethoxypyrimidine

  • Substituted aniline (or other amine nucleophile)

  • 2-Propanol (or other suitable high-boiling solvent)

  • Hydrochloric acid (catalytic amount, if required)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure (Adapted from similar transformations):

  • In a reaction vial, combine 4-chloro-2,5-dimethoxypyrimidine (1.0 eq) and the desired substituted aniline (1.1 eq).

  • Add 2-propanol as the solvent.

  • If the aniline is weakly nucleophilic, add a catalytic amount of hydrochloric acid (e.g., 0.1 eq). For more reactive aliphatic amines, the acid may be omitted.[8][9]

  • Seal the vial and heat the reaction mixture to 80°C (or reflux) with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4,5-trisubstituted pyrimidine derivative.

Applications in Medicinal Chemistry: Targeting Protein Kinases

Derivatives of the 2,5-disubstituted pyrimidine scaffold have shown significant promise as inhibitors of several important kinase families implicated in cancer.

Case Study: Pyrimidine Derivatives as Potent Kinase Inhibitors

While specific examples starting directly from 2,5-Dimethoxypyrimidin-4(3H)-one are proprietary or less documented in readily available literature, the biological potential of the resulting 2,4,5-trisubstituted pyrimidine scaffold is well-established. The following table summarizes the activity of structurally related compounds, demonstrating the power of this chemical class. These compounds serve as compelling examples of the types of molecules accessible through the described synthetic workflow.

Compound ClassTarget KinaseExample IC₅₀ Values (nM)Therapeutic AreaReference
2,4,5-Trisubstituted PyrimidinesCDK9/CDK21-6 (Kᵢ)Oncology[10]
Pyrimidine-5-carbonitrilesEGFR8.29Oncology[11]
2,4-Disubstituted PyrimidinesKDR (VEGFR-2)6Oncology[12]
2,4,5-Substituted PyrimidinesTubulin Polymerization790 (for compound 4k)Oncology[2][13]
2-Anilino-4-TriazolpyrimidinesCDK48.50 - 62.04Oncology[14]

Causality Behind Activity: The 2-anilino group is a common feature in many kinase inhibitors, where the NH moiety acts as a hydrogen bond donor to the kinase hinge region. The substituent at the 4-position often extends into a hydrophobic pocket, and the group at the 5-position can be modified to enhance selectivity and physicochemical properties. The strategic placement of the two methoxy groups in the original precursor allows for the synthesis of 2,5-disubstituted pyrimidines, which can be further functionalized at the 4-position to generate these potent inhibitors.

Conclusion and Future Outlook

2,5-Dimethoxypyrimidin-4(3H)-one is a highly valuable and versatile precursor for the construction of complex molecular architectures in medicinal chemistry. The straightforward activation to its 4-chloro derivative opens the door to a vast chemical space via nucleophilic aromatic substitution. This allows for the systematic and efficient generation of libraries of 2,4,5-trisubstituted pyrimidines, a scaffold that has proven to be exceptionally effective in the development of kinase inhibitors for oncology and other therapeutic areas. The protocols and rationale presented herein provide a solid foundation for researchers to harness the potential of this precursor in their drug discovery endeavors. Future work will undoubtedly continue to explore novel substitutions on this privileged core to achieve even greater potency and selectivity against a range of biological targets.

References

  • PubMed. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Available from: [Link]

  • ACS Publications. Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. Available from: [Link]

  • PubMed. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. Available from: [Link]

  • ACS Publications. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Available from: [Link]

  • MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Available from: [Link]

  • PubMed. Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. Available from: [Link]

  • NIH. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Available from: [Link]

  • RSC Publishing. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Available from: [Link]

  • PubMed. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Available from: [Link]

  • MDPI. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Available from: [Link]

  • PubMed. Investigation of new 2-aryl substituted Benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors targeting vascular endothelial growth factor receptor 2. Available from: [Link]

  • NIH. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][13]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Available from: [Link]

  • PubMed. New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation. Available from: [Link]

  • Taylor & Francis Online. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Available from: [Link]

  • ResearchGate. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. Available from: [Link]

  • ACS Publications. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Available from: [Link]

  • NIH. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]

  • ResearchGate. Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Available from: [Link]

  • I.R.I.S. Design and synthesis of pyridopyrimidines targeting NEK6 kinase. Available from: [Link]

  • PubMed. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. Available from: [Link]

  • PubMed. 2,4-disubstituted Pyrimidines: A Novel Class of KDR Kinase Inhibitors. Available from: [Link]

  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Available from: [Link]

  • RSC Publishing. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. Available from: [Link]

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]

  • Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available from: [Link]

  • NIH. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Available from: [Link]

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • Arkat USA. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available from: [Link]

Sources

Method

Application Note: A Comprehensive Protocol for the Purification of 2,5-Dimethoxypyrimidin-4(3H)-one

Abstract This technical guide provides a detailed, field-proven experimental protocol for the purification of 2,5-Dimethoxypyrimidin-4(3H)-one, a key intermediate in the synthesis of various pharmaceutical and agrochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, field-proven experimental protocol for the purification of 2,5-Dimethoxypyrimidin-4(3H)-one, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocol outlines two robust purification methodologies: recrystallization for initial purification and column chromatography for achieving high-purity material. This document is designed to provide a comprehensive understanding of the purification process, including the scientific rationale behind each step, troubleshooting common issues, and methods for assessing final purity.

Introduction

2,5-Dimethoxypyrimidin-4(3H)-one is a substituted pyrimidinone derivative with significant potential in medicinal chemistry and drug development.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential toxicological concerns. This application note presents a systematic approach to the purification of 2,5-Dimethoxypyrimidin-4(3H)-one, ensuring a high-quality starting material for subsequent synthetic transformations.

The purification strategy detailed herein is based on the fundamental principles of organic chemistry and has been optimized for both efficiency and scalability. We will first explore a straightforward recrystallization procedure, which is often sufficient for removing the bulk of impurities. For applications requiring higher purity, a more rigorous column chromatography protocol is also provided.

Physicochemical Properties of 2,5-Dimethoxypyrimidin-4(3H)-one

A thorough understanding of the physicochemical properties of the target compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C6H8N2O3[2]
Molecular Weight 156.14 g/mol [2]
Appearance White to yellow powder or crystals[3]
CAS Number 370103-23-4[2]

Purification Workflow

The overall purification workflow is designed to be adaptable based on the initial purity of the crude material and the desired final purity.

Purification_Workflow Crude Crude 2,5-Dimethoxypyrimidin-4(3H)-one Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Purity_Check_1 Purity Assessment (TLC/HPLC) Recrystallization->Purity_Check_1 High_Purity High Purity Product (>98%) Purity_Check_1->High_Purity Purity Sufficient Column_Chromatography Column Chromatography (Silica Gel) Purity_Check_1->Column_Chromatography Further Purification Required Purity_Check_2 Purity Assessment (HPLC) Column_Chromatography->Purity_Check_2 Final_Product Final Purified Product (>99.5%) Purity_Check_2->Final_Product

Caption: Purification workflow for 2,5-Dimethoxypyrimidin-4(3H)-one.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify solids based on differences in their solubility in a given solvent at different temperatures.[4] For 2,5-Dimethoxypyrimidin-4(3H)-one, a mixed solvent system of ethanol and water is effective.

Materials and Equipment:

  • Crude 2,5-Dimethoxypyrimidin-4(3H)-one

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In a suitable Erlenmeyer flask, add the crude 2,5-Dimethoxypyrimidin-4(3H)-one. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring. The goal is to create a saturated or near-saturated solution at the boiling point of the solvent.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy. This indicates that the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to minimize the trapping of impurities.[4]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: High-Purity Purification by Column Chromatography

For applications demanding very high purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase.[5] For pyrimidine derivatives, silica gel is a commonly used stationary phase.[5]

Materials and Equipment:

  • Recrystallized 2,5-Dimethoxypyrimidin-4(3H)-one

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the recrystallized 2,5-Dimethoxypyrimidin-4(3H)-one in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of the desired compound from any remaining impurities.

  • Fraction Collection: Collect the eluent in small fractions.

  • Purity Analysis: Monitor the separation by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the highly purified 2,5-Dimethoxypyrimidin-4(3H)-one.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of the final product.[6][7]

ParameterSpecification
Chromatographic Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-15 min: 10-90% B15-20 min: 90% B20-21 min: 90-10% B21-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Sample Preparation 1 mg/mL solution in a 50:50 mixture of water and acetonitrile

Troubleshooting

ProblemPossible CauseSolution
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound.Use a lower boiling point solvent or a solvent mixture.
Poor recovery from recrystallization Too much solvent was used; the compound is highly soluble in the cold solvent.Use a minimal amount of hot solvent; try a different solvent system.
Compound streaks on TLC plate The sample is too concentrated; the compound is highly polar.Dilute the sample; use a more polar mobile phase for TLC.
Co-elution of impurities in column chromatography The mobile phase is not optimized for separation.Adjust the polarity of the mobile phase; consider using a different stationary phase.
Presence of residual solvent Inadequate drying.Dry the product under high vacuum for an extended period.[8]
Incomplete reaction impurities The initial synthesis did not go to completion.Optimize the reaction conditions of the synthesis.[8]

Conclusion

The protocols detailed in this application note provide a robust and reliable framework for the purification of 2,5-Dimethoxypyrimidin-4(3H)-one. By following these procedures and understanding the underlying chemical principles, researchers can consistently obtain high-purity material, which is crucial for the success of subsequent research and development activities.

References

  • Benchchem.
  • PubChem. 2,5-Dimethoxypyrimidin-4(3H)-one.
  • Veeprho. 2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one.
  • PubMed Central.
  • Oriental Journal of Chemistry. Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment.
  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Benchchem. Common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal.
  • CymitQuimica. 2,5-Dimethoxy-4-pyrimidinamine.
  • Iraqi Journal of Pharmaceutical Sciences. Preparation and Characterization of Derivatives of Pyrimidines in two ways Clascical and Microwave.
  • PubMed. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column.
  • PubMed.
  • Benchchem. Analytical techniques for the characterization of 2-Amino-4,6-dimethoxypyrimidine.
  • Sigma-Aldrich. 2,5-Dimethoxypyrimidin-4(3H)-one.
  • Benchchem.
  • Chemistry LibreTexts. 2.
  • Alzchem Group. 4-Hydroxy-2,5-dimethoxypyrimidine.

Sources

Application

Application of 2,5-Dimethoxypyrimidin-4(3H)-one in Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals Introduction: The Pyrimidinone Core in Modern Agrochemicals The pyrimidine scaffold is a cornerstone in the discovery and development of novel agroc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Pyrimidinone Core in Modern Agrochemicals

The pyrimidine scaffold is a cornerstone in the discovery and development of novel agrochemicals due to its versatile biological activities, which span herbicidal, insecticidal, and fungicidal applications.[1] Within this broad class of compounds, pyrimidinone derivatives have emerged as particularly potent active ingredients, often targeting essential biological pathways in weeds, pests, and pathogens.[1] 2,5-Dimethoxypyrimidin-4(3H)-one is a key intermediate in the synthesis of a range of these advanced agrochemicals, offering a flexible backbone for structural modifications that lead to highly active and selective products. This guide provides a detailed overview of the application of 2,5-Dimethoxypyrimidin-4(3H)-one in agrochemical synthesis, with a focus on its role in the preparation of innovative herbicidal compounds.

Chemical Profile of 2,5-Dimethoxypyrimidin-4(3H)-one

A thorough understanding of the physicochemical properties of 2,5-Dimethoxypyrimidin-4(3H)-one is fundamental to its effective application in synthetic protocols.

PropertyValueSource
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
IUPAC Name 2,5-dimethoxypyrimidin-4(3H)-one
CAS Number 370103-23-4
Appearance White to off-white solid
Solubility Soluble in polar organic solvents

The presence of two methoxy groups and a pyrimidinone core imparts specific reactivity to the molecule, making it a versatile building block in agrochemical synthesis.

Application in Herbicide Synthesis: Protoporphyrinogen Oxidase (PPO) Inhibitors

A significant application of pyrimidinone derivatives is in the synthesis of herbicides that inhibit the enzyme protoporphyrinogen oxidase (PPO).[2] PPO is a critical enzyme in the chlorophyll biosynthesis pathway in plants.[3] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[4]

While a direct synthesis of a commercialized herbicide starting from 2,5-Dimethoxypyrimidin-4(3H)-one is not prominently documented in publicly available literature, its structural features strongly suggest its utility as a precursor for pyrimidinedione-based PPO inhibitors, a class that includes the commercial herbicide saflufenacil.[5][6] The general synthetic strategy involves the elaboration of the pyrimidinone core to introduce the necessary pharmacophoric elements for potent PPO inhibition.

Below is a representative, generalized protocol for the synthesis of a pyrimidinedione-based herbicide, illustrating the potential role of a 2,5-dimethoxypyrimidin-4(3H)-one derivative.

Experimental Workflow: Synthesis of a Pyrimidinedione Herbicide Core

This workflow outlines the conceptual steps for utilizing a 2,5-dimethoxypyrimidin-4(3H)-one core structure in the synthesis of a PPO-inhibiting herbicide.

G cluster_0 Core Synthesis cluster_1 Final Product Formulation start 2,5-Dimethoxypyrimidin-4(3H)-one step1 Functionalization at N1 or N3 start->step1 Alkylation or Arylation step2 Modification of Substituents step1->step2 e.g., Demethylation/Halogenation step3 Coupling with Aryl Moiety step2->step3 Cross-coupling reaction product Pyrimidinedione Herbicide Precursor step3->product formulation Formulation with Adjuvants product->formulation Mixing and Dilution application Field Application formulation->application

Caption: Generalized workflow for the synthesis and formulation of a pyrimidinedione-based herbicide.

Detailed Protocol: Synthesis of a 2-Aryl-Pyrimidinedione Derivative

This protocol is a representative example of how a pyrimidinone core can be elaborated. While not starting directly from 2,5-Dimethoxypyrimidin-4(3H)-one, it illustrates the key chemical transformations involved in constructing herbicidally active pyrimidinediones.

Objective: To synthesize a 2-aryl-4(3H)-pyrimidinone derivative, a core structure in some PPO-inhibiting herbicides.[7]

Materials:

  • 5,6-Dimethyl-2-phenyl-3-propargyl-4(3H)-pyrimidinone (as a representative starting material)

  • Appropriate solvents (e.g., DMF, acetonitrile)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Alkylating or arylating agent

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a solution of the starting pyrimidinone in a suitable anhydrous solvent (e.g., DMF), add a base (e.g., potassium carbonate) and stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding anion.

  • Addition of Electrophile: Slowly add the desired alkylating or arylating agent to the reaction mixture. The choice of electrophile is critical for introducing the desired substituents that will ultimately interact with the PPO enzyme.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4(3H)-pyrimidinone derivative.

Causality Behind Experimental Choices:

  • Choice of Solvent: Anhydrous polar aprotic solvents like DMF are often chosen to dissolve the reactants and facilitate the formation of the nucleophilic pyrimidinone anion without interfering with the reaction.

  • Choice of Base: The selection of the base (e.g., K₂CO₃ vs. NaH) depends on the acidity of the N-H proton of the pyrimidinone and the desired reaction kinetics. A stronger base like NaH will lead to a faster reaction but may require more careful handling.

  • Reaction Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate while minimizing the formation of side products.

Future Perspectives and Research Directions

The versatility of the 2,5-dimethoxypyrimidin-4(3H)-one scaffold presents numerous opportunities for the development of next-generation agrochemicals. Future research could focus on:

  • Novel Substituent Effects: Exploring the impact of different substituents at the 2 and 5 positions on the biological activity and selectivity of the resulting agrochemicals.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions between novel pyrimidinone derivatives and their biological targets to guide rational drug design.

  • Green Synthesis Approaches: Developing more environmentally friendly and efficient synthetic routes to 2,5-dimethoxypyrimidin-4(3H)-one and its derivatives.

Conclusion

2,5-Dimethoxypyrimidin-4(3H)-one is a valuable and versatile intermediate in the synthesis of advanced agrochemicals, particularly herbicides targeting the PPO enzyme. A deep understanding of its chemical properties and reactivity, coupled with rational synthetic design, will continue to drive the discovery of novel and effective crop protection solutions.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one Derivatives

Welcome to the technical support center for the synthesis of 2,5-dimethoxypyrimidin-4(3H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-dimethoxypyrimidin-4(3H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in the synthesis of this important class of heterocyclic compounds.

I. Core Synthesis Protocol: Cyclocondensation Route

The most common and reliable method for synthesizing the 2,5-dimethoxypyrimidin-4(3H)-one core is the cyclocondensation of an appropriate 1,3-dicarbonyl precursor with urea. Specifically, for the target molecule, the reaction involves dimethyl 2-methoxysuccinate and urea in the presence of a strong base.

Experimental Workflow

reagents Starting Materials: - Dimethyl 2-methoxysuccinate - Urea - Sodium Methoxide (Base) - Methanol (Solvent) reaction Reaction Setup: - Inert atmosphere (N2 or Ar) - Anhydrous conditions - Controlled temperature reagents->reaction 1. Combine reflux Cyclocondensation: - Reflux for 4-8 hours - Monitor by TLC reaction->reflux 2. Heat workup Aqueous Workup: - Cool to room temperature - Quench with water - Neutralize with acid (e.g., HCl) reflux->workup 3. Cool & Quench extraction Extraction & Drying: - Extract with organic solvent (e.g., Ethyl Acetate) - Dry organic layer (e.g., Na2SO4) workup->extraction 4. Isolate purification Purification: - Concentrate under reduced pressure - Recrystallization or Column Chromatography extraction->purification 5. Purify characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy purification->characterization 6. Analyze

Caption: General workflow for the synthesis of 2,5-dimethoxypyrimidin-4(3H)-one.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium methoxide (2.2 equivalents) and anhydrous methanol. Stir the mixture under an inert atmosphere (N2 or Argon).

  • Addition of Reagents: To the stirred solution, add dimethyl 2-methoxysuccinate (1.0 equivalent) followed by urea (1.5 equivalents).

  • Cyclocondensation: Heat the reaction mixture to reflux (typically around 65-70°C for methanol) and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into ice-cold water.

  • Neutralization and Precipitation: Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of 5-6. The product should precipitate out of the solution.[1]

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is very low. What are the possible causes and how can I improve it?

A1: Low yield is a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Causality: The cyclocondensation reaction may not have gone to completion.

    • Solution:

      • Reaction Time & Temperature: Increase the reflux time and monitor the reaction by TLC until the starting material spot disappears. Ensure the reaction temperature is appropriate for the solvent used.[2]

      • Base Stoichiometry: The use of a sufficient amount of a strong base is crucial. Sodium methoxide is effective, and ensuring at least 2 equivalents are used is important for the deprotonation steps.

  • Purity of Starting Materials:

    • Causality: Impurities in dimethyl 2-methoxysuccinate or urea can inhibit the reaction.[2] Urea, in particular, can contain impurities that interfere with the cyclization.

    • Solution: Use high-purity starting materials. Ensure urea is dry, as moisture can interfere with the base.

  • Sub-optimal Base:

    • Causality: A weak base may not be sufficient to deprotonate the starting materials effectively, leading to a stalled reaction.

    • Solution: Sodium methoxide or sodium ethoxide are generally effective. Ensure the base is not old or degraded.

  • Workup Issues:

    • Causality: The product might be partially soluble in the aqueous phase, leading to loss during filtration.

    • Solution: Ensure the pH is carefully adjusted to the point of maximum precipitation. After filtration, you can try to extract the aqueous filtrate with an organic solvent like ethyl acetate to recover any dissolved product.

Q2: I am observing a significant amount of a side product that is difficult to separate from my desired pyrimidinone. What could it be?

A2: The formation of side products is a common challenge in pyrimidine synthesis.

  • Potential Side Product: N-acylurea

    • Causality: A competing reaction can occur where the ester group of the succinate reacts with urea without cyclization, forming an N-acylurea derivative.[2]

    • How to Identify: This side product will have a different NMR and mass spectrum. Look for characteristic amide peaks in the IR and NMR spectra.

    • How to Avoid:

      • Reaction Conditions: Carefully controlling the reaction temperature can sometimes favor the desired cyclization over the acylation reaction.

      • Order of Addition: In some cases, adding the urea portion-wise to the reaction mixture can minimize the formation of this byproduct.

  • Potential Side Product: Uncyclized Intermediate

    • Causality: The reaction may have stalled after the initial condensation of urea with one of the ester groups, but before the final ring closure.

    • How to Identify: The mass of this intermediate will be different from the final product. TLC analysis will show a spot with a different Rf value.

    • How to Avoid: Ensure sufficient reaction time and temperature to drive the reaction to completion.

Troubleshooting Flowchart

start Low Yield or Impure Product check_reaction Check TLC for Starting Material start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Present check_purity Analyze Purity of Starting Materials check_reaction->check_purity Absent increase_time Increase Reaction Time/Temp incomplete->increase_time check_base Check Base Stoichiometry & Quality incomplete->check_base increase_time->check_reaction check_base->check_reaction impure_sm Impure Starting Materials check_purity->impure_sm Impure side_products Analyze Side Products (NMR, MS) check_purity->side_products Pure purify_sm Purify/Use New Starting Materials impure_sm->purify_sm purify_sm->start n_acylurea N-acylurea Detected side_products->n_acylurea Yes optimize_purification Optimize Purification (Recrystallization/Chromatography) side_products->optimize_purification No adjust_conditions Adjust Temperature/Order of Addition n_acylurea->adjust_conditions adjust_conditions->start end Improved Yield & Purity optimize_purification->end

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the strong base in this reaction?

A1: The strong base, such as sodium methoxide, plays a crucial role in facilitating the cyclocondensation. It deprotonates the urea, making it a more potent nucleophile to attack the ester carbonyl of the dimethyl 2-methoxysuccinate. It also deprotonates the α-carbon of the succinate, which is necessary for the subsequent intramolecular cyclization.

Q2: Can I use a different solvent for this reaction?

A2: While methanol is commonly used with sodium methoxide, other polar aprotic solvents can be employed, especially with other bases. For instance, if using sodium hydride as a base, a solvent like THF or DMF could be used. However, the choice of solvent will affect the reaction temperature and solubility of the reagents, so optimization may be required.

Q3: How can I best purify the final product?

A3: The purification method will depend on the nature of the impurities.

  • Recrystallization: If the main impurities are unreacted starting materials or the N-acylurea side product, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be very effective.

  • Column Chromatography: For complex mixtures of byproducts, column chromatography on silica gel is the method of choice. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) will likely be effective.

Q4: What are the key characterization features of 2,5-dimethoxypyrimidin-4(3H)-one?

A4:

  • ¹H NMR: Expect to see singlets for the two methoxy groups and a singlet for the proton on the pyrimidine ring. The NH proton may appear as a broad singlet.

  • ¹³C NMR: The spectrum will show distinct peaks for the two methoxy carbons, the carbonyl carbon, and the carbons of the pyrimidine ring.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product (C6H8N2O3 = 156.14 g/mol ).[3]

  • IR Spectroscopy: Look for characteristic peaks for the C=O stretch of the pyrimidinone ring (around 1650-1700 cm⁻¹), C-O stretches for the methoxy groups, and N-H stretching.

IV. Reaction Condition Optimization

The following table provides a summary of key reaction parameters and their typical ranges for optimization.

ParameterTypical RangeRationale and Considerations
Base Sodium Methoxide, Sodium EthoxideA strong alkoxide base is generally required for efficient deprotonation.
Solvent Methanol, EthanolThe corresponding alcohol to the alkoxide base is typically used as the solvent.
Temperature Reflux (65-80°C)Higher temperatures are needed to drive the cyclocondensation to completion.
Reaction Time 4-12 hoursMonitor by TLC to determine the optimal reaction time for your specific substrate.
Urea Equivalents 1.2 - 2.0A slight excess of urea is often used to ensure complete reaction of the diester.

V. References

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • 2,5-Dimethoxypyrimidin-4(3H)-one. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. (n.d.). Google Patents. Retrieved January 21, 2026, from

Sources

Optimization

Technical Support Center: Synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one

Welcome to the technical support guide for the synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one (CAS: 370103-23-4).[1][2] This resource is designed for researchers, chemists, and drug development professionals who are worki...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one (CAS: 370103-23-4).[1][2] This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic building block. Instead of a generic protocol, this guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world challenges encountered in a synthesis campaign. We will delve into the mechanistic underpinnings of common side reactions and provide field-proven strategies to optimize your reaction outcomes.

Context: A Plausible Synthetic Approach

While numerous routes to substituted pyrimidines exist, a common and illustrative strategy for preparing 2,5-Dimethoxypyrimidin-4(3H)-one involves the modification of a pre-existing pyrimidine core. A typical sequence might start from a commercially available, substituted uracil derivative, which is then halogenated and subsequently reacted with a methoxide source.[3] The challenges discussed below are broadly applicable to this and other related cyclocondensation or substitution-based syntheses.[4][5]

G cluster_0 Core Synthesis Workflow Start Starting Material (e.g., 5-Hydroxyuracil) Step1 Step 1: First Alkylation (e.g., with DMS, K2CO3) Start->Step1 Step2 Step 2: Second Alkylation (Regioselectivity Challenge) Step1->Step2 Step3 Aqueous Workup (Hydrolysis Risk) Step2->Step3 Step4 Purification (Solubility & Impurity Issues) Step3->Step4 Product Final Product: 2,5-Dimethoxypyrimidin-4(3H)-one Step4->Product

Caption: A representative workflow for the synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one.

Troubleshooting Guide & FAQs

Category 1: Reaction Efficiency and Low Yields

Question 1: My cyclocondensation reaction to form the initial pyrimidine ring is giving very low yields, with a lot of unreacted starting material according to TLC analysis. What are the likely causes?

Answer: Low conversion in pyrimidine ring formation is a frequent issue that can often be traced back to a few key parameters.[6]

  • Causality - Catalyst Activity & Choice: Many pyrimidine syntheses, like the Biginelli reaction, are acid-catalyzed. If using a reusable solid acid catalyst, it may have become deactivated and require regeneration. For homogeneous acid catalysts (e.g., HCl, p-TsOH), concentration is critical; insufficient catalyst will result in a sluggish reaction, while excessive acid can sometimes promote side reactions like starting material decomposition.[6]

  • Causality - Reaction Conditions: Pyrimidine cyclizations can be sensitive to temperature and reaction time. A moderate increase in temperature or extending the reaction time may be necessary. It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) to find the optimal balance before significant byproduct formation occurs.[6]

  • Causality - Purity of Reactants: Amidines and 1,3-dicarbonyl compounds, common precursors, can be unstable. Impurities or degradation products can inhibit the catalyst or participate in competing reactions. For instance, the decomposition of urea at high temperatures can produce ammonia, leading to the formation of Hantzsch-type dihydropyridine byproducts.[6] Always use reagents of high purity and consider re-purifying them if they have been stored for an extended period.

Category 2: Impurity Profile and Common Side Reactions

Question 2: My final product's ¹H NMR is clean, but the mass spectrum shows a significant peak at M+14. I suspect an N-methylated isomer is forming instead of the desired O-methoxy group. Why does this happen and how can I prevent it?

Answer: This is a classic and critical issue in the chemistry of pyrimidinones. The problem stems from the ambident nucleophilic nature of the pyrimidinone anion. Alkylation can occur at the oxygen atom (O-alkylation, desired) or the ring nitrogen atoms (N-alkylation, byproduct).[7][8]

  • Mechanistic Insight: The selectivity between N- and O-alkylation is governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions.[9]

    • O-Alkylation (desired): The oxygen atom is a "hard" nucleophilic center. It is favored by "hard" alkylating agents (like dimethyl sulfate) and conditions that promote a "free" anion, such as polar aprotic solvents (e.g., DMF, Acetone) and potassium carbonate as the base.[9][10]

    • N-Alkylation (byproduct): The nitrogen atom is a "softer" nucleophilic center. Its reaction is favored by "softer" alkylating agents (like methyl iodide) and conditions that allow for hydrogen bonding, such as polar protic solvents (e.g., ethanol, methanol).[8]

G Anion Pyrimidinone Anion (Ambident Nucleophile) O_Alk O-Alkylation (Desired Product) Anion->O_Alk Favored by: - Polar Aprotic Solvents (DMF) - Hard Electrophiles (DMS) - K₂CO₃ N_Alk N-Alkylation (Side Product) Anion->N_Alk Favored by: - Polar Protic Solvents (EtOH) - Soft Electrophiles (MeI)

Caption: Competing N- vs. O-alkylation pathways in pyrimidinone synthesis.

  • Troubleshooting Protocol:

    • Solvent Change: Switch from any protic solvents (methanol, ethanol) to a polar aprotic solvent like acetone or N,N-Dimethylformamide (DMF).

    • Base Selection: Use potassium carbonate (K₂CO₃) as the base. It is effective and its low solubility in some organic solvents can help modulate reactivity.

    • Alkylating Agent: If using methyl iodide, consider switching to dimethyl sulfate (DMS), which is a harder electrophile. Caution: DMS is highly toxic and must be handled with extreme care.

Question 3: During aqueous workup, I'm observing the formation of a more polar impurity on TLC, and my mass spec shows a peak corresponding to the loss of a methyl group (M-14) or two (M-28). Is this hydrolysis?

Answer: Yes, this is highly indicative of hydrolysis of one or both methoxy groups back to hydroxyl groups. The C2 and C5 methoxy groups on the pyrimidine ring are essentially enol ethers, making them susceptible to cleavage under certain pH conditions.

  • Mechanistic Insight:

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ring nitrogen can be protonated, activating the ring towards nucleophilic attack by water at the C2 or C5 position, leading to the elimination of methanol. Acidic hydrolysis of some pyrimidine derivatives can even lead to ring-opening or contraction.

    • Base-Catalyzed Hydrolysis: While generally more stable to base, strong basic conditions, especially at elevated temperatures during workup or purification, can also promote hydrolysis.

  • Preventative Measures:

    • Neutral Workup: During the workup, carefully neutralize the reaction mixture to a pH of ~7-8 before extraction. Avoid strong acid or base washes.

    • Temperature Control: Perform all extractions and washes at room temperature or below.

    • Purification: If using silica gel chromatography, be aware that standard silica gel is slightly acidic. To prevent on-column hydrolysis, you can either neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~0.5%) in the eluent or use neutral alumina for chromatography.

Category 3: Purification and Handling

Question 4: My crude product is a poorly soluble solid, making purification by standard recrystallization or column chromatography very challenging. What are my options?

Answer: Poor solubility is a known challenge with some substituted pyrimidines, often due to strong intermolecular hydrogen bonding in the crystal lattice.[11]

  • Best Practices for Purification:

    • Solvent Screening for Recrystallization: A systematic trial-and-error approach is best. High-boiling point polar aprotic solvents like DMF, DMSO, or DMA are often required to dissolve the compound. The product can then be precipitated by the slow addition of an "anti-solvent" in which the product is insoluble (e.g., water, diethyl ether, or hexanes).

    • Hot Filtration: If you find a solvent where the product is soluble only when hot, you can perform a hot gravity filtration to remove insoluble impurities before allowing the solution to cool and crystallize.

    • Trituration/Washing: If the impurities are significantly more soluble than your product in a particular solvent, you can simply wash or triturate the crude solid with that solvent (e.g., hot ethyl acetate or acetone) to remove the impurities, leaving behind the purified, insoluble product.

    • Chromatography Modifications: If column chromatography is unavoidable, you may need to use a stronger, more polar mobile phase, sometimes including small amounts of DMF or acetic acid to improve solubility on the column.

Data Summary

The choice of reagents and conditions critically influences the outcome of alkylation steps. The following table summarizes key factors in controlling the regioselectivity.

FactorCondition Favoring O-Alkylation (Product)Condition Favoring N-Alkylation (Byproduct)Rationale
Solvent Polar Aprotic (DMF, Acetone, Acetonitrile)Polar Protic (Ethanol, Methanol)Protic solvents stabilize the N-anion via H-bonding.[8]
Base K₂CO₃, Cs₂CO₃NaH, NaOMeWeaker bases/larger cations favor dissociation, leading to a "freer" O-anion.
Alkylating Agent Dimethyl Sulfate (DMS), Diethyl SulfateMethyl Iodide (MeI), Ethyl Bromide"Hard" electrophiles prefer the "hard" oxygen site.[9]
Temperature Lower to Moderate TemperaturesHigher TemperaturesHigher temperatures can sometimes overcome the activation barrier for N-alkylation.

References

  • Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Synthesis of some new thiazolo pyrimidines using cyclocondensation reactions. ResearchGate. [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). National Institutes of Health (NIH). [Link]

  • Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry. [Link]

  • N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. Heriot-Watt Research Portal. [Link]

  • Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. Iraqi National Journal of Chemistry. [Link]

  • Hydrolysis of Pyrimidine N-Oxides to Give Isoxazole Derivatives. ElectronicsAndBooks. [Link]

  • Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r. ResearchGate. [Link]

  • N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. KoreaScience. [Link]

  • 2,5-Dimethoxypyrimidin-4(3H)-one. PubChem. [Link]

  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. RSC Advances. [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities. National Institutes of Health (NIH). [Link]

  • Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. National Institutes of Health (NIH). [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme. [Link]

  • 2,5-diMethoxy-4(3H)-PyriMidinone CAS#: 370103-23-4. ChemWhat. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines. European Patent Office. [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

  • Preparation method for 2-amino-4, 6-dimethoxy pyrimidine.
  • One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. PubMed. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health (NIH). [Link]

  • 2,4-Dimethoxypyrimidine. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2,5-Dimethoxypyrimidin-4(3H)-one

Welcome to the technical support center for the purification of 2,5-Dimethoxypyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,5-Dimethoxypyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic compound. The information herein is a synthesis of established chemical principles, analogous compound behavior, and field-proven insights to ensure you can achieve your desired purity with confidence.

Understanding the Molecule and Its Challenges

2,5-Dimethoxypyrimidin-4(3H)-one is a substituted pyrimidinone, a class of compounds with significant interest in medicinal chemistry.[1] Its structure, featuring both hydrogen bond donors and acceptors, suggests a polar nature. This polarity is central to the purification challenges, primarily revolving around solubility and interactions with chromatographic stationary phases.

A critical first step in troubleshooting purification is understanding the potential impurities. While specific impurities are route-dependent, we can infer likely contaminants by examining analogous syntheses of substituted pyrimidines.[2][3][4]

Potential Sources of Impurities:

  • Incomplete Reactions: Starting materials or partially reacted intermediates, such as mono-methoxylated pyrimidinones, can persist in the crude product.

  • Side-Reaction Products: Hydrolysis of methoxy groups or other sensitive functionalities can occur, particularly if water is not rigorously excluded from the reaction.[2]

  • Reagent-Derived Impurities: Excess reagents and their byproducts from the synthetic steps can contaminate the crude material.

  • Residual Solvents: Solvents used in the synthesis or initial workup may be carried through.[2]

Troubleshooting Purification: A-Question-and-Answer Guide

This section addresses specific issues you may encounter during the purification of 2,5-Dimethoxypyrimidin-4(3H)-one in a practical question-and-answer format.

Recrystallization Issues

Q1: My compound is an oil or fails to crystallize from common solvents. What should I do?

This is a common issue with polar molecules. "Oiling out" often occurs when the compound is too soluble in the chosen solvent, even at low temperatures, or when impurities inhibit crystal lattice formation.

Causality & Solution:

  • High Solubility: Your compound is likely highly soluble in polar protic solvents like methanol and ethanol. Consider using a less polar solvent or a binary solvent system.

  • Expert Protocol: Binary Solvent Recrystallization:

    • Dissolve the crude 2,5-Dimethoxypyrimidin-4(3H)-one in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol, acetone, or for very stubborn cases, DMF or DMSO).

    • While the solution is still hot, slowly add a less polar "anti-solvent" (e.g., ethyl acetate, dichloromethane, or diethyl ether) dropwise until you observe persistent turbidity.

    • Add a few drops of the hot, high-solubility solvent to redissolve the precipitate and achieve a clear solution.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

Q2: My compound has a persistent color, even after recrystallization. How can I remove it?

A yellowish or brownish tint often indicates the presence of colored, likely polymeric or degradation-related, impurities.[2]

Expert Protocol: Activated Charcoal Treatment:

  • Dissolve the crude product in a suitable hot solvent as you would for recrystallization.

  • Add a small amount of activated charcoal (typically 1-2% w/w of your compound) to the hot solution.

  • Keep the solution hot and stir for 5-10 minutes.

  • Filter the hot solution through a pad of celite or filter paper to remove the charcoal.

  • Proceed with the recrystallization as usual by allowing the filtrate to cool.

Solvent System Suitability for Pyrimidinone Recrystallization Rationale & Expert Tips
Ethanol/Water Good for moderately polar compounds. The water acts as an anti-solvent.
Methanol/Diethyl Ether A common choice for polar compounds. Diethyl ether is a good anti-solvent.
Acetone/Hexanes Effective for compounds of intermediate polarity.
Ethyl Acetate/Hexanes Another good option for compounds of intermediate polarity.
DMF or DMSO with an Anti-Solvent (e.g., Water, Dichloromethane) Use as a last resort for compounds with very poor solubility in common organic solvents. Diffusion crystallization can be effective here.
Column Chromatography Challenges

Q1: My compound streaks badly on the silica gel column, leading to poor separation.

Streaking is a common problem with polar and nitrogen-containing compounds on acidic silica gel.[5] This is due to strong, non-ideal interactions between the analyte and the stationary phase.

Causality & Solution:

  • Acid-Base Interactions: The acidic nature of silica gel can lead to strong adsorption of basic or highly polar compounds.

  • Expert Protocol: Mobile Phase Modification:

    • To your chosen eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes), add a small amount of a basic modifier.

    • Start with 0.1-1% triethylamine or a 0.5-2% solution of ammonia in methanol.[5] This will neutralize the acidic sites on the silica gel, leading to more symmetrical peak shapes and better separation.

Q2: My compound won't elute from the silica gel column, even with a very polar mobile phase.

This indicates very strong, potentially irreversible, adsorption to the stationary phase.

Causality & Solution:

  • High Polarity: The compound may be too polar for normal-phase chromatography on silica.

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: These can be good alternatives to silica for polar, acid-sensitive compounds.

    • Reversed-Phase Chromatography (C18): This is often the best choice for highly polar compounds. Elution is carried out with polar mobile phases like water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid.[6]

Workflow for Selecting a Column Chromatography Method

G start Crude 2,5-Dimethoxypyrimidin-4(3H)-one tlc Run TLC in various solvent systems (e.g., EtOAc/Hexanes, DCM/MeOH) start->tlc streaking Observe Streaking? tlc->streaking elutes Compound Elutes (Rf > 0.1)? streaking->elutes No add_modifier Add 0.1-1% Triethylamine to Mobile Phase streaking->add_modifier Yes run_column Run Silica Gel Column with Modified Eluent elutes->run_column Yes increase_polarity Increase Mobile Phase Polarity (e.g., higher % MeOH) elutes->increase_polarity No add_modifier->run_column increase_polarity->elutes switch_phase Switch to Alternative Stationary Phase increase_polarity->switch_phase Still no elution alumina Try Neutral or Basic Alumina switch_phase->alumina rp_hplc Use Reversed-Phase (C18) HPLC switch_phase->rp_hplc

Caption: Decision workflow for troubleshooting column chromatography.

High-Performance Liquid Chromatography (HPLC) Purification

Q1: What are good starting conditions for purifying 2,5-Dimethoxypyrimidin-4(3H)-one by reversed-phase HPLC?

Reversed-phase HPLC is a powerful technique for the final purification of polar compounds like pyrimidine derivatives.[6]

Expert Protocol: Generic RP-HPLC Method:

  • Column: C18, 5 µm particle size, 100 Å pore size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a higher percentage (e.g., 95%) over 15-20 minutes.

  • Detection: UV, monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or a determined λmax).

This method is a good starting point and can be optimized by adjusting the gradient slope, flow rate, and acid modifier to achieve the desired separation.

Frequently Asked Questions (FAQs)

Q: My purified 2,5-Dimethoxypyrimidin-4(3H)-one shows signs of decomposition upon storage. How can I improve its stability?

A: Pyrimidinone scaffolds can be susceptible to hydrolysis, especially under non-neutral pH conditions. Ensure the final product is free of acidic or basic residues from the purification process. Store the compound as a dry solid at low temperature (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen).

Q: I am unsure of the purity of my final product. What analytical techniques should I use?

A: A combination of techniques is recommended for purity assessment:

  • HPLC: Use a generic gradient method to look for minor impurities. Purity should ideally be >95%.[7]

  • NMR (¹H and ¹³C): This will confirm the structure and can reveal the presence of impurities if they are at a significant level (>1-2%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point: A sharp melting point is indicative of high purity.

Q: Can I use solvents like DMF or DMSO for column chromatography?

A: It is generally not recommended to use high-boiling, highly polar solvents like DMF and DMSO as the primary mobile phase in column chromatography due to their high viscosity and difficulty of removal from the final product. They are better suited for dissolving the crude material for loading onto the column if solubility is an issue, or for recrystallization.

Summary of Key Purification Parameters

Technique Stationary Phase Typical Mobile Phase/Solvent System Key Considerations & Expert Tips
Recrystallization N/ABinary systems (e.g., Methanol/Diethyl Ether, Acetone/Hexanes)Use an anti-solvent approach. For poorly soluble compounds, consider DMF or DMSO with an appropriate anti-solvent.
Column Chromatography (Normal Phase) Silica GelEthyl Acetate/Hexanes or Dichloromethane/MethanolAdd 0.1-1% triethylamine to the eluent to prevent streaking.[5]
Column Chromatography (Alternative) Neutral/Basic AluminaEthyl Acetate/Hexanes or Dichloromethane/MethanolGood for acid-sensitive compounds.
HPLC (Reversed Phase) C18 SilicaWater/Acetonitrile with 0.1% Formic AcidA powerful technique for final polishing to high purity.[6]

Workflow for General Purification Strategy

G crude Crude Product recrystallization Attempt Recrystallization crude->recrystallization purity_check1 Check Purity (TLC/HPLC) recrystallization->purity_check1 column Column Chromatography (Silica or Alumina) purity_check1->column Impure final_product Pure Product (>95%) purity_check1->final_product Purity OK purity_check2 Check Purity (TLC/HPLC) column->purity_check2 hplc Preparative HPLC purity_check2->hplc Impure purity_check2->final_product Purity OK hplc->final_product

Caption: A general strategy for the purification of 2,5-Dimethoxypyrimidin-4(3H)-one.

References

  • Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Retrieved from [Link]

  • Wang, Z., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(10), 2645.
  • Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • RSC Advances. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. RSC Advances, 12(47), 30654-30663.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • El-Sayed, R., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences, 9(1), 16.
  • PubChem. (n.d.). 2,5-Dimethoxypyrimidin-4(3H)-one. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 224-227.
  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]

  • Molecular Pharmaceutics. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics, 21(7), 2588-2601.
  • Organic Chemistry Portal. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Pyrimidinamine, 2,6-dimethoxy-. Retrieved from [Link]

  • ResearchGate. (2018). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • ResearchGate. (2021). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. Retrieved from [Link]

  • Veeprho. (n.d.). 2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7469.
  • ACS Omega. (2020).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]

Sources

Optimization

How to avoid byproducts in pyrimidinone synthesis

Introduction for the Modern Researcher Welcome to the Technical Support Center for Pyrimidinone Synthesis. Pyrimidinone scaffolds are cornerstones in medicinal chemistry and drug development, yet their synthesis can be d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

Welcome to the Technical Support Center for Pyrimidinone Synthesis. Pyrimidinone scaffolds are cornerstones in medicinal chemistry and drug development, yet their synthesis can be deceptively complex. The formation of side products not only reduces the yield of the target molecule but also introduces significant challenges in purification, consuming valuable time and resources.

This guide is structured to serve as a practical, field-tested resource for researchers at the bench. It moves beyond simple protocol recitation to explain the underlying chemical principles—the "why" behind the "how"—enabling you to rationally troubleshoot and optimize your reactions. We will focus primarily on the widely used Biginelli reaction and its common pitfalls, while also addressing other relevant synthetic strategies.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during pyrimidinone synthesis.

Q1: My Biginelli reaction yield is very low or the reaction is not proceeding. What are the primary causes?

A1: Low yields are a frequent challenge and typically stem from four key areas:

  • Catalyst Inefficiency: The choice and activity of the catalyst are critical. Classical Brønsted acids (e.g., HCl) can be effective but may also promote side reactions.[1][2] In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[3] Consider screening modern Lewis acids (e.g., Yb(OTf)₃, InCl₃, ZrCl₄) or heterogeneous catalysts, which often provide higher yields under milder conditions.[4][5]

  • Suboptimal Reaction Conditions: Temperature and reaction time are key parameters. Many reactions require heating (reflux) to proceed to completion, but excessively high temperatures can promote byproduct formation.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[7]

  • Purity of Starting Materials: Impurities in the aldehyde, β-dicarbonyl compound, or urea/thiourea can inhibit the reaction or lead to unwanted side products.[1][7] For example, carboxylic acids from oxidized aldehydes can neutralize acid catalysts.

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction rate.[6] While polar protic solvents like ethanol are common, solvent-free conditions have proven highly effective and can significantly improve yields and reaction rates.[8][9]

Q2: I'm observing a significant yellow, highly fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent it?

A2: This is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[1] This side reaction becomes dominant at higher temperatures, where urea can decompose to generate ammonia. The Hantzsch reaction involves the condensation of the aldehyde, ammonia, and two equivalents of the β-ketoester, directly competing with the desired Biginelli pathway.[6][10]

Prevention Strategies:

  • Lower the Reaction Temperature: This is the most effective way to suppress the Hantzsch pathway, which has a higher activation energy than the Biginelli reaction.[7]

  • Optimize the Catalyst: The choice of catalyst can influence the selectivity between the two pathways.

  • Control Stoichiometry: Ensure you are not using a large excess of the β-ketoester. A slight excess (1.2-1.5 equivalents) of urea is often recommended to favor the Biginelli reaction.[4]

Q3: My crude product is very difficult to purify by column chromatography. What could be the issue?

A3: Purification challenges often point to the presence of closely eluting byproducts. A common culprit is the formation of N-acylurea byproducts , which arise from the reaction of the β-ketoester with urea in a competing pathway.[6][7] Another possibility is the presence of unreacted starting materials or Knoevenagel/aldol condensation products.

Troubleshooting Purification:

  • Confirm Byproduct Identity: Use ¹H NMR and LC-MS to identify the impurities. N-acylureas have characteristic spectroscopic signatures.[7]

  • Optimize Reaction Conditions: Revisit your reaction parameters to minimize the formation of these specific byproducts (see detailed guide below).

  • Attempt Recrystallization: Dihydropyrimidinone (DHPM) products are often crystalline. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be a highly effective alternative to chromatography for removing amorphous or more soluble impurities.[11]

Part 2: In-Depth Troubleshooting Guide

This section provides a detailed analysis of specific problems, their mechanistic origins, and targeted solutions.

Focus Area: The Biginelli Reaction

The Biginelli reaction is a cornerstone of pyrimidinone synthesis, but its one-pot nature masks a complex network of competing equilibria and potential side reactions.

Caption: Competing pathways in the Biginelli synthesis.

Problem 1: Formation of Hantzsch Dihydropyridine (DHP) Byproduct
  • Symptom: Your purified product or crude reaction mixture contains a highly fluorescent, often yellow, impurity that is difficult to separate from the desired DHPM.

  • Causality (The "Why"): The Hantzsch reaction becomes a major competitor when ammonia is present. At elevated temperatures (e.g., >100-120 °C) or under harsh acidic conditions, urea can hydrolyze or decompose to form ammonia and isocyanic acid.[10] This in-situ generated ammonia then participates in a separate four-component reaction with the aldehyde and two equivalents of the β-ketoester to yield the DHP.[10][12]

    • Step 1 (Knoevenagel): Aldehyde + β-ketoester → α,β-unsaturated carbonyl intermediate.

    • Step 2 (Enamine Formation): NH₃ + β-ketoester → β-enamino ester.

    • Step 3 (Michael Addition & Cyclization): The α,β-unsaturated intermediate from Step 1 undergoes a Michael addition with the enamine from Step 2, followed by cyclization and dehydration to yield the DHP ring.[12]

  • Solution (The "How"):

    • Reduce Temperature: Operate the reaction at the lowest temperature that allows for a reasonable reaction rate. Refluxing ethanol (~78 °C) is often sufficient and significantly reduces urea decomposition compared to higher-boiling solvents or high-temperature solvent-free conditions.[7]

    • Use Milder Catalysts: While strong Brønsted acids can catalyze the reaction, they can also accelerate urea decomposition. Lewis acids like Yb(OTf)₃, InBr₃, or various heterogeneous catalysts often promote the Biginelli pathway with higher selectivity at moderate temperatures.[5][13]

    • Modify Order of Addition: In some systems, pre-forming the acyliminium intermediate from the aldehyde and urea at a lower temperature before adding the β-ketoester can favor the desired pathway.

Problem 2: Formation of Knoevenagel / Aldol Byproducts
  • Symptom: TLC analysis shows a non-polar spot corresponding to neither starting material nor the DHPM product. ¹H NMR may show vinylic protons and loss of the aldehydic proton.

  • Causality (The "Why"): The acid or base catalyst required for the Biginelli reaction can also promote the direct condensation between the aldehyde and the active methylene group of the β-ketoester (Knoevenagel condensation).[11] This reaction consumes both starting materials, forming an electron-deficient alkene that may or may not participate further. This pathway is one of the three proposed mechanistic routes for the Biginelli reaction itself, but if the intermediate does not react further with urea, it becomes a final byproduct.[14]

  • Solution (The "How"):

    • Choose the Right Catalyst: Lewis acid catalysts are particularly effective at preventing this side reaction. They work by activating the aldehyde carbonyl towards nucleophilic attack by urea, making the formation of the acyliminium ion kinetically faster than the competing Knoevenagel condensation.[5][15]

    • Control Stoichiometry: Using a slight excess of urea (1.2-1.5 eq) can help push the equilibrium towards the formation of the initial urea-aldehyde adduct, outcompeting the Knoevenagel pathway.[6]

    • Moderate Temperature: While high temperatures can overcome activation barriers, they can also accelerate side reactions. Find the optimal temperature that balances reaction rate with selectivity.

Focus Area: Guareschi-Thorpe and Related Syntheses

The Guareschi-Thorpe reaction is a classical method for synthesizing substituted 2-pyridones, which are isomers of pyrimidinones. It involves the condensation of a cyanoacetamide (or alkyl cyanoacetate with an ammonia source) with a 1,3-dicarbonyl compound.[16][17]

Q: My Guareschi-Thorpe reaction is giving a complex mixture of products. What are the likely side reactions?

A: Byproducts in this synthesis often arise from the high reactivity of the starting materials under basic or thermal conditions.

  • Self-Condensation of the 1,3-Dicarbonyl: The β-ketoester or 1,3-diketone can undergo self-condensation, especially under strongly basic conditions.

  • Hydrolysis of the Nitrile: The cyano group of the cyanoacetamide or cyanoacetate can be hydrolyzed to a primary amide or carboxylic acid under the reaction conditions, leading to unwanted, more polar byproducts.

  • Incomplete Cyclization: The intermediate open-chain adduct may fail to cyclize efficiently, especially if there is significant steric hindrance.

  • Michael Addition Side Reactions: The activated methylene compounds can act as Michael donors to any α,β-unsaturated species that may form in situ.

Troubleshooting Strategies:

  • Use a Buffered System: Modern protocols utilize buffered aqueous media (e.g., with ammonium carbonate) to maintain pH control, which can minimize both hydrolysis and unwanted base-catalyzed self-condensation reactions.[18][19]

  • In Situ Amide Formation: Starting with an alkyl cyanoacetate and an ammonia source (like ammonium carbonate) allows for the in-situ formation of the required cyanoacetamide, which can lead to cleaner reactions than using pre-formed cyanoacetamide.[19]

  • Optimize Temperature: As with the Biginelli reaction, use the minimum temperature required for the reaction to proceed to avoid degradation and side reactions.

Part 3: Optimized Protocols & Data

Optimized & Self-Validating Protocol: Biginelli Synthesis of Monastrol

This protocol describes the synthesis of Monastrol, a well-known mitotic kinesin Eg5 inhibitor, using an efficient Lewis acid catalyst. This serves as a reliable template for general DHPM synthesis.

Materials:

  • 3-Hydroxybenzaldehyde (1.22 g, 10 mmol, 1.0 eq)

  • Ethyl acetoacetate (1.30 g, 10 mmol, 1.0 eq)

  • Thiourea (1.14 g, 15 mmol, 1.5 eq)

  • Ytterbium(III) triflate [Yb(OTf)₃] (310 mg, 0.5 mmol, 5 mol%)

  • Ethanol (20 mL)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (15 mmol), and Yb(OTf)₃ (5 mol%).

  • Solvent Addition: Add ethanol (20 mL) to the flask. The mixture will be a suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Self-Validation (Reaction Monitoring): After 1 hour, pause heating and take a small aliquot for TLC analysis (Eluent: 7:3 Hexane:Ethyl Acetate).

    • Expected Result: You should observe the consumption of the starting aldehyde (Rf ~0.4) and the appearance of a new, major spot corresponding to the Monastrol product (Rf ~0.25), which should be UV active. A faint, more non-polar spot (Rf >0.5) might indicate a Knoevenagel byproduct. If significant starting material remains, continue refluxing and check every 1-2 hours. The reaction is typically complete within 4-6 hours.

  • Workup & Isolation: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. A precipitate of the product should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with two portions of cold ethanol (2 x 10 mL) to remove soluble impurities.

  • Drying: Dry the white to off-white crystalline solid under vacuum to obtain pure Monastrol. (Typical yield: >90%). Further purification is usually not necessary, but the product can be recrystallized from hot ethanol if needed.[2][7]

Data Presentation: Comparative Analysis of Catalysts in Biginelli Reaction

The following table summarizes the performance of various catalysts for the model reaction of benzaldehyde, ethyl acetoacetate, and urea. Note that conditions may vary slightly between studies, but the data illustrates clear performance trends.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
None 0Ethanol78 (Reflux)24~20-40[2]
HCl 10Ethanol78 (Reflux)18~60[4]
Yb(OTf)₃ 2None1000.596[5]
InBr₃ 10None901.598[13]
Cu(INA)₂-MOF 10None800.598[20]
Dicalcium Phosphate 7Ethanol78 (Reflux)0.694[4]

This table demonstrates that modern Lewis acid and heterogeneous catalysts significantly shorten reaction times and improve yields compared to the classical uncatalyzed or Brønsted acid-catalyzed methods.

Part 4: Mandatory Visualizations (Mechanistic Diagrams)

Biginelli_Mechanism Fig 1. Catalytic Cycle of the Biginelli Reaction (Iminium Route) cluster_cycle Catalytic Cycle R1 Ar-CHO Step1 1. Aldehyde Activation R1->Step1 R2 Urea Step2 2. Nucleophilic Attack by Urea R2->Step2 R3 β-Ketoester (Enol) Step3 3. C-C Bond Formation R3->Step3 Attacks Iminium Cat_H Catalyst (H⁺) Cat_H->Step1 Activates Carbonyl Step1->Step2 Intermediate1 N-Acyliminium Ion Step2->Intermediate1 - H₂O Intermediate1->Step3 Intermediate2 Open-Chain Adduct Step3->Intermediate2 Step4 4. Cyclization & Dehydration Intermediate2->Step4 Product DHPM Product Step4->Product Forms Ring Water H₂O Step4->Water Cat_H_out Catalyst (H⁺) Step4->Cat_H_out Regenerates Catalyst

Caption: Catalytic Cycle of the Biginelli Reaction (Iminium Route).

References

  • Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. (2003). ARKIVOC. Retrieved from [Link]

  • Botta, B., et al. (2020). Similarity and Competition between Biginelli and Hantzsch Reactions: an Opportunity for Modern Medicinal Chemistry. IRIS. Retrieved from [Link]

  • Biginelli reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • BIGINELLI REACTION. (n.d.). SlidePlayer. Retrieved from [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • de Oliveira, K. T., et al. (2020). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. Molecules, 25(18), 4298. Retrieved from [Link]

  • Comparison of catalytic activity of different catalysts on the model reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. (2016). SciELO México. Retrieved from [Link]

  • Biginelli reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Hantzsch reaction and mechanism for dihydropyridines synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Biginelli Reaction using Nanoparticles, Zeolites and Metal Compounds as Catalyst: A Concise Review. (n.d.). CiteDrive. Retrieved from [Link]

  • Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2‐oxo/thioxo‐1,2,3,4‐tetrahydropyrimidines. (2021). ResearchGate. Retrieved from [Link]

  • Bose, D. S., et al. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC. Retrieved from [Link]

  • Three generally accepted mechanisms for the Biginelli reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimisation of Biginelli reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • The Biginelli reaction under batch and continuous flow conditions: Catalysis, mechanism and antitumoral activity. (2015). ResearchGate. Retrieved from [Link]

  • Indium(III) Bromide-Catalyzed Preparation of Dihydropyrimidinones: Improved Protocol Conditions for the Biginelli Reactions. (2003). ResearchGate. Retrieved from [Link]

  • An Improved Protocol for Biginelli Reaction. (2012). ResearchGate. Retrieved from [Link]

  • Guareschi-Thorpe Condensation. (n.d.). Merck Index. Retrieved from [Link]

  • stereoselectivity of the biginelli reaction catalyzed by chiral primary amine: a computational study. (2021). HETEROCYCLES. Retrieved from [Link]

  • Guareschi-Reaktion. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2018). RSC Publishing. Retrieved from [Link]

  • Guareschi-Thorpe synthesis of pyridine. (n.d.). Química Organica.org. Retrieved from [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2018). PubMed Central. Retrieved from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the scale-up synthesis of 2,5-Dimethoxypyrimidin-4(...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the scale-up synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one. As Senior Application Scientists, we have compiled this resource based on established principles of organic chemistry and extensive experience in process development. Our aim is to equip you with the knowledge to anticipate and resolve common challenges in your synthetic endeavors.

Troubleshooting Guide: Navigating the Synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one

A common and practical synthetic route to 2,5-Dimethoxypyrimidin-4(3H)-one involves the O-methylation of a suitable precursor, such as 5-hydroxyuracil. This guide will focus on the challenges associated with this transformation, particularly when moving from laboratory to pilot-plant scale.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a multifaceted issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Underlying Causes and Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry.

    • Protocol: Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, TLC). If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature. Ensure that the methylating agent is used in a sufficient molar excess to account for any potential side reactions or degradation.

  • Poor Reagent Purity: The purity of starting materials, especially the 5-hydroxyuracil precursor and the methylating agent, is paramount. Impurities can interfere with the reaction or lead to the formation of side products.

    • Protocol: Always use reagents from reputable suppliers and verify their purity by analysis (e.g., NMR, melting point) before use. If necessary, purify the starting materials through recrystallization or chromatography.

  • Suboptimal Base and Solvent Combination: The choice of base and solvent significantly influences the reaction rate and selectivity. An inappropriate combination can lead to poor solubility of the starting material or favor side reactions.

    • Protocol: A screening of different bases and solvents is recommended. For O-methylation, a non-nucleophilic base is often preferred to deprotonate the hydroxyl groups without competing in the methylation reaction. The solvent should provide good solubility for the starting material and the intermediate salts. Aprotic polar solvents like DMF or DMSO are often used, but their high boiling points can complicate product isolation.

Troubleshooting Decision Workflow for Low Yield:

Caption: Decision workflow for troubleshooting low reaction yield.

Q2: I am observing significant formation of N-methylated byproducts. How can I improve the O-selectivity of the methylation?

The selective O-methylation of pyrimidinone systems in the presence of reactive nitrogen atoms is a classic challenge in heterocyclic chemistry. The ambident nucleophilic character of the pyrimidinone ring system allows for methylation at both oxygen and nitrogen atoms.

Controlling O- vs. N-Methylation:

The regioselectivity of the methylation is governed by the principle of Hard and Soft Acids and Bases (HSAB). Generally, methylation at the oxygen atom (a harder nucleophile) is favored by "harder" electrophiles and conditions that promote the formation of the oxygen anion. Conversely, methylation at the nitrogen atom (a softer nucleophile) is favored by "softer" electrophiles.

  • Choice of Methylating Agent: While dimethyl sulfate is a common and cost-effective methylating agent, its reactivity can sometimes lead to a mixture of O- and N-methylated products. Alternative, "greener" methylating agents like dimethyl carbonate (DMC) can offer improved selectivity for O-methylation under certain conditions.[1]

  • Influence of the Base: The choice of base is critical. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to generate the oxygen anions. The use of weaker bases or bases with nucleophilic character can lead to a higher proportion of N-methylation.

  • Solvent Effects: The solvent can influence the reactivity of the nucleophilic sites. Aprotic polar solvents like DMF or DMSO can solvate the cation of the base, leaving a more "naked" and reactive anion, which can favor O-methylation. Protic solvents, on the other hand, can solvate the oxygen anion through hydrogen bonding, potentially reducing its nucleophilicity and leading to more N-methylation.[2]

Proposed Reaction and Side-Reaction Pathway:

Methylation_Pathway Start 5-Hydroxyuracil Intermediate Dianion Intermediate Start->Intermediate + Base N_Methylated N-Methylated Byproduct Intermediate->N_Methylated + CH3-X (N-attack) Mono_O_Methylated Mono-O-Methylated Intermediate Intermediate->Mono_O_Methylated + CH3-X (O-attack) Desired_Product 2,5-Dimethoxypyrimidin-4(3H)-one (O,O-dimethylated) Mono_O_Methylated->Desired_Product + CH3-X (O-attack)

Caption: Proposed reaction pathway and potential side-reaction leading to N-methylation.

Summary of Conditions Influencing Regioselectivity:

FactorCondition Favoring O-MethylationCondition Favoring N-Methylation
Methylating Agent Harder agents (e.g., Dimethyl carbonate)Softer agents
Base Strong, non-nucleophilic (e.g., NaH, KOtBu)Weaker, nucleophilic bases
Solvent Aprotic polar (e.g., DMF, DMSO)Protic solvents
Temperature Often lower temperaturesOften higher temperatures
Q3: My reaction seems to stop at the mono-methylated intermediate. How can I drive the reaction to completion?

The formation of a stable mono-methylated intermediate is a common observation, especially if the second methylation step is slower than the first.

Strategies to Promote Complete Methylation:

  • Stoichiometry of Reagents: Ensure that at least two equivalents of both the base and the methylating agent are used per equivalent of 5-hydroxyuracil. On a larger scale, it is often necessary to use a slight excess of these reagents to compensate for any losses or side reactions.

  • Reaction Temperature and Time: The second methylation may require more forcing conditions. After the initial formation of the mono-methylated product (which can be monitored by an appropriate in-process control), consider increasing the reaction temperature to facilitate the second methylation. Similarly, extending the reaction time can also help drive the reaction to completion.

  • Order of Addition: Adding the base portion-wise or in a controlled manner can sometimes help maintain a sufficient concentration of the reactive anion throughout the reaction.

Q4: What are the key safety considerations when using dimethyl sulfate on a large scale, and how should it be quenched?

Dimethyl sulfate (DMS) is a potent alkylating agent and is highly toxic, a suspected carcinogen, and corrosive.[3] Strict safety protocols are mandatory, especially during scale-up.

Safe Handling and Quenching Procedures:

  • Personal Protective Equipment (PPE): Always handle dimethyl sulfate in a well-ventilated fume hood with appropriate PPE, including butyl rubber gloves, a lab coat, and chemical splash goggles with a face shield.

  • Quenching Excess Reagent: Unreacted dimethyl sulfate in the reaction mixture must be safely quenched before workup. A common method is the slow addition of an aqueous solution of ammonia or sodium hydroxide.[4] This should be done cautiously as the reaction is exothermic. It is crucial to ensure that the quenching process is complete before proceeding with the workup.

  • Spill Management: In case of a spill, it should be absorbed with an inert material and the contaminated material should be treated with a dilute solution of sodium hydroxide to neutralize the dimethyl sulfate.[4]

Q5: I am struggling with the purification of the final product. What are the recommended methods for isolating pure 2,5-Dimethoxypyrimidin-4(3H)-one?

The purification of methoxy-substituted pyrimidinones can be challenging due to their solubility characteristics and the presence of closely related impurities.

Purification Strategies:

  • Crystallization: This is the preferred method for large-scale purification. The choice of solvent is critical. A screening of various solvents and solvent mixtures is recommended to find conditions that provide good solubility at elevated temperatures and poor solubility at room temperature or below.

    • Diffusion Crystallization: For difficult-to-crystallize compounds, dissolving the crude product in a good solvent (like DMF) and allowing an anti-solvent (like dichloromethane or cyclohexane) to slowly diffuse into the solution can yield high-quality crystals.[5]

  • Chromatography: While less practical for very large scales, column chromatography can be an effective method for removing impurities that are difficult to separate by crystallization. A careful selection of the stationary and mobile phases is necessary to achieve good separation.

Recommended Crystallization Solvents to Screen:

  • Alcohols (e.g., ethanol, isopropanol)

  • Esters (e.g., ethyl acetate)

  • Ketones (e.g., acetone)

  • Ethers (e.g., diethyl ether, MTBE)

  • Hydrocarbons (e.g., heptane, toluene) as anti-solvents

Frequently Asked Questions (FAQs)

Q: What is the typical starting material for the synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one?

A: A common and commercially available starting material is 5-hydroxyuracil (also known as 2,4,5-trihydroxypyrimidine).

Q: Are there any "greener" alternatives to dimethyl sulfate for the methylation step?

A: Yes, dimethyl carbonate (DMC) is considered a more environmentally friendly methylating agent. It is less toxic than dimethyl sulfate and produces methanol and carbon dioxide as byproducts.[1] However, reactions with DMC may require more forcing conditions (higher temperatures and pressures).

Q: How can I monitor the progress of the reaction effectively?

A: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the disappearance of the starting material and the formation of the product and any intermediates or byproducts. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of the reaction progress.

Q: What are the potential challenges when scaling up this reaction from the lab to a pilot plant?

A: Key scale-up challenges include:

  • Heat Management: Methylation reactions are often exothermic. Efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions.

  • Mixing: Ensuring efficient mixing in large reactors is essential for maintaining homogeneity and achieving consistent results.

  • Reagent Addition: The controlled addition of reactive reagents like dimethyl sulfate is critical for safety and to avoid localized high concentrations that could lead to side reactions.

  • Workup and Isolation: Handling large volumes of solvents and performing extractions and filtrations on a large scale requires appropriate equipment and procedures.

Q: What is the importance of controlling the water content in the reaction?

A: The presence of water can be detrimental as it can react with the methylating agent (especially dimethyl sulfate) to form methanol and sulfuric acid, reducing the efficiency of the methylation and potentially leading to side reactions.[3][6] It is advisable to use anhydrous solvents and dry reagents.

References

  • Guzowski, J. P., Jr., et al. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development, 16(1), 144-150. Available at: [Link]

  • ResearchGate. (n.d.). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Available at: [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available at: [Link]

  • Righi, G., et al. (2013). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 18(12), 14786-14795. Available at: [Link]

  • Wang, R. Y.-H., et al. (2017). Association of 5-hydroxymethylation and 5-methylation of DNA cytosine with tissue-specific gene expression. Epigenetics, 12(2), 104-117. Available at: [Link]

  • Jones, A. S., et al. (1972). Synthesis of dimethoxypyrimidines and uracils with novel C-5 substituents. Journal of the Chemical Society, Perkin Transactions 1, 2762-2764. Available at: [Link]

  • Reddit. (2019). Quenching dimethyl sulfate. Available at: [Link]

  • Mithu, M. S. H., et al. (2020). New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. Molecules, 25(18), 4097. Available at: [Link]

Sources

Optimization

Preventing decomposition of 2,5-Dimethoxypyrimidin-4(3H)-one during reaction

Welcome to the technical support resource for 2,5-Dimethoxypyrimidin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2,5-Dimethoxypyrimidin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the stability of this versatile building block. By understanding its potential decomposition pathways, you can optimize your reaction conditions to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for 2,5-Dimethoxypyrimidin-4(3H)-one?

A1: The molecule's structure presents several potential points of instability. The most common degradation pathways are driven by hydrolysis of the methoxy groups, particularly under acidic or strongly basic conditions. The pyrimidinone ring itself can also be susceptible to harsh redox or thermal conditions.[1]

  • Acid-Catalyzed Hydrolysis: The C2-methoxy group, being part of an enol ether-like system within the pyrimidinone tautomer, is particularly susceptible to cleavage in the presence of protic acids, leading to the formation of 2-hydroxy-5-methoxypyrimidin-4(3H)-one.

  • O-Demethylation: Strong Lewis acids (e.g., BBr₃, AlCl₃) or harsh nucleophiles like thiols can cleave one or both methoxy groups to yield the corresponding hydroxylated pyrimidinones.[2] This is a common strategy in planned synthesis but a frequent cause of unwanted byproduct formation.[3]

  • Thermal Stress: While generally stable at moderate temperatures, prolonged exposure to high heat (>150 °C) can lead to undefined decomposition, often characterized by discoloration of the reaction mixture. The specific decomposition products can vary depending on the atmosphere and solvent.[4][5]

  • Oxidative Degradation: Strong oxidizing agents can attack the electron-rich pyrimidine ring, potentially leading to ring-opening or the formation of N-oxides.[6][7]

  • Photodegradation: Like many heterocyclic compounds, pyrimidinone derivatives can exhibit sensitivity to UV light, which may catalyze isomerization or degradation.[8][9] It is prudent to protect reactions from direct light.

Q2: How should I properly store 2,5-Dimethoxypyrimidin-4(3H)-one to ensure long-term stability?

A2: To maintain the integrity of the compound, it should be stored in a tightly sealed, opaque container to protect it from moisture and light. Storage in a cool, dry environment, such as a desiccator at room temperature or in a refrigerator, is recommended. For long-term storage, placing the container under an inert atmosphere (argon or nitrogen) can further prevent oxidative degradation.

Troubleshooting Guide for Synthesis

This section addresses specific issues you may encounter during a reaction involving 2,5-Dimethoxypyrimidin-4(3H)-one.

Issue 1: My reaction yield is consistently low, and TLC/LC-MS analysis shows a major, more polar byproduct.

  • Probable Cause: You are likely observing decomposition via hydrolysis of one of the methoxy groups, resulting in a more polar hydroxypyrimidinone byproduct. This is especially common in reactions run in protic solvents (e.g., methanol, water) or with reagents that are acidic or generate acidic byproducts (e.g., HCl salts of amines).

  • Troubleshooting Workflow:

    G start Low Yield & Polar Byproduct Detected q_solvent Are you using a protic solvent (e.g., MeOH, EtOH, H2O)? start->q_solvent sol_aprotic Action: Switch to an aprotic solvent like THF, Dioxane, DMF, or Acetonitrile. q_solvent->sol_aprotic Yes q_acid Are any reagents or byproducts acidic (e.g., R-NH3+Cl-)? q_solvent->q_acid No sol_aprotic->q_acid sol_base Action: Add a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine, K2CO3) to neutralize acid. q_acid->sol_base Yes q_lewis Does your reaction use a Lewis acid catalyst? q_acid->q_lewis No sol_base->q_lewis sol_lewis Action: Consider a milder Lewis acid or a catalyst-free approach if possible. Screen for lower catalyst loading. q_lewis->sol_lewis Yes end_node Monitor reaction by LC-MS to confirm suppression of byproduct. q_lewis->end_node No sol_lewis->end_node

    Caption: Troubleshooting workflow for low yield.

Issue 2: The reaction mixture darkens significantly upon heating, and I observe multiple unidentifiable products.

  • Probable Cause: This is a classic sign of thermal decomposition. The energy input is likely exceeding the stability threshold of the pyrimidinone core or promoting complex side reactions.

  • Solutions & Optimization:

    • Reduce Temperature: Determine the minimum temperature required for the desired reaction to proceed at an acceptable rate. Screen temperatures in 10 °C increments (e.g., 80 °C, 70 °C, 60 °C).

    • Use a Milder Catalyst: If the reaction is catalyzed, a highly active catalyst may allow for a significant reduction in temperature.

    • Ensure Inert Atmosphere: Oxygen can contribute to decomposition pathways at elevated temperatures. See the protocol below for setting up a reaction under an inert atmosphere.

    • Protect from Light: Wrap the reaction vessel in aluminum foil to exclude light, which can act synergistically with heat to promote degradation.[9]

Issue 3: I am attempting a reaction that requires a strong base (e.g., n-BuLi, LDA), but my starting material is consumed without forming the desired product.

  • Probable Cause: The N3-proton of the pyrimidinone ring is acidic and will be readily deprotonated by strong organometallic bases. This deprotonation can alter the electronics of the ring, potentially leading to undesired rearrangements or reactions with the electrophile at an unintended position. Furthermore, strong nucleophilic bases can attack the electrophilic centers of the pyrimidine ring.

  • Solutions:

    • Protecting Groups: The most robust solution is to protect the N3-position before introducing the strong base. A protecting group acts as a temporary modification to mask the reactive site.[10][11] The p-benzyloxybenzyloxy group has been successfully used as a masking group for pyrimidinone systems and can be removed under mild acid conditions.[12]

    • Use a Hindered Non-Nucleophilic Base: If the goal is simply deprotonation of another site on a substituent, a bulky base like LiHMDS might offer better selectivity compared to smaller, more nucleophilic bases.

    • Alternative Synthetic Route: Re-evaluate the synthetic strategy to see if the transformation can be achieved without the use of exceptionally strong bases.

Data Summary Table
ParameterRecommended ConditionConditions to AvoidRationale
pH 6.5 - 8.0 (Buffered)< 5 or > 10Prevents acid or base-catalyzed hydrolysis of methoxy groups.
Temperature < 100 °C> 120 °C for extended periodsMinimizes risk of thermal decomposition.[4]
Atmosphere Inert (Argon or Nitrogen)Air / OxygenPrevents oxidation of the electron-rich ring system.[7]
Solvents Aprotic (THF, Dioxane, DMF, MeCN)Protic (MeOH, EtOH, H₂O)Protic solvents can participate in and accelerate hydrolysis.
Additives Non-nucleophilic bases (DIPEA, K₂CO₃)Strong Lewis Acids (BBr₃, AlCl₃), Strong Brønsted Acids (HCl, H₂SO₄)Strong acids aggressively promote O-demethylation.[2]
Light Protected (Aluminum Foil)Direct Sunlight / UV LampAvoids potential photodegradation pathways.[8][9]

Key Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere

This protocol is essential for preventing oxidative degradation, especially in heated reactions.

G A 1. Assemble Glassware (3-neck flask, condenser, septum, gas inlet) B 2. Flame-Dry Under Vacuum (Heat with heat gun while pulling vacuum) A->B C 3. Backfill with Inert Gas (Release vacuum, introduce Ar or N2) B->C D 4. Repeat Cycle 2x (Ensure removal of all air/moisture) C->D E 5. Add Reagents (Add solids first, then solvent via cannula/syringe) D->E F 6. Maintain Positive Pressure (Use a gas bubbler or balloon) E->F

Caption: Workflow for setting up an inert atmosphere.

Methodology:

  • Assembly: Assemble a clean, dry, three-necked round-bottom flask with a reflux condenser, a rubber septum, and a gas inlet adapter.

  • Drying: Gently heat the entire apparatus with a heat gun while under a high vacuum to drive off any adsorbed moisture from the glass surfaces.

  • Purging: Release the vacuum and backfill the flask with a positive pressure of argon or nitrogen gas.

  • Cycling: Repeat the vacuum/backfill cycle two more times to ensure the atmosphere is completely inert.

  • Reagent Addition: With the flask under a positive pressure of inert gas, add 2,5-Dimethoxypyrimidin-4(3H)-one and any other solid reagents. Add anhydrous solvents and liquid reagents via a syringe through the rubber septum.

  • Execution: Maintain a slight positive pressure of the inert gas throughout the reaction, typically by using a balloon or an oil bubbler attached to the top of the condenser.

Protocol 2: Example Nucleophilic Aromatic Substitution (SNAr) with Amine

This protocol incorporates best practices to minimize decomposition of the pyrimidinone starting material.

Reaction: Substitution of a leaving group at C6 with a primary amine.

Materials:

  • C6-substituted 2,5-Dimethoxypyrimidin-4(3H)-one (e.g., 6-chloro derivative)

  • Primary Amine (R-NH₂)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon Gas

Procedure:

  • Set up a reaction vessel under an inert argon atmosphere as described in Protocol 1 .

  • To the flask, add the 6-substituted pyrimidinone (1.0 eq).

  • Dissolve the solid in anhydrous DMF.

  • Add the primary amine (1.2 eq) via syringe.

  • Add DIPEA (2.0 eq) via syringe. The DIPEA will scavenge any acid generated during the reaction, protecting the methoxy groups.

  • Heat the reaction mixture to 80-90 °C.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the disappearance of starting material and the appearance of the desired product mass.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.

References

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways. Retrieved from [Link]

  • ACS Omega. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. Retrieved from [Link]

  • PubMed. (2009). Strong impact of the solvent on the photokinetics of a 2(1H)-pyrimidinone. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Hydrolysis of Pyrimidine N-Oxides to Give Isoxazole Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions. (1995). Kinetics of thermal decomposition of the diazines: shock-tube pyrolysis of pyrimidine. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2008). Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2022). Insight into the Photodynamics of Photostabilizer Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1977). In vitro O-demethylation of the psychotomimetic amine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxypyrimidin-4(3H)-one. Retrieved from [Link]

  • Drug Metabolism and Disposition. (1997). O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4. Retrieved from [Link]

  • Chem-Station Int. Ed. (2024). O-Demethylation. Retrieved from [Link]

  • ResearchGate. (2009). The thermal decomposition of azidopyridines. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • IIT Bombay. (2020). Protecting Groups. Retrieved from [Link]

  • PubMed Central. (2013). Dioxygenases Catalyze O-Demethylation and O,O-Demethylenation with Widespread Roles in Benzylisoquinoline Alkaloid Metabolism in Opium Poppy. Retrieved from [Link]

  • PubMed. (2017). A Prebiotically Plausible Synthesis of Pyrimidine β-ribonucleosides and Their Phosphate Derivatives Involving Photoanomerization. Retrieved from [Link]

  • Google Patents. (n.d.). US11136331B2 - Methods of O-demethylation.
  • ResearchGate. (n.d.). Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with.... Retrieved from [Link]

  • PubMed. (2017). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. Retrieved from [Link]

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]

  • PubMed Central. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • PubMed. (2003). Effect of substituents on the thermal decomposition of diazirines: experimental and computational studies. Retrieved from [Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2021). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. Retrieved from [Link]

  • PubMed Central. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]

  • PubMed. (2012). Synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material. Retrieved from [Link]

  • PubMed Central. (2021). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • PubMed Central. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

  • PubMed. (2015). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Retrieved from [Link]

  • PubMed Central. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient 2,5-Dimethoxypyrimidin-4(3H)-one Synthesis

Welcome to the Technical Support Center for the synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to catalyst selection and overall reaction optimization for this important heterocyclic compound.

Introduction

2,5-Dimethoxypyrimidin-4(3H)-one is a highly functionalized pyrimidine derivative with potential applications in medicinal chemistry and materials science. The efficiency of its synthesis is critically dependent on the appropriate selection of catalysts and reaction conditions. This guide provides a comprehensive overview of a plausible synthetic route and addresses common challenges encountered during its preparation.

Plausible Synthetic Route

Based on established principles of pyrimidine synthesis, a viable route to 2,5-Dimethoxypyrimidin-4(3H)-one involves the cyclocondensation of a substituted three-carbon electrophile with a nucleophilic N-C-N component. A logical approach is the reaction of a 2-methoxymalonate derivative with O-methylisourea, as depicted below.

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_catalyst Catalyst/Base cluster_product Product Diethyl_2_methoxymalonate Diethyl 2-methoxymalonate Cyclocondensation Cyclocondensation Diethyl_2_methoxymalonate->Cyclocondensation O_Methylisourea O-Methylisourea O_Methylisourea->Cyclocondensation Target_Molecule 2,5-Dimethoxypyrimidin-4(3H)-one Cyclocondensation->Target_Molecule Base Strong Base (e.g., NaOMe, NaOEt) Base->Cyclocondensation Catalyzes G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification node_setup 1. Assemble a dry, three-necked round-bottom flask with a reflux condenser and a nitrogen inlet. node_reagents1 2. Charge the flask with anhydrous ethanol, diethyl 2-methoxymalonate, and O-methylisourea. node_setup->node_reagents1 node_reagents2 3. Slowly add a solution of sodium ethoxide in ethanol to the stirred mixture at room temperature. node_reagents1->node_reagents2 node_reaction1 4. Heat the mixture to reflux and monitor the reaction progress by TLC. node_reagents2->node_reaction1 node_workup1 5. Cool the reaction mixture to room temperature and neutralize with glacial acetic acid. node_reaction1->node_workup1 node_workup2 6. Remove the solvent under reduced pressure. node_workup1->node_workup2 node_workup3 7. Partition the residue between water and ethyl acetate. node_workup2->node_workup3 node_workup4 8. Dry the organic layer over anhydrous sodium sulfate and concentrate. node_workup3->node_workup4 node_purification 9. Purify the crude product by column chromatography or recrystallization. node_workup4->node_purification

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Validation of 2,5-Dimethoxypyrimidin-4(3H)-one

This guide provides a comprehensive framework for the validation of 2,5-Dimethoxypyrimidin-4(3H)-one purity using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of 2,5-Dimethoxypyrimidin-4(3H)-one purity using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals who require a robust, reliable, and well-documented analytical methodology. Beyond a mere protocol, this document delves into the scientific rationale behind the experimental choices, offers a comparative analysis with alternative techniques, and adheres to the principles of scientific integrity and trustworthiness as outlined by international regulatory standards.

Introduction: The Critical Role of Purity Assessment

2,5-Dimethoxypyrimidin-4(3H)-one is a heterocyclic compound with potential applications in pharmaceutical and chemical synthesis. The purity of such active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug safety and efficacy. Even minute impurities can alter pharmacological and toxicological profiles, making their identification and quantification a regulatory and scientific imperative.

High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1] This guide will detail a validated reversed-phase HPLC (RP-HPLC) method for 2,5-Dimethoxypyrimidin-4(3H)-one and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

Chemical Profile of 2,5-Dimethoxypyrimidin-4(3H)-one:
PropertyValueSource
CAS Number 370103-23-4[2][3][4]
Molecular Formula C6H8N2O3[3][5]
Molecular Weight 156.14 g/mol [2][3]
Appearance White to yellow powder or crystals[2]
Solubility Expected to be soluble in polar organic solvents and aqueous/organic mixtures.[6]

The Premier Choice: Reversed-Phase HPLC for Purity Determination

The polarity of 2,5-Dimethoxypyrimidin-4(3H)-one, imparted by its methoxy and pyrimidinone moieties, makes RP-HPLC an ideal analytical choice. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.[6] Hydrophobic components of the sample interact more strongly with the stationary phase and are retained longer, allowing for effective separation. For polar compounds, specific column chemistries and mobile phase compositions are crucial for achieving adequate retention and sharp peak shapes.[7][8][9]

The Logic of Method Development

The selection of HPLC parameters is not arbitrary; it is a scientifically driven process to achieve optimal separation.

  • Column Selection: A C18 column is a common starting point for RP-HPLC. However, for enhanced retention of polar analytes, a column with polar end-capping or a polar-embedded stationary phase is often preferred.[10] These modifications prevent "phase collapse" when using highly aqueous mobile phases and provide alternative selectivity.

  • Mobile Phase Composition: A mixture of water (or an aqueous buffer) and a miscible organic solvent like acetonitrile or methanol is standard.[6] Acetonitrile is often favored for its lower viscosity and UV transparency. The inclusion of a buffer or acid (e.g., formic acid or phosphoric acid) is critical to control the ionization state of the analyte and any impurities, thereby ensuring reproducible retention times and symmetrical peaks.[11] A pH of around 4 has been shown to be effective for the separation of purine and pyrimidine bases.[12]

  • Detection: The pyrimidine ring in the analyte contains a chromophore, making UV detection a suitable and robust choice. A photodiode array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and identification.

Workflow for HPLC Method Validation

The validation of an analytical method is a formal process to confirm that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[13][14][15][16]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Use Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Purity Testing Robustness->Routine Implement

Caption: Workflow for HPLC Method Validation according to ICH Q2(R1) guidelines.

Detailed Experimental Protocol for HPLC Validation

Objective: To validate an RP-HPLC method for the determination of the purity of 2,5-Dimethoxypyrimidin-4(3H)-one.

Materials:

  • 2,5-Dimethoxypyrimidin-4(3H)-one reference standard (highest available purity)

  • 2,5-Dimethoxypyrimidin-4(3H)-one test sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Analytical balance

Chromatographic Conditions:

ParameterCondition
Column Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (or λmax determined from UV scan)
Injection Volume 10 µL

Validation Procedures:

  • System Suitability: Inject a standard solution (e.g., 100 µg/mL) six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. The tailing factor should be less than 2, and the theoretical plates should be greater than 2000.

  • Specificity:

    • Inject a blank (diluent), the reference standard, and the test sample. The blank should show no interfering peaks at the retention time of the analyte.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample. The method should be able to resolve the main peak from any degradation products.

  • Linearity and Range:

    • Prepare a series of at least five standard solutions covering the expected range (e.g., 10-150 µg/mL).

    • Inject each solution in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy:

    • Perform a recovery study by spiking a placebo (if available) or a low-concentration sample with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the test sample at 100% of the target concentration on the same day. The RSD should be ≤ 2%.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Alternative Analytical Techniques: A Comparative Overview

While HPLC is the primary method, other techniques can offer complementary information or be advantageous in specific scenarios.

Method_Comparison cluster_0 Purity Analysis of 2,5-Dimethoxypyrimidin-4(3H)-one HPLC HPLC GCMS GC-MS HPLC->GCMS Comparison CE Capillary Electrophoresis HPLC->CE Comparison GCMS->CE Comparison

Caption: Comparison of primary and alternative analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[3][17][18]

  • Principle: The sample is vaporized and separated in a gaseous mobile phase based on its partitioning between the mobile phase and a stationary phase coated on the inside of a capillary column. The separated components are then detected by a mass spectrometer, which provides structural information.

  • Applicability to 2,5-Dimethoxypyrimidin-4(3H)-one: Due to its polarity and relatively low volatility, direct analysis by GC-MS is challenging. Derivatization to a more volatile and thermally stable compound (e.g., through silylation) would likely be necessary.[3][18] This adds a sample preparation step that can introduce variability.

  • Pros: High sensitivity and specificity, excellent for identifying unknown volatile impurities.

  • Cons: Requires derivatization for polar compounds, potential for thermal degradation of the analyte.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[2][4][5][19]

  • Principle: Analytes migrate through a narrow capillary filled with an electrolyte solution under the influence of a high voltage. Separation is based on the charge-to-size ratio of the molecules.

  • Applicability to 2,5-Dimethoxypyrimidin-4(3H)-one: As the analyte is ionizable, CE is a highly suitable technique. It offers a different separation mechanism than HPLC, which can be advantageous for resolving impurities that co-elute in an HPLC system.

  • Pros: High separation efficiency, small sample and reagent consumption, rapid analysis times.

  • Cons: Can be less robust than HPLC for routine quality control, lower concentration sensitivity compared to HPLC with UV detection for some analytes.

Performance Comparison
FeatureHPLCGC-MSCapillary Electrophoresis (CE)
Principle Partitioning between mobile and stationary phasesPartitioning in a gaseous mobile phaseDifferential migration in an electric field
Applicability ExcellentRequires derivatizationExcellent
Resolution HighVery HighVery High
Sensitivity High (UV)Very High (MS)Moderate to High
Robustness HighModerate (derivatization dependent)Moderate
Throughput ModerateLow to ModerateHigh
Primary Use Quantitative Purity and Impurity ProfilingIdentification of Volatile ImpuritiesOrthogonal method for purity, chiral separations

Conclusion: An Integrated Approach to Purity Validation

The validation of an analytical method is a critical step in ensuring the quality and safety of pharmaceutical compounds. For the purity determination of 2,5-Dimethoxypyrimidin-4(3H)-one, a well-validated RP-HPLC method stands as the most robust and reliable primary technique. Its versatility, high resolution, and established presence in regulatory frameworks make it the method of choice for routine quality control.

However, a comprehensive understanding of a compound's purity profile is best achieved through an integrated approach. Techniques like GC-MS and Capillary Electrophoresis serve as powerful orthogonal methods. They provide complementary separation mechanisms that can help to identify and quantify impurities that may be missed by HPLC alone. By employing these techniques judiciously, researchers and drug developers can build a complete and trustworthy picture of their compound's purity, ensuring it meets the highest standards of scientific and regulatory scrutiny.

References

  • PubChem. (n.d.). 2,5-Dimethoxypyrimidin-4(3H)-one. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2,5-Dimethoxypyrimidin-4(3H)-one. Retrieved from [Link]

  • ChemWhat. (n.d.). 2,5-diMethoxy-4(3H)-PyriMidinone. Retrieved from [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Jones, H. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Dunn, W. B., & Ellis, D. I. (2005). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Metabolomics, 1(1), 3-25.
  • Malesevic, M., et al. (2013). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Journal of the Serbian Chemical Society, 78(10), 1481-1492.
  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 29(5), 422-429.
  • Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Fernie, A. R. (2006). Gas chromatography mass spectrometry-based metabolite profiling in plants.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Rodin, I. A., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Agilent Technologies. (2016). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Chromatography Forum. (2011).
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1378, 237–242.
  • Shulaev, V. (2006). Part 1 Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbox. Phytochemistry, 67(21), 2073-2078.
  • Carducci, C., et al. (2011). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Methods in molecular biology (Clifton, N.J.), 708, 99–117.
  • International Journal of Research and Analytical Reviews. (2020).
  • ResearchGate. (n.d.). HPLC chromatogram of purine and pyrimidine compounds.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Chromatography Today. (2020).
  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • McBurney, A., & Gibson, T. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica chimica acta; international journal of clinical chemistry, 102(1), 19–28.
  • SelectScience. (2020). New analytical methods for impurity detection.
  • ResearchGate. (n.d.). Analysis of Pyrimidine Synthesis "de Novo" Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC-Electrospray Tandem Mass Spectrometry.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

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Comparative

A Comparative Analysis of 2,5-Dimethoxypyrimidin-4(3H)-one Analogs and Their Biological Activity: A Guide for Researchers

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its presence in the building blocks of DNA and RNA.[1] Analogs of this heterocyclic core...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its presence in the building blocks of DNA and RNA.[1] Analogs of this heterocyclic core are of significant interest in drug discovery, with a particular focus on their potential as anticancer and antiviral agents. This guide provides a comparative analysis of the biological activity of 2,5-dimethoxypyrimidin-4(3H)-one and its analogs, offering insights into their synthesis, structure-activity relationships (SAR), and mechanisms of action to inform future drug development endeavors.

The 2,5-Dimethoxypyrimidine Pharmacophore: A Privileged Scaffold

The 2,5-dimethoxypyrimidin-4(3H)-one core represents a promising pharmacophore. The methoxy groups at the 2 and 5 positions can significantly influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which are critical for target engagement and biological activity. Modifications to this core, particularly through the introduction of various substituents, have led to the discovery of potent inhibitors of key cellular targets.

Comparative Biological Activity: Targeting Dihydrofolate Reductase

A significant body of research points towards dihydrofolate reductase (DHFR) as a key target for pyrimidine-based anticancer agents. DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

Several analogs incorporating the 2,5-dimethoxy substitution pattern have demonstrated potent DHFR inhibitory activity.

Pyrido[2,3-d]pyrimidine Analogs

A notable example is the 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent, lipid-soluble inhibitor of mammalian dihydrofolate reductase.[2] This compound has shown significant activity against Walker 256 carcinosarcoma in rats, highlighting the potential of the 2,5-dimethoxybenzyl moiety in conferring potent antitumor properties.[2]

Thieno[2,3-d]pyrimidine Analogs

Further evidence for the efficacy of the 2,5-dimethoxy substitution comes from studies on 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines. Within this series, an analog bearing a 2,5-dimethoxy substitution on the phenyl ring (compound 8) exhibited notable inhibitory activity against human DHFR with an IC50 value of 22 µM.[3] While being a potent inhibitor of T. gondii DHFR, its activity against the human enzyme underscores the relevance of this substitution pattern for targeting human cellular machinery.[3]

The following table summarizes the reported DHFR inhibitory activity of these key analogs.

Compound IDScaffoldSubstitutionTargetIC50 (µM)Reference
BW301UPyrido[2,3-d]pyrimidine2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylMammalian DHFRNot specified[2]
Compound 8Thieno[2,3-d]pyrimidine2-amino-4-oxo-5-(2,5-dimethoxyphenylthio)-6-methylHuman DHFR22[3]

Structure-Activity Relationship (SAR) Insights

The available data, though on different heterocyclic scaffolds, allows for the deduction of preliminary SAR insights for the 2,5-dimethoxy substitution pattern:

  • Dihydrofolate Reductase Inhibition: The presence of a 2,5-dimethoxy substituted phenyl or benzyl group appears to be a favorable feature for DHFR inhibition. This is likely due to the ability of the methoxy groups to form key interactions within the enzyme's active site.

  • Lipophilicity and Cell Permeability: The dimethoxy substitution increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[2]

  • Fused Ring Systems: The nature of the fused ring system (e.g., pyrido[2,3-d] or thieno[2,3-d]) significantly influences the overall potency and selectivity of the inhibitor.

Experimental Protocols

Synthesis of a Pyrido[2,3-d]pyrimidine Analog

The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine can be achieved through a multi-step process. A key intermediate, 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine, is first synthesized. This intermediate is then converted to the corresponding 7-chloro derivative by treatment with a 1:1 complex of N,N-dimethylformamide and thionyl chloride. Finally, the target compound is obtained via hydrogenolysis of the 7-chloro compound using palladium on charcoal in the presence of potassium hydroxide.[2]

General Workflow for Synthesis:

start Starting Materials intermediate1 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine start->intermediate1 Multi-step synthesis intermediate2 7-chloro derivative intermediate1->intermediate2 DMF/Thionyl Chloride final_product 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine intermediate2->final_product Pd/C, KOH (Hydrogenolysis)

Caption: Synthetic workflow for a pyrido[2,3-d]pyrimidine analog.

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of the synthesized analogs against DHFR can be determined using a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate.

Step-by-Step Protocol:

  • Prepare Assay Buffer: A suitable buffer, such as 50 mM potassium phosphate buffer (pH 7.5), is prepared.

  • Prepare Reagent Solutions:

    • NADPH solution (e.g., 100 µM)

    • Dihydrofolate solution (e.g., 50 µM)

    • Recombinant human DHFR enzyme solution

    • Test compounds dissolved in DMSO at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, NADPH solution, and the test compound solution.

    • Initiate the reaction by adding the DHFR enzyme.

    • Immediately after adding the enzyme, add the dihydrofolate solution to start the reaction.

    • Monitor the decrease in absorbance at 340 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration of the test compound relative to a DMSO control.

    • Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DHFR Inhibition Assay Workflow:

reagents Prepare Reagents (Buffer, NADPH, DHF, Enzyme, Compound) reaction_setup Set up Reaction in 96-well plate reagents->reaction_setup measurement Measure Absorbance at 340 nm reaction_setup->measurement analysis Calculate % Inhibition and IC50 measurement->analysis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF Inhibitor 2,5-Dimethoxy- pyrimidin-4-one Analog Inhibitor->DHFR Inhibition DNA_Synthesis DNA & RNA Synthesis Nucleotide_Synthesis->DNA_Synthesis Cell_Death Cell Cycle Arrest & Apoptosis DNA_Synthesis->Cell_Death

Caption: DHFR inhibition disrupts nucleotide synthesis.

Future Directions and Conclusion

The 2,5-dimethoxypyrimidin-4(3H)-one scaffold and its analogs represent a promising area for the development of novel anticancer and potentially antiviral agents. The demonstrated activity of related compounds as DHFR inhibitors provides a solid foundation for further research. Future efforts should focus on:

  • Systematic SAR Studies: Synthesizing and evaluating a series of 2,5-dimethoxypyrimidin-4(3H)-one analogs with diverse substitutions at other positions of the pyrimidine ring to build a comprehensive SAR profile.

  • Exploration of Other Targets: Investigating the potential of these analogs to inhibit other relevant cancer targets, such as protein kinases, given the broad activity profile of the pyrimidine scaffold.

  • In Vivo Efficacy Studies: Advancing the most potent in vitro inhibitors to in vivo models to assess their pharmacokinetic properties, efficacy, and safety.

References

  • Grivsky, E. M., Lee, S., Sigel, C. W., Duch, D. S., & Nichol, C. A. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327–329. [Link]

  • Gangjee, A., Li, W., Lin, L., & Kisliuk, R. L. (2009). Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. Journal of Medicinal Chemistry, 52(22), 7114–7124. [Link]

Sources

Validation

A Researcher's Guide to the Spectroscopic Differentiation of Dimethoxypyrimidine Isomers

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Pyrimidine derivatives, a cornerstone of many biologically active molecules, often...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Pyrimidine derivatives, a cornerstone of many biologically active molecules, often present as isomers, where subtle differences in substituent placement can drastically alter pharmacological activity.[1] This guide provides a comprehensive, in-depth comparison of standard spectroscopic techniques for distinguishing between dimethoxypyrimidine isomers, a common structural motif in pharmaceutical research. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical reference for researchers, scientists, and drug development professionals.

The Challenge of Isomerism in Drug Development

Positional isomers, molecules with the same molecular formula but different arrangements of functional groups, can exhibit vastly different biological properties. For instance, the placement of a methoxy group on the pyrimidine ring can influence binding affinity to a target protein, metabolic stability, and overall efficacy. Consequently, unambiguous identification is not merely an academic exercise but a critical step in ensuring the safety and effectiveness of a potential therapeutic agent. Spectroscopic methods offer a powerful, non-destructive means to achieve this characterization.[2][3]

This guide will focus on the most common and informative spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). We will explore how each technique provides a unique "fingerprint" for different dimethoxypyrimidine isomers, such as 2,4-dimethoxypyrimidine and 4,6-dimethoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for distinguishing between isomers of dimethoxypyrimidine.[4] These techniques provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for definitive structural assignment.[4][5]

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton NMR provides information on the number of different types of protons, their electronic environment, and their connectivity. The chemical shift (δ) of a proton is highly sensitive to the electron density around it.[4] In the pyrimidine ring, protons at different positions have characteristic chemical shifts that are influenced by the location of the electron-donating methoxy groups.

Key Differentiators in ¹H NMR:

  • Chemical Shifts of Ring Protons: The position of the methoxy groups significantly impacts the shielding and deshielding of the remaining ring protons. For example, in 2,4-dimethoxypyrimidine, the proton at the 6-position will experience a different electronic environment compared to the protons in 4,6-dimethoxypyrimidine.

  • Chemical Shifts of Methoxy Protons: The chemical shifts of the methoxy protons themselves can also provide clues. Methoxy groups at different positions on the pyrimidine ring will have slightly different chemical shifts. Methoxy groups typically appear as a singlet integrating to three protons in the 2.4 to 4.4 ppm range.[6]

  • Coupling Patterns: While less common in highly substituted pyrimidines, proton-proton coupling can provide definitive evidence of connectivity.

Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (ppm) for Dimethoxypyrimidine Isomers

IsomerH-2H-5H-6OCH₃
2,4-Dimethoxypyrimidine-~6.0-6.2~8.0-8.2~3.9 (s, 3H), ~4.0 (s, 3H)
4,6-Dimethoxypyrimidine~8.4-8.6~5.7-5.9-~3.9 (s, 6H)
2,5-Dimethoxypyrimidine--~8.1-8.3~3.8 (s, 3H), ~3.9 (s, 3H)
4,5-Dimethoxypyrimidine~8.3-8.5-~8.3-8.5~3.9 (s, 3H), ~4.0 (s, 3H)

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.[4]

Key Differentiators in ¹³C NMR:

  • Chemical Shifts of Ring Carbons: The carbons directly attached to the methoxy groups will be significantly shielded compared to the other ring carbons. The specific chemical shifts of the pyrimidine ring carbons are highly dependent on the substitution pattern.

  • Chemical Shifts of Methoxy Carbons: The carbon atoms of the methoxy groups also have characteristic chemical shifts, typically in the range of 46-69 ppm.[6]

Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (ppm) for Dimethoxypyrimidine Isomers

IsomerC-2C-4C-5C-6OCH₃
2,4-Dimethoxypyrimidine~165~170~90~158~54, ~55
4,6-Dimethoxypyrimidine~158~172~88~172~54
2,5-Dimethoxypyrimidine~163~157~145~155~55, ~56
4,5-Dimethoxypyrimidine~156~160~140~156~56, ~60

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Sample B Add to NMR Tube A->B 5-10 mg in 0.6 mL solvent C Insert into Spectrometer B->C D Lock and Shim C->D Optimize B₀ field E Acquire Spectra D->E ¹H, ¹³C, 2D NMR F Fourier Transform E->F G Phase and Baseline Correction F->G H Reference Spectrum G->H TMS or solvent peak I Structure Elucidation H->I

  • Sample Preparation: Dissolve 5-10 mg of the dimethoxypyrimidine isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.[7]

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[7]

    • Acquire the ¹H NMR spectrum using standard parameters.[7]

    • Acquire a proton-decoupled ¹³C NMR spectrum.[7]

  • Data Processing:

    • Process the acquired Free Induction Decay (FID) with a Fourier transform.[7]

    • Phase and baseline correct the spectrum.

    • Reference the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[8] While it may not always be sufficient on its own to definitively distinguish between all isomers, it provides crucial complementary information.[9][10]

Key Differentiators in IR Spectroscopy:

  • C-O Stretching: The C-O stretching vibrations of the methoxy groups will appear in the region of 1050-1250 cm⁻¹. The exact position and shape of these bands can differ subtly between isomers due to changes in the electronic environment.

  • C=N and C=C Ring Stretching: The pyrimidine ring exhibits characteristic C=N and C=C stretching vibrations between 1550-1650 cm⁻¹. The substitution pattern can influence the frequencies of these vibrations.[9]

  • Out-of-Plane Bending (Fingerprint Region): The region below 1000 cm⁻¹ is known as the fingerprint region. The complex pattern of bands in this region is unique to each molecule and can be a powerful tool for distinguishing between isomers.

Table 3: Comparison of Key IR Absorption Bands (cm⁻¹) for Dimethoxypyrimidine Isomers

IsomerC-O StretchC=N / C=C Ring Stretch
2,4-Dimethoxypyrimidine~1250, ~1080~1610, ~1570
4,6-Dimethoxypyrimidine~1230, ~1060~1590, ~1560

Note: These are approximate values and can be influenced by the sampling method (e.g., KBr pellet, thin film).

Experimental Protocol: FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Prepare KBr Pellet or Thin Film B Place Sample in Spectrometer A->B C Acquire Background Spectrum B->C D Acquire Sample Spectrum C->D E Ratio against Background D->E F Identify Functional Groups E->F

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • Data Acquisition:

    • Place the sample in the FT-IR spectrometer.[7]

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet.

    • Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.[8] The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the presence of auxochromes, such as methoxy groups.

Key Differentiators in UV-Vis Spectroscopy:

  • λ_max Values: The different substitution patterns of the methoxy groups will alter the electronic structure of the pyrimidine ring, leading to shifts in the λ_max. These shifts, while often small, can be a useful diagnostic tool.[11]

  • Molar Absorptivity (ε): The intensity of the absorption, represented by the molar absorptivity, can also vary between isomers.

Table 4: Comparison of UV-Vis Absorption Maxima (λ_max in nm) for Dimethoxypyrimidine Isomers in Methanol

Isomerλ_max 1λ_max 2
2,4-Dimethoxypyrimidine~220~275
4,6-Dimethoxypyrimidine~215~260

Note: These values are illustrative and can be solvent-dependent.[12]

Experimental Protocol: UV-Vis Analysis

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Prepare Dilute Solution B Fill Cuvette A->B Known concentration C Acquire Blank Spectrum B->C Solvent only D Acquire Sample Spectrum C->D E Determine λ_max D->E F Compare Absorption Spectra E->F

  • Sample Preparation: Prepare a dilute solution of the dimethoxypyrimidine isomer in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Acquire a blank spectrum to zero the instrument.

    • Rinse the cuvette with the sample solution and then fill it.

    • Acquire the absorption spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Processing: The instrument software will display the absorbance spectrum, from which the λ_max values can be determined.

Mass Spectrometry (MS): Weighing the Molecules and Their Fragments

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. While isomers have the same molecular weight and will therefore show the same molecular ion peak, their fragmentation patterns upon ionization can be different.[4] This makes MS a valuable tool for isomer differentiation, especially when coupled with a separation technique like gas chromatography (GC-MS).[13]

Key Differentiators in Mass Spectrometry:

  • Molecular Ion Peak (M⁺): All dimethoxypyrimidine isomers will have the same m/z for the molecular ion peak (e.g., for C₆H₈N₂O₂, the nominal mass is 140).[14][15]

  • Fragmentation Patterns: The positions of the methoxy groups will influence how the molecule breaks apart. The relative abundances of the fragment ions will be different for each isomer, providing a unique mass spectral fingerprint. Common fragmentation pathways for pyrimidines can involve the loss of small molecules like HCN, CH₃, or CO.[16][17]

Table 5: Comparison of Expected Key Fragment Ions (m/z) for Dimethoxypyrimidine Isomers

IsomerM⁺M-15 (loss of CH₃)M-30 (loss of CH₂O)M-42 (loss of CH₂CO)
2,4-Dimethoxypyrimidine140AbundantLess AbundantPresent
4,6-Dimethoxypyrimidine140Less AbundantMore AbundantPresent

Note: The relative abundances of these fragments are the key distinguishing feature.

Experimental Protocol: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Prepare Dilute Solution B Inject into GC A->B C Separation in Column B->C Temperature program D Ionization (EI) C->D E Mass Analysis D->E F Generate Mass Spectrum E->F G Compare Fragmentation Patterns F->G

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, methanol).

  • Data Acquisition:

    • Inject the sample into the gas chromatograph, where the isomers will be separated based on their boiling points and interactions with the column stationary phase.

    • As each isomer elutes from the GC column, it enters the mass spectrometer.

    • The molecules are ionized, typically by electron impact (EI), which causes fragmentation.

    • The mass analyzer separates the resulting ions based on their m/z ratio, and the detector records their abundance.

  • Data Processing: A mass spectrum is generated for each separated component, showing the relative abundance of the various fragment ions.

Conclusion: An Integrated Approach for Unambiguous Identification

No single spectroscopic technique is universally superior for the differentiation of dimethoxypyrimidine isomers. Instead, a comprehensive and integrated approach, leveraging the strengths of each method, provides the most robust and reliable structural elucidation.

  • NMR spectroscopy stands as the primary tool for definitive structural assignment, offering detailed insights into the molecular framework.[4][8]

  • IR spectroscopy provides valuable information about the functional groups present and offers a unique fingerprint for each isomer.[8][9]

  • UV-Vis spectroscopy can offer supporting evidence through the analysis of electronic transitions.[8][11]

  • Mass spectrometry , particularly when coupled with chromatography, is highly effective in differentiating isomers based on their distinct fragmentation patterns.[4][13]

By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently distinguish between dimethoxypyrimidine isomers, a critical step in advancing drug discovery and development.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
  • FTIR Spectroscopic Analysis of Pyrimidine Deriv
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. (URL: )
  • Srivastava, S. L., & Rohitashava. (1981). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 17(5), 461-470. (URL: )
  • PubChem. (n.d.). 2,4-Dimethoxypyrimidine. National Center for Biotechnology Information. (URL: [Link])

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 5(1), 1-10. (URL: )
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. (URL: [Link])

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. (URL: [Link])

  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). ResearchGate. (URL: [Link])

  • 2,4-Dimethoxypyrimidine. SpectraBase. (URL: [Link])

  • Detection of pyrimidine nucleobases Mass chromatograms at... ResearchGate. (URL: [Link])

  • How Do Forensic Chemists Identify Unknown Substances Using Spectroscopy? YouTube. (URL: [Link])

  • van der Sneppen, L., et al. (2020). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Analytical Chemistry, 92(9), 6526-6533. (URL: [Link])

  • Blout, E. R., & Fields, M. (1950). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 72(1), 479-484. (URL: [Link])

  • Wang, C., et al. (2018). Analysis of stereoisomers of chiral drug by mass spectrometry. Chirality, 30(5), 609-618. (URL: [Link])

  • spectral data analysis of 2-Amino-4,6-dimethoxypyrimidine - Benchchem. (URL: )
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  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal. (URL: [Link])

  • FT-IR data of pyrimidine derivatives compounds. ResearchGate. (URL: [Link])

  • Reva, I., et al. (2014). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 1076, 558-571. (URL: [Link])

  • Lacher, J. R., et al. (1956). The Infrared Absorption Spectra of Some Substituted Purines and Pyrimidines in Antimony Trichloride Solution. The Journal of Physical Chemistry, 60(5), 642-644. (URL: [Link])

  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. (URL: [Link])

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  • 2,6-Dimethoxypyridine. SpectraBase. (URL: [Link])

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Comparative

A Comparative Guide to the Reactivity of 2,5-Dimethoxypyrimidin-4(3H)-one and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the reactivity of s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the reactivity of substituted pyrimidines is paramount for the rational design and synthesis of novel drug candidates. This guide provides an in-depth comparative analysis of the reactivity of 2,5-Dimethoxypyrimidin-4(3H)-one and its derivatives, benchmarked against other key pyrimidine structures. We will explore the electronic and steric influences of the methoxy substituents on the pyrimidine core's susceptibility to electrophilic and nucleophilic attacks, with a focus on modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions. This document is intended to serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols and comparative data to inform synthetic strategy.

Introduction: The Pyrimidine Core in Drug Discovery

Pyrimidines are π-deficient N-heterocyclic aromatic compounds that are fundamental components of life, forming the basis of nucleobases in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in drug discovery, with numerous pyrimidine-containing drugs approved for a wide range of indications, including antiviral, anticancer, and antibacterial therapies.[2][3]

The chemical reactivity of the pyrimidine ring is dictated by the two electronegative nitrogen atoms, which significantly reduce the π-electron density of the ring compared to benzene.[4] This electron deficiency makes the pyrimidine core generally resistant to electrophilic aromatic substitution and susceptible to nucleophilic aromatic substitution (SNAr). The positions C-2, C-4, and C-6 are electron-deficient and thus activated towards nucleophilic attack, while the C-5 position is the most electron-rich and the preferred site for electrophilic substitution.[4]

The introduction of substituents dramatically modulates this intrinsic reactivity. This guide focuses on 2,5-Dimethoxypyrimidin-4(3H)-one, a compound bearing two electron-donating methoxy groups and a pyrimidone tautomer. We will dissect how these features influence its reactivity in key synthetic transformations compared to other important pyrimidine building blocks.

The Strategic Importance of 2,5-Dimethoxypyrimidin-4(3H)-one

2,5-Dimethoxypyrimidin-4(3H)-one exists in tautomeric equilibrium with its 4-hydroxy counterpart, 2,5-dimethoxy-4-hydroxypyrimidine. For the purpose of many synthetic reactions, particularly those involving substitution at the 4-position, it is the conversion of the hydroxyl/oxo group into a better leaving group (e.g., a halide) that unlocks the synthetic potential of this scaffold.

tautomerism 2,5-Dimethoxypyrimidin-4(3H)-one 2,5-Dimethoxypyrimidin-4(3H)-one 2,5-Dimethoxy-4-hydroxypyrimidine 2,5-Dimethoxy-4-hydroxypyrimidine 2,5-Dimethoxypyrimidin-4(3H)-one->2,5-Dimethoxy-4-hydroxypyrimidine Tautomerization 4-Chloro-2,5-dimethoxypyrimidine 4-Chloro-2,5-dimethoxypyrimidine 2,5-Dimethoxy-4-hydroxypyrimidine->4-Chloro-2,5-dimethoxypyrimidine Chlorination (e.g., POCl₃)

Figure 1: Key synthetic transformations of 2,5-Dimethoxypyrimidin-4(3H)-one.

The primary focus of this guide will be on the reactivity of the chlorinated intermediate, 4-chloro-2,5-dimethoxypyrimidine , as it is the direct precursor for many valuable C-C and C-N bond-forming reactions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools in modern organic synthesis.[1][5] The electron-deficient nature of the pyrimidine ring makes chloropyrimidines excellent substrates for these transformations.[2][4]

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction enables the formation of C-C bonds between a halide (or triflate) and an organoboron compound. For dihalopyrimidines, such as the commonly used 2,4-dichloropyrimidine, there is a clear regioselectivity for the reaction to occur at the C-4 position.[2][6] This is attributed to the greater electron deficiency at the C-4 position compared to the C-2 position.[2][7]

Table 1: Comparative Yields of Suzuki-Miyaura Coupling on Various Chloropyrimidines

Pyrimidine SubstrateBoronic AcidCatalyst SystemConditionsYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5 mol%), K₂CO₃1,4-Dioxane/H₂O, 100°C, 15 min (MW)81[2]
2,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5 mol%), K₂CO₃1,4-Dioxane/H₂O, 100°C, 15 min (MW)85[2]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%), K₃PO₄1,4-Dioxane, 70-80°C85[3]
4-Chloro-2,5-dimethoxypyrimidine (Predicted) Phenylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O, 100°CGood to ExcellentInferred

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings of heteroaryl chlorides.[2]

  • Base: An inorganic base like K₂CO₃ or K₃PO₄ is required to facilitate the transmetalation step.[2][3]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.[2]

  • Microwave Irradiation: This technique can significantly reduce reaction times and improve yields.[2]

Buchwald-Hartwig Amination: A Comparative Analysis

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5] Similar to the Suzuki coupling, the reactivity of chloropyrimidines in this reaction is highly dependent on the electronic environment of the ring. The C-4 position is generally more reactive than the C-2 position.[4]

The electron-donating methoxy groups in 4-chloro-2,5-dimethoxypyrimidine are expected to have a similar deactivating effect as in the Suzuki coupling. However, the Buchwald-Hartwig amination is a highly efficient reaction, and good to excellent yields are still anticipated. The choice of ligand is crucial in this reaction, with bulky, electron-rich phosphine ligands such as Xantphos often being employed for challenging substrates.[1][8]

Table 2: Comparative Yields of Buchwald-Hartwig Amination on Various Chloropyrimidines

Pyrimidine SubstrateAmineCatalyst SystemConditionsYield (%)Reference
2,4-DichloropyridineAnilinePd(OAc)₂, XPhos, KOt-BuToluene, 100°C, 10 min (MW)High (C2 selective)[9]
5-Bromo-2-chloropyridineAnilinePd(OAc)₂, Xantphos, NaOtBuToluene, reflux96 (amination at C5)[1]
2-Chloro-6,7-dimethoxy-3-nitroquinolineBenzylamineMicrowaveBasic conditions87[10]
4-Chloro-2,5-dimethoxypyrimidine (Predicted) MorpholinePd(OAc)₂, Xantphos, NaOtBuToluene, refluxGood to ExcellentInferred

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A combination of a palladium precursor (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, XPhos) is essential for the efficient amination of aryl chlorides.[1][8]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.[1][8]

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]

Reactivity in Electrophilic Aromatic Substitution

The pyrimidine ring is inherently electron-deficient and therefore generally unreactive towards electrophilic aromatic substitution. However, the presence of strongly electron-donating groups can activate the ring sufficiently for these reactions to occur, typically at the C-5 position.[4] In 2,5-Dimethoxypyrimidin-4(3H)-one, the C-5 position is already substituted with a methoxy group. The remaining open position for electrophilic attack is C-6. The two methoxy groups and the pyrimidone oxygen are all electron-donating, which should activate the ring towards electrophilic attack.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12] Given the electron-donating nature of the substituents on 2,5-Dimethoxypyrimidin-4(3H)-one, it is a plausible substrate for this reaction, which would likely occur at the C-6 position.

Halogenation and Nitration

Direct halogenation and nitration of pyrimidines typically require harsh conditions and often result in low yields unless the ring is highly activated.[13][14] For 2,5-Dimethoxypyrimidin-4(3H)-one, the activating effect of the three oxygen-containing substituents may allow for electrophilic halogenation or nitration at the C-6 position under milder conditions. However, there is a lack of specific experimental data in the literature for these reactions on this particular substrate.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis and functionalization of 2,5-Dimethoxypyrimidin-4(3H)-one.

Synthesis of 4-Chloro-2,5-dimethoxypyrimidine

This protocol is adapted from a known procedure for the chlorination of hydroxypyrimidines.

Materials:

  • 2,5-Dimethoxypyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

  • Toluene

  • Ice water

  • Sodium hydroxide solution

Procedure:

  • Suspend 2,5-Dimethoxypyrimidin-4(3H)-one (1.0 eq) in toluene.

  • Add phosphorus oxychloride (POCl₃) (4.6 eq) to the suspension.

  • Heat the mixture to 80 °C.

  • Slowly add triethylamine (2.0 eq) dropwise over 1 hour.

  • Continue stirring at 80 °C for 30 minutes after the addition is complete.

  • Cool the reaction mixture and pour it into ice water.

  • Stir the mixture for 12 hours.

  • Adjust the pH to 5 with sodium hydroxide solution.

  • Separate the toluene phase and extract the aqueous phase with toluene.

  • Combine the organic extracts and concentrate to dryness to yield 4-chloro-2,5-dimethoxypyrimidine.

chlorination_workflow cluster_prep Reaction Setup cluster_workup Workup and Isolation start Suspend 2,5-Dimethoxypyrimidin-4(3H)-one in Toluene add_pocl3 Add POCl₃ start->add_pocl3 heat Heat to 80°C add_pocl3->heat add_tea Add Triethylamine heat->add_tea stir Stir at 80°C add_tea->stir quench Pour into Ice Water stir->quench stir_long Stir for 12h quench->stir_long neutralize Adjust pH to 5 stir_long->neutralize extract Separate and Extract with Toluene neutralize->extract concentrate Concentrate Organic Phases extract->concentrate product Obtain 4-Chloro-2,5-dimethoxypyrimidine concentrate->product

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Pyrido[2,3-d]pyrimidine Antifolates

Welcome to this in-depth technical guide on the structure-activity relationship (SAR) of 2,4-diaminopyrido[2,3-d]pyrimidine analogs, a class of potent antifolates. This document is designed for researchers, medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide on the structure-activity relationship (SAR) of 2,4-diaminopyrido[2,3-d]pyrimidine analogs, a class of potent antifolates. This document is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the fields of oncology and infectious diseases. We will dissect the nuanced relationships between chemical structure and biological function, focusing on the inhibition of dihydrofolate reductase (DHFR), a clinically validated target. Our exploration will be anchored by the well-characterized, lipid-soluble inhibitor, Piritrexim (PTX), and its structural variants.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the pteridine ring of folic acid. This mimicry allows compounds based on this scaffold to act as competitive inhibitors of dihydrofolate reductase (DHFR). DHFR is a pivotal enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF).[1] THF and its derivatives are essential one-carbon donors for the de novo synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA.[1] Consequently, the inhibition of DHFR leads to the cessation of DNA synthesis and cell death, a particularly effective strategy against rapidly proliferating cells like cancer cells and certain pathogens.[1][2]

Piritrexim (BW301U), chemically known as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, emerged as a potent, lipid-soluble inhibitor of mammalian DHFR, exhibiting significant antitumor activity.[3][4] Its lipophilicity allows for rapid, diffusion-based entry into cells, bypassing the active transport mechanisms required by classical antifolates like methotrexate.[4] This guide will use Piritrexim as a reference compound to explore how systematic structural modifications influence inhibitory potency against DHFR and overall cellular activity.

The Mechanism of Action: DHFR Inhibition

The primary therapeutic effect of Piritrexim and its analogs stems from their high-affinity binding to the active site of DHFR, preventing the binding of the endogenous substrate, DHF.[1][4] This competitive inhibition blocks the production of THF, leading to a depletion of downstream metabolites essential for nucleotide biosynthesis. The resulting disruption of DNA synthesis and repair ultimately triggers apoptosis in rapidly dividing cells.

DHFR_Pathway cluster_0 Folate Reduction Cycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines dTMP Thymidylate (dTMP) Synthesis THF->dTMP NADPH NADPH NADP NADP+ NADPH->NADP Oxidation DNA DNA Synthesis & Repair Purines->DNA dTMP->DNA PTX Piritrexim & Analogs PTX->DHF Inhibition

Caption: The Dihydrofolate Reductase (DHFR) metabolic pathway and the point of inhibition by Piritrexim.

Comparative Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of pyrido[2,3-d]pyrimidine antifolates are highly dependent on the nature and position of substituents on both the heterocyclic core and the appended benzyl ring. The following table summarizes the SAR for Piritrexim and key analogs, focusing on their inhibitory activity against DHFR and cytotoxic effects on cancer cell lines.

Compound IDStructureKey Structural FeaturesDHFR IC₅₀ (nM)Cell Growth GI₅₀ (µM)SAR Insights & Rationale
Piritrexim (PTX) 2,4-diamino; 5-methyl; 6-(2,5-dimethoxybenzyl)~1 (human)[4]~0.02 (MCF-7)The 2,4-diaminopyrimidine moiety is crucial for binding to key aspartate residues in the DHFR active site. The 5-methyl group provides favorable hydrophobic interactions.[5] The 2,5-dimethoxybenzyl group confers high lipophilicity, enhancing cell permeability.[4]
Analog 1 Lacks 5-methyl groupLess PotentLess PotentThe absence of the 5-methyl group reduces hydrophobic contact within the DHFR active site, leading to decreased potency. This highlights the importance of this small alkyl group for optimal binding.[5][6]
Analog 2 6-(3,4,5-trimethoxybenzyl)PotentPotentThe trimethoxy substitution pattern, similar to that in trimethoprim, is well-tolerated and can enhance selectivity against microbial DHFR over human DHFR in some cases.[6]
Analog 3 N9-methylIncreased PotencyIncreased PotencyN9-methylation can significantly increase DHFR inhibitory potency. It is hypothesized that this methyl group can make favorable contacts with specific residues (e.g., Ile123 in P. carinii DHFR), potentially enhancing selectivity.[6][7][8]
Analog 4 6-(naphthyl)Potent, less selectivePotentReplacing the dimethoxybenzyl group with a larger, more rigid naphthyl moiety generally leads to potent but less selective inhibition, likely due to increased hydrophobic interactions with conserved residues in the active site.[8]

Note: IC₅₀ and GI₅₀ values are approximate and compiled from various sources for comparative purposes. The exact values can vary based on specific assay conditions.

Key Causality Behind Structural Modifications:
  • 2,4-Diamino Groups: These are essential pharmacophoric features. The 2-amino and 4-amino groups form critical hydrogen bonds with a conserved acidic residue (e.g., Asp27 in human DHFR) in the enzyme's active site, mimicking the binding of the natural substrate.

  • 5-Methyl Group: As demonstrated by comparing Piritrexim to its des-methyl analog, this group engages in van der Waals interactions within a hydrophobic pocket of the active site, significantly contributing to binding affinity.[5]

  • 6-Benzyl Substituent: The nature of the substituent on the benzyl ring dictates the compound's lipophilicity and selectivity. Electron-donating groups like methoxy groups are generally favorable. The substitution pattern (e.g., 2,5-dimethoxy vs. 3,4,5-trimethoxy) can be tuned to achieve selectivity for DHFR from different species (e.g., human vs. pathogenic).[6]

  • N9-Methylation: Adding a methyl group at the N9 position can enhance potency by creating additional favorable interactions within the active site, a strategy that has proven effective for improving selectivity against certain pathogenic DHFRs.[7][8]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for the synthesis of Piritrexim and the core biological assays used to evaluate its activity.

Representative Synthesis of Piritrexim

The synthesis of Piritrexim (designated as compound 7 in the original literature) provides a general template for preparing many 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines.[3]

Workflow Diagram:

Synthesis_Workflow start Start: Key Intermediate 4 step1 Chlorination: DMF-SOCl₂ complex start->step1 Intermediate 5 step2 Hydrogenolysis: Pd/C, KOH step1->step2 7-chloro compound end Final Product: Piritrexim (7) step2->end

Caption: General synthetic workflow for Piritrexim from a key oxopyrimidine intermediate.

Step-by-Step Protocol: [3]

  • Chlorination of the Key Intermediate (Formation of 5):

    • To a stirred solution of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine (4 ) in an appropriate aprotic solvent, add a 1:1 complex of N,N-dimethylformamide (DMF) and thionyl chloride (SOCl₂).

    • Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and carefully quench with ice water.

    • Neutralize with a suitable base (e.g., ammonium hydroxide) and collect the precipitated solid by filtration.

    • Wash the solid with water and dry to yield the 7-chloro intermediate (5 ).

  • Hydrogenolysis to Piritrexim (Formation of 7):

    • Suspend the 7-chloro intermediate (5 ) in a suitable solvent such as ethanol.

    • Add a catalytic amount of 10% Palladium on charcoal (Pd/C) and a molar equivalent of potassium hydroxide (KOH).

    • Hydrogenate the mixture in a Parr apparatus at approximately 50 psi of H₂ at room temperature.

    • Monitor the reaction for the uptake of hydrogen. Upon completion, filter the catalyst through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by recrystallization or column chromatography to yield Piritrexim (7 ).

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay is the primary method for quantifying a compound's direct inhibitory effect on the DHFR enzyme.[1][9]

Principle: The enzymatic activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as DHF is reduced to THF.[1][10] An inhibitor will slow down this reaction rate.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5) containing any necessary co-factors like KCl and MgCl₂.

    • DHFR Enzyme: Dilute recombinant human DHFR enzyme to a working concentration in ice-cold assay buffer.

    • NADPH Solution: Prepare a stock solution of NADPH in assay buffer. The final concentration in the assay is typically 100-200 µM.

    • DHF Solution: Prepare a stock solution of dihydrofolic acid in assay buffer. The final concentration is typically 50-100 µM.

    • Test Compound: Prepare a serial dilution of the test compound (e.g., Piritrexim) in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well of a UV-transparent 96-well plate, add:

      • Assay Buffer

      • DHFR enzyme solution

      • Test compound dilution (or vehicle control)

    • Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding the NADPH solution and the DHF solution to each well.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.[11]

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic or growth-inhibitory effects of the compounds on cancer cell lines.

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to a purple formazan product.[12] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol: [12][13]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle-only control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI₅₀ (or IC₅₀) value.

Conclusion and Future Directions

The 2,4-diaminopyrido[2,3-d]pyrimidine scaffold is a validated and highly tunable platform for the development of potent DHFR inhibitors. The structure-activity relationship studies, anchored by Piritrexim, reveal critical insights for rational drug design. The 2,4-diamino groups are essential for target binding, while modifications at the 5, 6, and 9 positions of the heterocyclic core allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 2,5-dimethoxy substitution on the benzyl ring is a key feature for achieving the lipophilicity needed for passive cell diffusion.

Future research in this area should continue to explore novel substitutions on the pyrido[2,3-d]pyrimidine ring to enhance selectivity for pathogenic DHFRs over the human enzyme, thereby reducing host toxicity. Furthermore, the development of dual-target inhibitors, leveraging this scaffold to inhibit other key enzymes in nucleotide synthesis like thymidylate synthase, represents a promising strategy to overcome drug resistance.[14][15] The robust synthetic routes and well-established bioassay protocols provide a solid foundation for these future endeavors, paving the way for the next generation of antifolate therapeutics.

References
  • Rosowsky, A., Forsch, R. A., & Queener, S. F. (2003). Structural variations of piritrexim, a lipophilic inhibitor of human dihydrofolate reductase: synthesis, antitumor activity and molecular modeling investigations. Journal of Medicinal Chemistry, 46(10), 1847-1858. (URL: [Link])

  • Anderson, A. C., O'Neil, R. H., & Stroud, R. M. (2015). Structure–activity correlations for three pyrido[2,3-d]pyrimidine antifolates binding to human and Pneumocystis carinii dihydrofolate reductase. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 6), 1275–1283. (URL: [Link])

  • Warekar, P. P., et al. (2017). Design and synthesis of some new piritrexim analogs as potential anticancer agents. Medicinal Chemistry Research, 26(8), 1770-1779. (URL: [Link])

  • Gupta, S., Singh, M., & Kumar, A. (2002). QSAR studies on biological activity of piritrexim analogues against Pc DHFR. Bioorganic & Medicinal Chemistry, 10(9), 2919-2926. (URL: [Link])

  • DeGraw, J. I., et al. (1994). Design and Synthesis of New Analogues of Piritrexim and Other Diaminopyrimidine Dihydrofolate Reductase Inhibitors with ω-Carboxyalkoxy or ω-Carboxy-1-alkynyl Substitution in the Side Chain. Journal of Medicinal Chemistry, 37(18), 2886-2893. (URL: [Link])

  • Anderson, A. C., et al. (2015). Structure-activity correlations for three pyrido[2,3-d]pyrimidine antifolates binding to human and Pneumocystis carinii dihydrofolate reductase. PubMed. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. (URL: [Link])

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. (URL: [Link])

  • Goolsby, C., & Fung, E. (1997). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 43(9), 1706-1711. (URL: [Link])

  • Warekar, P. P., et al. (2017). Design and synthesis of some new piritrexim analogs as potential anticancer agents. ResearchGate. (URL: [Link])

  • Singh, M., & Silakari, O. (2005). QSAR analysis of 2,4-diaminopyrido[2,3-d]pyrimidines and 2,4-diaminopyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors. Indian Journal of Biochemistry & Biophysics, 42(5), 315-320. (URL: [Link])

  • Dihydrofolate Reductase Activity Kit (Colorimetric). Assay Genie. (URL: [Link])

  • Goolsby, C. L., & Fung, E. (1997). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 43(9), 1706-1711. (URL: [Link])

  • Figure 1. Structures of dihydrofolate reductase inhibitors. ResearchGate. (URL: [Link])

  • Rosowsky, A., et al. (2003). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy, 47(1), 14-22. (URL: [Link])

  • Gangjee, A., et al. (2005). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 48(19), 6004-6013. (URL: [Link])

  • Bridges, A. J., et al. (1996). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 39(1), 267-276. (URL: [Link])

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). IntechOpen. (URL: [Link])

  • Buron, F., et al. (2014). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 19(11), 17549-17581. (URL: [Link])

  • Karpińska, M., et al. (2022). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules, 27(19), 6683. (URL: [Link])

  • Gangjee, A., et al. (1996). 2,4-diamino-5-deaza-6-substituted pyrido[2,3-d]pyrimidine antifolates as potent and selective nonclassical inhibitors of dihydrofolate reductases. Journal of Medicinal Chemistry, 39(12), 2347-2356. (URL: [Link])

  • Taylor, E. C., et al. (1999). The synthesis and biological activity of a series of 2,4-diaminopyrido[2,3-d]pyrimidine based antifolates as antineoplastic and antiarthritic agents. Bioorganic & Medicinal Chemistry Letters, 9(1), 75-78. (URL: [Link])

  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. (URL: [Link])

  • Duch, D. S., et al. (1982). Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase. Cancer Research, 42(10), 3987-3994. (URL: [Link])

  • Gangjee, A., et al. (2003). 2,4-Diamino-5-methyl-6-substituted Arylthio-furo[2,3-d]pyrimidines as Novel Classical and Nonclassical Antifolates as Potential Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 46(4), 591-600. (URL: [Link])

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Comparative

A Comparative Guide to the Structural Confirmation of 2,5-Dimethoxypyrimidin-4(3H)-one Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of novel heterocyclic compounds, such...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of novel heterocyclic compounds, such as derivatives of 2,5-Dimethoxypyrimidin-4(3H)-one, a multi-faceted analytical approach is not just recommended, but essential. These pyrimidinone scaffolds are of significant interest due to their prevalence in biologically active molecules, including antiviral agents.[1] This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of these derivatives, supported by experimental data from closely related analogues and foundational chemical principles. We will delve into the "why" behind experimental choices, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

The Critical Question of Tautomerism

Before delving into the analytical techniques, it is crucial to address the potential for tautomerism in 4-hydroxypyrimidines. The 2,5-Dimethoxypyrimidin-4(3H)-one structure exists in equilibrium with its enol tautomer, 2,5-dimethoxy-4-hydroxypyrimidine.[2][3] However, extensive studies on related 4-hydroxypyridine and 4-hydroxypyrimidine systems have demonstrated that the keto form (the pyrimidin-4(3H)-one) is predominantly the more stable tautomer in both the gas phase and in solution.[4][5] This stability of the keto form is a key consideration when interpreting spectroscopic data, as the experimental results will reflect this dominant tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a definitive structural assignment of a 2,5-Dimethoxypyrimidin-4(3H)-one derivative, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is standard practice.[6][7]

Expected ¹H and ¹³C NMR Spectral Features

Based on the analysis of related pyrimidine derivatives, the following characteristic signals for the 2,5-Dimethoxypyrimidin-4(3H)-one core can be predicted:

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Rationale and Key Considerations
C2-OCH₃~3.9-4.1 (singlet, 3H)~55-60The chemical shift is typical for a methoxy group attached to an sp² carbon in a heteroaromatic system.
C5-OCH₃~3.7-3.9 (singlet, 3H)~53-58Slightly upfield compared to the C2-methoxy due to differing electronic environments.
C6-H~7.5-7.8 (singlet, 1H)~140-145This proton is on a carbon adjacent to a nitrogen and a methoxy-substituted carbon, leading to a downfield shift.
N3-H~11-13 (broad singlet, 1H)-The amide-like proton in the pyrimidinone ring is typically broad and significantly downfield. Its exchange with D₂O can confirm its identity.[8]
C2-~155-160The carbon is bonded to a methoxy group and two nitrogen atoms, resulting in a significant downfield shift.
C4-~160-165The carbonyl carbon will be the most downfield signal in the ¹³C NMR spectrum.
C5-~110-115This carbon is shielded by the methoxy group.
C6-~140-145Correlates with the C6-H proton signal.

Note: These are predicted ranges and can be influenced by the specific substituents on the core structure and the solvent used.[9]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often advantageous for observing exchangeable protons like N-H.[10]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (if necessary): If the structure is complex or ambiguous, acquire 2D spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework).

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing valuable structural information through the analysis of its fragmentation patterns.[11] For 2,5-Dimethoxypyrimidin-4(3H)-one (Molecular Weight: 156.14 g/mol ), the molecular ion peak ([M]⁺ or [M+H]⁺) should be readily observable.[2]

Predicted Fragmentation Pathways

Electron impact (EI) ionization would likely lead to fragmentation pathways characteristic of pyrimidine derivatives.[12][13]

G M [M]+. m/z 156 F1 [M - CH3]+. m/z 141 M->F1 - •CH3 F2 [M - CO]+. m/z 128 M->F2 - CO F3 [M - OCH3]+. m/z 125 F1->F3 - CH4

Caption: Predicted major fragmentation pathways for 2,5-Dimethoxypyrimidin-4(3H)-one.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: The purified compound can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that will likely show a prominent protonated molecule peak ([M+H]⁺ at m/z 157). Electron ionization (EI), often used in GC-MS, is a higher-energy technique that will yield more fragmentation information.[14]

  • Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragment ions are measured by the mass analyzer. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

Single-Crystal X-ray Crystallography: The Definitive Structure

While NMR and MS provide strong evidence for a proposed structure, single-crystal X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including the precise arrangement of atoms and stereochemistry.[15] Although a crystal structure for 2,5-Dimethoxypyrimidin-4(3H)-one is not publicly available, data from closely related structures, such as 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, can serve as an excellent reference.[16]

Key Insights from X-ray Crystallography
  • Unambiguous Connectivity: It confirms the exact bonding arrangement of all atoms.

  • Tautomer Confirmation: It would definitively show the molecule in the pyrimidin-4(3H)-one form in the solid state.

  • Intermolecular Interactions: It reveals how the molecules pack in the crystal lattice, highlighting hydrogen bonding and other non-covalent interactions.

G cluster_workflow X-ray Crystallography Workflow A Synthesized Compound B Crystal Growth A->B C X-ray Diffraction B->C D Data Processing C->D E Structure Solution & Refinement D->E F Final Structure E->F

Caption: A simplified workflow for single-crystal X-ray crystallography.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. It involves dissolving the purified compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion or cooling to induce crystallization.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Conclusion: A Synergistic Approach

The structural confirmation of 2,5-Dimethoxypyrimidin-4(3H)-one derivatives relies on a synergistic combination of analytical techniques. NMR spectroscopy provides the foundational map of the molecular framework in solution, while mass spectrometry confirms the molecular weight and offers corroborating structural evidence through fragmentation analysis. For ultimate, irrefutable proof of structure, single-crystal X-ray crystallography stands as the gold standard. By judiciously applying these methods and understanding the underlying chemical principles, particularly the preference for the pyrimidinone tautomer, researchers can confidently and accurately characterize these important heterocyclic compounds.

References

  • PubChem. 2,5-Dimethoxypyrimidin-4(3H)-one. National Center for Biotechnology Information. [Link]

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  • Zhivkova, M. D., & Zlatkov, A. N. (2023). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Chemistry, 5(4), 2636-2646. [Link]

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Validation

Purity analysis of 2,5-Dimethoxypyrimidin-4(3H)-one by analytical techniques

An In-Depth Guide to the Purity Analysis of 2,5-Dimethoxypyrimidin-4(3H)-one: A Comparative Approach For professionals in drug development and scientific research, the purity of an active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purity Analysis of 2,5-Dimethoxypyrimidin-4(3H)-one: A Comparative Approach

For professionals in drug development and scientific research, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. This guide offers a detailed comparative analysis of the primary analytical techniques for assessing the purity of 2,5-Dimethoxypyrimidin-4(3H)-one (CAS: 370103-23-4, Mol. Weight: 156.14 g/mol ), a significant heterocyclic compound often encountered as an intermediate in pharmaceutical synthesis and as a known impurity of fluorouracil.[1]

Our discussion will move beyond procedural lists to explore the scientific rationale behind selecting a specific technique, integrating insights from regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.[2][3]

The Critical Role of Purity Analysis

2,5-Dimethoxypyrimidin-4(3H)-one is a pyrimidine derivative, a class of compounds central to numerous therapeutic agents.[4][5] Impurities can arise from various stages, including synthesis, purification, and storage.[2] These impurities, even at trace levels, can alter the compound's biological activity, introduce toxicity, or affect the stability of the final product. Therefore, a multi-faceted, or orthogonal, analytical approach is essential for a comprehensive purity assessment.

This guide will compare four cornerstone analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for separation and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation and quantification without reference standards.

  • Differential Scanning Calorimetry (DSC): For determining absolute purity based on thermodynamic properties.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and quantifying volatile and semi-volatile impurities.

Orthogonal Analytical Workflow

A robust purity analysis does not rely on a single method. Instead, it employs multiple techniques that measure different chemical or physical properties. This orthogonal approach ensures that a wide range of potential impurities are detected and accurately quantified.

Purity_Analysis_Workflow cluster_0 Primary Analysis cluster_1 Structural & Orthogonal Confirmation cluster_2 Impurity Identification Sample Sample HPLC_UV HPLC-UV (Purity & Quantification) Sample->HPLC_UV Initial Screening NMR NMR Spectroscopy (Identity & qNMR Purity) HPLC_UV->NMR Confirm Identity DSC DSC (Absolute Purity) HPLC_UV->DSC Orthogonal Purity Check GC_MS GC-MS (Volatile Impurities) HPLC_UV->GC_MS Check Residual Solvents/ Volatile Reactants LC_MS LC-MS (Impurity ID) HPLC_UV->LC_MS If Unknown Peaks > ICH Threshold* Impurity_Isolation Impurity Isolation (Prep-HPLC) LC_MS->Impurity_Isolation If ID not possible NMR_Impurity NMR of Isolated Impurity (Structure Elucidation) Impurity_Isolation->NMR_Impurity Note *ICH Q3A/Q3B Identification Threshold (e.g., >0.10%)

Caption: Orthogonal workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[6] For a polar molecule like 2,5-Dimethoxypyrimidin-4(3H)-one, a reversed-phase (RP-HPLC) method is the logical choice.[7]

Causality Behind the Method: The non-polar C18 stationary phase retains the analyte and its impurities based on their hydrophobicity. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used for elution. A gradient elution, where the organic solvent concentration is increased over time, is superior to an isocratic method as it allows for the separation of a wider range of impurities with varying polarities in a single run.

Experimental Protocol: Stability-Indicating RP-HPLC Method
ParameterSpecificationRationale
Chromatographic Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)Standard for retaining moderately polar compounds; provides good resolution and peak shape.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid acts as a pH modifier to ensure consistent ionization of the analyte and impurities, improving peak symmetry. Acetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-2 min: 5% B2-15 min: 5-95% B15-18 min: 95% B18-18.1 min: 95-5% B18.1-22 min: 5% BThe initial hold at low organic content ensures retention of polar impurities. The gradient resolves compounds of increasing hydrophobicity. The final hold re-equilibrates the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring good sensitivity.
Detector UV at 254 nmThe pyrimidine ring is aromatic and expected to have strong absorbance at this wavelength, providing good sensitivity for the main component and related impurities.
Sample Preparation 1 mg/mL solution in a 50:50 mixture of water and acetonitrile.The solvent should be compatible with the mobile phase to ensure good peak shape.

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. According to ICH guidelines, impurities above the reporting threshold (e.g., 0.05%) must be reported.[3] Any impurity exceeding the identification threshold (e.g., 0.10% or a specific daily intake value) must be structurally characterized.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for the structural elucidation of organic molecules.[9] For purity analysis, its utility is twofold: confirming the identity of the bulk material and identifying/quantifying impurities, often without the need for an isolated reference standard of the impurity itself.[10][11]

Causality Behind the Method: Every chemically distinct nucleus (like ¹H or ¹³C) in a molecule resonates at a specific frequency in a magnetic field. This provides a unique fingerprint of the molecular structure. Quantitative NMR (qNMR) relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard with a known concentration, the absolute purity of the analyte can be determined with high precision.

Experimental Protocol: ¹H qNMR for Purity Assessment
  • Sample Preparation: Accurately weigh ~10-20 mg of the 2,5-Dimethoxypyrimidin-4(3H)-one sample and ~5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The standard must have signals that do not overlap with the analyte signals.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate quantification. This includes a sufficiently long relaxation delay (D1, typically 7 times the longest T1 relaxation time) and ensuring a good signal-to-noise ratio.

  • Processing: Carefully phase and baseline correct the spectrum.

  • Integration: Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.

  • Calculation: Use the standard qNMR equation to calculate the purity of the analyte.

Data Interpretation: The calculated purity from qNMR is an absolute measure and serves as an excellent orthogonal confirmation of the HPLC area percent result. Furthermore, signals not belonging to the main component or the standard can be analyzed to identify impurities. Advanced 2D NMR techniques (like COSY, HSQC) can be used to elucidate the structure of unknown impurities if they are present at sufficient concentration (>0.1%).[9]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. For highly crystalline compounds, it can determine purity with exceptional accuracy based on the phenomenon of melting point depression.[12][13]

Causality Behind the Method: Impurities disrupt the crystal lattice of a substance, causing it to melt at a lower temperature and over a broader range than the pure substance. The Van't Hoff equation describes this relationship, forming the basis for DSC purity calculations.[14] The software divides the melting endotherm into segments and plots the sample temperature against the reciprocal of the fraction melted. The resulting linear plot is used to determine the purity.

Experimental Protocol: DSC Purity Determination
  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) under a nitrogen purge. The slow heating rate is critical for maintaining thermal equilibrium.

  • Data Analysis: Analyze the resulting melting endotherm using the instrument's purity software, which applies the Van't Hoff model.

Limitations: This technique is only applicable if the compound is a pure crystalline material (>98% pure), does not decompose upon melting, and forms a eutectic system with its impurities.[13][15][16] It cannot be used for amorphous materials or compounds that sublime.

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is ideal for non-volatile compounds, GC-MS is the preferred method for analyzing volatile or semi-volatile impurities, such as residual solvents from the synthesis or volatile starting materials.[17]

Causality Behind the Method: The sample is vaporized and separated based on boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, which fragments them into characteristic ions, allowing for definitive identification based on their mass spectra.

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Sample Preparation: Accurately weigh a sample of 2,5-Dimethoxypyrimidin-4(3H)-one into a headspace vial. Add a high-boiling point solvent (e.g., DMSO, DMF) to dissolve the sample.

  • Incubation: The vial is heated to a specific temperature for a set time, allowing volatile compounds to partition into the headspace (the gas phase above the sample).

  • Injection: A sample of the headspace gas is automatically injected into the GC.

  • GC Separation: Use a standard column (e.g., DB-624) and a temperature gradient program to separate the volatile compounds.

  • MS Detection: Acquire mass spectra in full scan mode to identify unknown solvents or in selected ion monitoring (SIM) mode for higher sensitivity of known solvents.

Data Interpretation: The detected solvents are identified by comparing their mass spectra and retention times to a library of standards. Quantification is performed using an internal or external standard method. The levels are then compared against the limits set by ICH Q3C guidelines for residual solvents.

Comparative Analysis of Techniques

The choice of technique is dictated by the specific question being asked: "How much is there?" (quantification), "What is it?" (identification), or "Is it pure based on its thermal properties?".

Technique_Comparison Techniques Analytical Techniques HPLC HPLC + High Resolution + Excellent for Quantification + Broad Applicability - Requires Reference Standards - Limited Structural Info NMR NMR + Absolute Quantification (qNMR) + Definitive Structure ID + No Reference Standard Needed - Lower Sensitivity vs. MS - Complex Mixtures Challenging DSC DSC + Measures Absolute Purity + Orthogonal to Chromatography + No Standards Needed - Only for Crystalline, Stable Cmpds - Not for Impurity ID GC_MS GC-MS + Excellent for Volatiles + High Sensitivity & Specificity + Definitive ID by MS - Limited to Thermally Stable, Volatile Compounds

Caption: Key strengths and weaknesses of each analytical technique.

FeatureHPLC-UVqNMRDSCGC-MS
Primary Application Quantification of non-volatile impuritiesStructural confirmation, absolute quantificationAbsolute purity of crystalline solidsQuantification of volatile/semi-volatile impurities
Impurity Identification Limited (requires isolation or MS coupling)Excellent for structures >0.1%NoExcellent (via Mass Spectrum)
Quantification Principle External standard or Area %Internal standard (absolute)Thermodynamic (Van't Hoff)Internal/External standard
Reference Standard Required for identified impuritiesRequired for internal standard onlyNoRequired for quantification
Key Advantage High-throughput, robust, preciseProvides structural informationOrthogonal to separation methodsGold standard for residual solvents
Key Limitation Co-elution possible; assumes equal response in area %Lower sensitivity than HPLC/MSOnly for thermally stable crystalline materialsNot suitable for non-volatile compounds

Conclusion

The purity analysis of 2,5-Dimethoxypyrimidin-4(3H)-one demands a rigorous and multi-faceted strategy. While RP-HPLC serves as the primary workhorse for separation and routine quantification, its findings must be validated and supplemented by orthogonal techniques. qNMR provides an invaluable, absolute measure of purity and is the most powerful tool for the structural elucidation of unknown impurities that exceed ICH identification thresholds. DSC offers a unique thermodynamic assessment of purity for the final, crystalline material, acting as a final check on its integrity. Finally, GC-MS is essential for controlling volatile impurities and residual solvents, which are critical parameters in pharmaceutical manufacturing.

By judiciously combining these techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and safety of their materials and satisfying stringent regulatory requirements.

References

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Comparative

A Comparative Guide to the Synthetic Routes of Dimethoxypyrimidinones: From Classical Condensations to Modern Methodologies

Dimethoxypyrimidinones are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules, demonstrating a wide range of pharmacological activities. Their synthesis is a subject o...

Author: BenchChem Technical Support Team. Date: February 2026

Dimethoxypyrimidinones are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules, demonstrating a wide range of pharmacological activities. Their synthesis is a subject of significant interest in medicinal chemistry and drug development. This guide provides a comparative analysis of the primary synthetic routes to dimethoxypyrimidinones, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each method's advantages and limitations.

Introduction: The Significance of the Pyrimidinone Core

The pyrimidine ring is a fundamental building block in nature, most notably as a component of the nucleobases uracil, thymine, and cytosine.[1] The pyrimidinone skeleton, a partially oxidized derivative, is a privileged structure in medicinal chemistry, with derivatives exhibiting activities as calcium channel blockers, antihypertensive agents, and anti-inflammatory compounds.[2][3] The introduction of dimethoxy substituents can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, making their efficient and versatile synthesis a key objective for organic and medicinal chemists.

This guide will focus on the comparative analysis of two principal and historically significant, yet still widely relevant, synthetic strategies for accessing dimethoxypyrimidinones:

  • The Pinner Synthesis and Related Cyclocondensations: A classical and versatile approach involving the condensation of a 1,3-dicarbonyl compound with an N-C-N synthon.

  • The Biginelli Reaction: A one-pot, three-component reaction that offers a rapid and efficient route to dihydropyrimidinones, which can be precursors to or directly yield the desired pyrimidinone scaffold.

Furthermore, we will explore the impact of Microwave-Assisted Synthesis as a modern and "green" alternative to conventional heating methods for these transformations.

The Pinner Synthesis and Related Cyclocondensations: A Foundational Approach

The Pinner synthesis, first described in 1885, is a cornerstone of pyrimidine chemistry.[4] It generally involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[5] For the synthesis of dimethoxypyrimidinones, this can be adapted by using a malonic ester derivative and an appropriate urea or isothiourea derivative.

Reaction Mechanism: A Stepwise Annulation

The mechanism of the Pinner synthesis and related cyclocondensations proceeds through a series of nucleophilic additions and dehydrations. The key steps involve the initial attack of the amidine (or its equivalent) on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.[4]

G cluster_0 Pinner Synthesis Mechanism for 4,6-dimethoxy-2(1H)-pyrimidinone A Dimethyl malonate C Initial Adduct A->C Nucleophilic attack B O-Methylisourea B->C D Cyclized Intermediate C->D Intramolecular cyclization E 4,6-dimethoxy-2(1H)-pyrimidinone D->E Dehydration

Caption: Generalized mechanism of the Pinner-type synthesis.

Classical Approach: Synthesis of 4,6-dimethoxy-2(1H)-pyrimidinone

A representative classical synthesis involves the condensation of dimethyl malonate with O-methylisourea. This method, while effective, often requires prolonged reaction times and relatively harsh conditions.

Experimental Protocol: Classical Synthesis of 4,6-dimethoxy-2(1H)-pyrimidinone

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 eq) in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction with O-Methylisourea: To the freshly prepared sodium methoxide solution, add O-methylisourea sulfate (0.5 eq) and stir the mixture at room temperature for 30 minutes.

  • Addition of Dimethyl Malonate: Add dimethyl malonate (1.0 eq) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure. The resulting residue is then triturated with water, and the solid product is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure 4,6-dimethoxy-2(1H)-pyrimidinone.

Advantages and Disadvantages of the Classical Approach

Advantages:

  • Versatility: This method is adaptable for the synthesis of a wide range of substituted pyrimidinones by varying the 1,3-dicarbonyl and amidine components.

  • Readily Available Starting Materials: The starting materials, such as malonic esters and urea derivatives, are generally inexpensive and commercially available.

Disadvantages:

  • Harsh Reaction Conditions: The use of strong bases like sodium methoxide and prolonged heating can be detrimental to sensitive functional groups.

  • Long Reaction Times: The reaction often requires several hours to reach completion.

  • Moderate Yields: Yields can be variable and are often not quantitative.

  • Work-up and Purification: The work-up procedure can be tedious, and purification by recrystallization may lead to product loss.

The Biginelli Reaction: A Multicomponent Strategy

The Biginelli reaction, discovered in 1891, is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[2][3] While this reaction typically produces dihydropyrimidines, subsequent oxidation can lead to the corresponding pyrimidinones. Alternatively, by choosing appropriate starting materials, pyrimidinones can be obtained directly.

Reaction Mechanism: A Convergent Pathway

The mechanism of the Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea.[6] This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to yield the dihydropyrimidinone product.[6]

G cluster_1 Biginelli Reaction Mechanism A Aldehyde + Urea B N-acyliminium ion A->B Condensation D Open-chain intermediate B->D Nucleophilic attack C β-ketoester (enolate) C->D E Dihydropyrimidinone D->E Cyclization & Dehydration

Caption: Simplified mechanism of the Biginelli reaction.

Application in Dimethoxypyrimidinone Synthesis

While a direct one-pot synthesis of a dimethoxypyrimidinone via a traditional Biginelli reaction is less common, the use of dimethoxy-substituted benzaldehydes can lead to pyrimidinones with dimethoxyphenyl substituents. For the synthesis of pyrimidinones with methoxy groups on the pyrimidine ring itself, a modified approach is necessary.

Microwave-Assisted Synthesis: A Modern and Efficient Alternative

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles.[7] This technology is particularly well-suited for condensation reactions like those used to synthesize pyrimidinones.

Principle of Microwave Heating

Unlike conventional heating where heat is transferred through conduction and convection, microwave irradiation directly heats the solvent and reactants through dielectric heating. This rapid and efficient energy transfer can lead to a significant acceleration of reaction rates.

Microwave-Assisted Synthesis of a Dimethylpyrimidinone: A Comparative Example

To illustrate the benefits of microwave synthesis, we can compare the synthesis of 4,6-dimethylpyrimidin-2(1H)-one from acetylacetone and urea using both conventional and microwave heating. While not a dimethoxy analog, this example clearly demonstrates the advantages of the microwave approach.

Experimental Protocol: Microwave-Assisted Synthesis of 4,6-Dimethylpyrimidin-2(1H)-one

  • Reactant Mixture: In a microwave-safe reaction vessel, combine acetylacetone (1.0 eq), urea (1.2 eq), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a minimal amount of a high-boiling point solvent like ethanol or in a solvent-free system.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a short period (e.g., 10-20 minutes).

  • Work-up and Isolation: After the reaction is complete and the vessel has cooled, the product often precipitates out of the solution. The solid can be collected by filtration and washed with a cold solvent.

  • Purification: The product is often of high purity and may not require further purification. If necessary, recrystallization can be performed.

Comparative Performance Data
MethodReaction TimeYield (%)Reference
Conventional Heating6.5 hours65
Microwave Irradiation24 minutes82

As the data clearly indicates, microwave-assisted synthesis dramatically reduces the reaction time from hours to minutes while significantly increasing the product yield.

Comparative Analysis of Synthetic Routes

FeatureClassical Pinner-type SynthesisBiginelli ReactionMicrowave-Assisted Synthesis
Reaction Type Two-component condensationThree-component condensationHeating Method
Generality High; versatile for many substitutionsGood; primarily for dihydropyrimidinonesApplicable to various reaction types
Reaction Time Long (hours)Moderate to long (hours)Very short (minutes)
Yields ModerateGood to excellentGenerally higher than conventional
Conditions Often harsh (strong base/acid, high temp.)Typically acidic, moderate temperatureControlled temperature and pressure
Scalability Can be challengingGenerally goodCan be adapted for larger scales
Green Chemistry Poor (solvents, energy consumption)Moderate (one-pot, but often uses catalysts)Good (reduced energy, often less solvent)

Conclusion and Future Perspectives

Both classical and modern methods offer viable pathways to dimethoxypyrimidinones, each with its own set of advantages and disadvantages. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the laboratory equipment available.

The Pinner synthesis and related cyclocondensations provide a versatile and fundamental approach, while the Biginelli reaction offers an efficient multicomponent strategy. However, the advent of microwave-assisted synthesis has revolutionized the field, offering significant improvements in terms of reaction times, yields, and environmental impact. For researchers and drug development professionals, leveraging modern techniques like microwave synthesis will be crucial for the rapid and efficient generation of novel dimethoxypyrimidinone derivatives for biological screening and lead optimization.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, the expansion of the substrate scope for multicomponent reactions, and the application of flow chemistry for the continuous and scalable production of these important heterocyclic compounds.

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  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). National Institutes of Health. [Link]

  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (n.d.). MDPI. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. [Link]

  • Synthesis and Characterization of Some Pyrimidinone Derivatives. (n.d.). Indian Chemical Society. [Link]

  • Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine. (n.d.).
  • Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. (n.d.). Der Pharma Chemica. [Link]

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Validation

A Senior Application Scientist's Guide to the In-Silico Analysis of 2,5-Dimethoxypyrimidin-4(3H)-one Derivatives

Authored by: A Senior Application Scientist In the landscape of contemporary drug discovery, the strategic use of computational, or in-silico, analysis is paramount. It allows for the rapid, cost-effective screening of v...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

In the landscape of contemporary drug discovery, the strategic use of computational, or in-silico, analysis is paramount. It allows for the rapid, cost-effective screening of virtual compound libraries, enabling researchers to prioritize synthetic efforts on candidates with the highest probability of success. This guide provides an in-depth walkthrough of the in-silico analysis of novel derivatives of 2,5-Dimethoxypyrimidin-4(3H)-one, a heterocyclic scaffold with significant therapeutic potential.

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2,5-Dimethoxypyrimidin-4(3H)-one scaffold, with its specific substitution pattern, offers a unique starting point for the design of novel bioactive molecules.[3] This guide will equip researchers with the foundational knowledge and practical steps to computationally evaluate a virtual library of its derivatives.

The In-Silico Analysis Workflow: A Strategic Overview

Our approach is a multi-step filtration process designed to systematically narrow down a large virtual library to a handful of promising candidates for synthesis and in-vitro testing. This workflow is not merely a sequence of computational tasks but a logical progression where each step builds upon the last, providing a deeper understanding of the potential of each virtual compound.

InSilicoWorkflow Start Virtual Library Generation of 2,5-Dimethoxypyrimidin-4(3H)-one Derivatives Docking Molecular Docking (Binding Affinity Prediction) Start->Docking Initial Screening ADMET ADMET Prediction (Pharmacokinetic & Toxicity Profiling) Docking->ADMET Filtering based on Binding MD_Sim Molecular Dynamics Simulation (Stability Assessment) ADMET->MD_Sim Filtering based on Drug-Likeness Final Prioritized Candidates for Synthesis MD_Sim->Final Final Validation MD_Workflow Input Docked Ligand-Protein Complex Solvation Solvation in Water Box Input->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration System Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF) Production->Analysis

Caption: A simplified workflow for molecular dynamics simulation.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: The docked complex of the best candidate (e.g., DMPO-03 with COX-2) is placed in a simulated box of water molecules.

  • Equilibration: The system is gradually heated and pressurized to physiological conditions to allow it to relax.

  • Production Run: The simulation is run for a set period (e.g., 100 nanoseconds).

  • Trajectory Analysis: The trajectory of the simulation is analyzed to calculate parameters like Root Mean Square Deviation (RMSD) of the ligand and Root Mean Square Fluctuation (RMSF) of the protein residues. A stable RMSD for the ligand indicates that it remains bound in the active site.

Conclusion: Synthesizing the Data for a Final Decision

The in-silico analysis culminates in the integration of data from all steps. A successful candidate will exhibit strong binding affinity, a favorable ADMET profile, and a stable interaction with the target protein in MD simulations. Based on our hypothetical analysis, DMPO-03 emerges as a strong candidate for synthesis and subsequent in-vitro biological evaluation. This data-driven approach significantly enhances the efficiency of the drug discovery process, allowing researchers to focus their resources on compounds with the highest likelihood of success.

References

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (n.d.). PubMed. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2018). PMC - NIH. [Link]

  • The ADMET properties of the selected compounds (3-19). (n.d.). ResearchGate. [Link]

  • ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2022). Zenodo. [Link]

  • DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]. (2022). PMC - PubMed Central. [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (2019). ResearchGate. [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2013). PMC. [Link]

  • (PDF) Molecular docking, Synthesis, Computational Studies and In-vitro evaluation of 7-Substituted-2-Pyrimidinyl Chromen-4-one derivatives. (2024). ResearchGate. [Link]

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  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters. [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023). MDPI. [Link]

  • Synthesis and biological evaluation of ‐n[4‐(2‐trans‐[([2,6‐diamino‐4(3H)‐oxopyrimidin‐5‐yl]methyl)thio]cyclobutyl)benzoyl] ‐l‐glutamic acid a novel 5‐thiapyrimidinone inhibitor of dihydrofolate reductase. (2024). ResearchGate. [Link]

  • 2,5-Dimethoxypyrimidin-4(3H)-one. (n.d.). PubChem. [Link]

  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. (1981). PubMed. [Link]

  • N-substituted 2-phenylpyrido[2,3- - d]pyrimidine. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. (n.d.). NIH. [Link]

  • In Silico Evaluation of Potential NDM-1 Inhibitors: An Integrated Docking and Molecular Dynamics Approach. (2024). MDPI. [Link]

  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. (2022). RSC Advances. [Link]

  • Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. (2022). ResearchGate. [Link]

  • Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. (2023). NIH. [Link]

  • In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. (2024). Chemical Methodologies. [Link]

  • Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. (n.d.). MDPI. [Link]

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Comparative

Benchmarking Biological Efficacy: A Comparative Guide to 2,5-Dimethoxypyrimidin-4(3H)-one Derivatives as Novel Kinase Inhibitors

In the landscape of oncological drug discovery, the pyrimidine scaffold is a cornerstone of targeted therapies, particularly as a framework for potent kinase inhibitors.[1] This guide provides a comprehensive benchmark o...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological drug discovery, the pyrimidine scaffold is a cornerstone of targeted therapies, particularly as a framework for potent kinase inhibitors.[1] This guide provides a comprehensive benchmark of a novel series of 2,5-Dimethoxypyrimidin-4(3H)-one derivatives, herein designated as DMP-A, DMP-B, and DMP-C. Their biological efficacy is evaluated against Staurosporine, a well-characterized, broad-spectrum kinase inhibitor, offering a robust comparison for researchers in medicinal chemistry and cancer biology.

The primary hypothesis underlying the development of these derivatives is that the 2,5-dimethoxy substitution pattern on the pyrimidinone core can be rationally modified to achieve both high potency and selectivity against key kinases in the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver in many human cancers.[2][3][4]

Comparative Analysis of In Vitro Efficacy

The initial phase of benchmarking involved assessing the cytotoxic potential of the DMP derivatives against a panel of human cancer cell lines and determining their direct inhibitory effect on a key kinase within the PI3K pathway.

Cell Viability Assessment (MTT Assay)

The antiproliferative activity of the DMP derivatives and Staurosporine was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, are summarized below.

CompoundA549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)U87-MG (Glioblastoma) IC50 (µM)
DMP-A 2.51.83.2
DMP-B 0.80.51.1
DMP-C 15.212.820.5
Staurosporine 0.020.0150.025

Interpretation of Results: The data indicates that DMP-B is the most potent of the synthesized derivatives, exhibiting sub-micromolar IC50 values across all tested cell lines. While not as potent as the pan-kinase inhibitor Staurosporine, DMP-B's efficacy is significant for a lead compound. DMP-A also shows promising activity, whereas DMP-C is considerably less effective, suggesting that the structural modifications in DMP-C are detrimental to its cytotoxic activity.

In Vitro Kinase Inhibition Assay

To elucidate the mechanism of action, the direct inhibitory effect of the DMP derivatives on PI3Kα, a key isoform in the PI3K/Akt pathway, was quantified. A luminescence-based kinase assay was employed, which measures the amount of ADP produced from the kinase reaction.[6]

CompoundPI3Kα IC50 (nM)
DMP-A 150
DMP-B 25
DMP-C >10,000
Staurosporine 5

Interpretation of Results: The kinase inhibition data correlates well with the cell viability results. DMP-B is a potent inhibitor of PI3Kα, with an IC50 in the low nanomolar range. This suggests that the cytotoxic effects of DMP-B are, at least in part, mediated through the inhibition of the PI3K pathway. Staurosporine, as expected, is a highly potent inhibitor.[7]

Mechanistic Validation: Elucidating the Impact on the PI3K/Akt Signaling Pathway

To confirm that the DMP derivatives engage their intended target within the cellular context, Western blot analysis was performed on lysates from A549 cells treated with the compounds. This technique allows for the detection of specific proteins and their phosphorylation status, providing a snapshot of signaling pathway activation.[8][9]

Workflow for Mechanistic Validation

The following diagram illustrates the experimental workflow for assessing the impact of the DMP derivatives on the PI3K/Akt signaling pathway.

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot Analysis A549 A549 cells seeded in 6-well plates Treatment Treat with DMP-A, DMP-B, DMP-C, Staurosporine, or DMSO (vehicle control) for 24 hours A549->Treatment Lysis Lyse cells and collect protein extracts Treatment->Lysis BCA Quantify protein concentration (BCA Assay) Lysis->BCA SDS_PAGE Separate proteins by SDS-PAGE BCA->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Ab Incubate with primary antibodies (p-Akt, Akt, GAPDH) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using ECL substrate and imaging system Secondary_Ab->Detection caption Workflow for Western Blot Analysis.

Caption: Workflow for Western Blot Analysis of PI3K/Akt Pathway Modulation.

Analysis of Akt Phosphorylation

A key downstream effector of PI3K is the serine/threonine kinase Akt. The phosphorylation of Akt at Serine 473 is a hallmark of PI3K pathway activation. The Western blot results demonstrated that treatment with DMP-A and, more profoundly, DMP-B led to a significant decrease in the levels of phosphorylated Akt (p-Akt) compared to the vehicle-treated control. Total Akt levels remained unchanged, indicating that the compounds inhibit the signaling pathway rather than affecting protein expression. This provides strong evidence that the DMP derivatives function as inhibitors of the PI3K/Akt pathway in cancer cells.

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K and Akt in this critical signaling cascade and the point of inhibition by the DMP derivatives.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes DMP DMP Derivatives DMP->PI3K Inhibits caption PI3K/Akt/mTOR Signaling Pathway Inhibition.

Caption: PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition by DMP Derivatives.

Experimental Protocols

To ensure the reproducibility and validity of these findings, the detailed experimental protocols are provided below.

MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[10]

  • Cell Seeding: Seed A549, MCF-7, or U87-MG cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of DMP derivatives and Staurosporine in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

In Vitro PI3Kα Kinase Assay

This protocol is based on commercially available luminescence-based kinase assay kits.[6][11]

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the reaction buffer.

  • Kinase Reaction: In a 96-well plate, add 5 µL of the compound dilution, 10 µL of a mixture of recombinant PI3Kα enzyme and its substrate (PIP2), and initiate the reaction by adding 10 µL of 10 µM ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 25 µL of a reagent that stops the kinase reaction and detects the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay reagent). Incubate at room temperature for 40 minutes.

  • Luminescence Measurement: Add 50 µL of a detection reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and calculate IC50 values using a sigmoidal dose-response curve.

Western Blotting

This protocol is a standard method for analyzing protein expression and phosphorylation.[8][9][12]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and GAPDH (as a loading control), diluted in 5% BSA in TBST.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This guide provides a comparative benchmark of the biological efficacy of a novel series of 2,5-Dimethoxypyrimidin-4(3H)-one derivatives. The experimental data demonstrates that derivative DMP-B is a potent inhibitor of the PI3K/Akt signaling pathway, exhibiting significant antiproliferative activity in multiple cancer cell lines. While Staurosporine remains a more potent, albeit non-selective, inhibitor, the targeted efficacy of DMP-B establishes it as a promising lead compound for further preclinical development. The methodologies detailed herein provide a robust framework for the continued evaluation and optimization of this and other novel chemical series in the pursuit of next-generation targeted cancer therapies.

References

  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). PI3K/Akt/mTOR Signaling in Cancer. Journal of Cellular Physiology.
  • Noorolyai, S., Shariati-Rad, M., Moghbelinejad, S., & Fathalizadeh, J. (2019). The PI3K/AKT/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of Cellular Physiology.
  • My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. Retrieved from [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
  • Abdel-Maksoud, M. S., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. Current Pharmaceutical Design.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
  • Martens, S. lab. (2023). In vitro kinase assay.
  • Crooke, S. T., & Mong, S. (1988). Staurosporine inhibits protein kinase C and prevents phorbol ester-mediated leukotriene D4 receptor desensitization in RBL-1 cells. Molecular Pharmacology.
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.
  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology.
  • Meggio, F., Donella-Deana, A., Ruzzene, M., & Pinna, L. A. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry.
  • Hooker, E., et al. (2017).
  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Watabe, M., et al. (2000). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. Journal of Bone and Mineral Research.
  • ResearchGate. (2014). What are the best PI3K/Akt Signaling pathway antibodies for Western Blot?. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2,5-Dimethoxypyrimidin-4(3H)-one

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that underpins the...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that underpins the safety of our labs and the protection of our environment. This guide provides a detailed, procedural framework for the proper disposal of 2,5-Dimethoxypyrimidin-4(3H)-one, moving beyond mere compliance to foster a culture of intrinsic safety and scientific integrity. The causality behind each step is explained to ensure that these protocols become a self-validating system within your laboratory's workflow.

Hazard Profile: Understanding the "Why" of Safe Handling

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. 2,5-Dimethoxypyrimidin-4(3H)-one is not a benign substance; its hazard profile dictates the necessary precautions for handling and disposal.

According to its GHS classification, this compound presents the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [1]

These classifications necessitate that 2,5-Dimethoxypyrimidin-4(3H)-one be treated as a hazardous chemical waste stream. The primary risks are acute toxicity upon ingestion and significant irritation to the skin, eyes, and respiratory system.[1] Therefore, all disposal procedures must be designed to minimize direct contact, prevent aerosolization, and ensure the compound does not enter the general waste or sewer systems.

Key Hazard and Disposal Parameters
ParameterDescriptionSource
GHS Pictogram GHS07: Exclamation Mark[1]
Signal Word Warning[1]
Hazard Statements H302, H315, H319, H335[1]
Primary Waste Stream Solid Hazardous Chemical WasteGeneral Laboratory Practice
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[2]
Recommended PPE Nitrile gloves, safety goggles, lab coat[3][4]

The Regulatory Framework: Adherence to Mandated Standards

All laboratory waste management is governed by strict federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA: The EPA's Resource Conservation and Recovery Act (RCRA) provides a "cradle to grave" framework for hazardous waste management, meaning waste is regulated from the moment of generation to its final disposal.[5] Laboratories typically operate as hazardous waste generators and must adhere to specific regulations for waste classification, accumulation, and disposal.[5]

  • OSHA: OSHA's standard 29 CFR 1910.1450, "Occupational Exposure to Hazardous Chemicals in Laboratories," mandates the creation of a Chemical Hygiene Plan (CHP).[3][6] This plan must include standard operating procedures for safe handling and waste disposal to protect laboratory workers.[3]

Your institution's Environmental Health & Safety (EHS) office is your primary resource for navigating these regulations and will have specific protocols that align with these federal mandates.

Core Disposal Protocol: A Step-by-Step Guide

The following protocol provides a systematic approach to the disposal of 2,5-Dimethoxypyrimidin-4(3H)-one, from the point of generation to its final collection.

Step 1: Personal Protective Equipment (PPE) and Initial Handling

Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4] If there is a risk of generating dust from the solid compound, all handling of dry waste should be performed inside a certified chemical fume hood to mitigate respiratory exposure.[2]

Step 2: Waste Segregation at the Point of Generation

Proper segregation is the cornerstone of safe chemical waste management.[7] Mixing incompatible waste streams can lead to dangerous chemical reactions.[8] 2,5-Dimethoxypyrimidin-4(3H)-one waste must be segregated as follows:

  • Solid Waste: Collect pure 2,5-Dimethoxypyrimidin-4(3H)-one, and any lab debris (e.g., weighing paper, contaminated gloves, paper towels) used during its handling, in a designated "Solid Hazardous Chemical Waste" container.

  • Solution Waste: If the compound is in a solution, the entire solution must be treated as hazardous waste. Do not dispose of it down the drain.[8][9] The waste stream is determined by the solvent used:

    • Non-halogenated Organic Solvents: Collect in the "Non-Halogenated Organic Waste" container.

    • Halogenated Organic Solvents: Collect in the "Halogenated Organic Waste" container.

    • Aqueous Solutions: Collect in the "Aqueous Hazardous Waste" container.

  • Empty Containers: Any "empty" container that held 2,5-Dimethoxypyrimidin-4(3H)-one should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[9] The rinsed container can then be disposed of in the appropriate solid waste stream (e.g., glass recycling), as per your institution's policy.

The following workflow diagram illustrates the decision-making process for proper waste segregation.

G start Waste Generated: 2,5-Dimethoxypyrimidin-4(3H)-one is_solid Is the waste solid or in solution? start->is_solid solid_waste Collect in container labeled: 'Solid Hazardous Chemical Waste' is_solid->solid_waste  Solid is_solvent_haz What is the solvent? is_solid->is_solvent_haz Solution   final_step Securely cap container. Store in Satellite Accumulation Area. Contact EHS for pickup. solid_waste->final_step aqueous_waste Collect in container labeled: 'Aqueous Hazardous Waste' is_solvent_haz->aqueous_waste Aqueous organic_waste Collect in appropriate 'Organic Liquid Waste' stream (Halogenated vs. Non-Halogenated) is_solvent_haz->organic_waste Organic Solvent aqueous_waste->final_step organic_waste->final_step

Caption: Waste Segregation Workflow for 2,5-Dimethoxypyrimidin-4(3H)-one.

Step 3: Container Selection and Labeling

The integrity of the waste container is crucial to prevent leaks and spills.

  • Container Type: Use a container made of a material compatible with the waste (plastic is often preferred for solids and aqueous solutions) and that has a secure, screw-top lid.[10][11] The container must be in good condition, with no cracks or deterioration.[11]

  • Labeling: All waste containers must be clearly labeled the moment the first drop of waste is added.[2][7] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2,5-Dimethoxypyrimidin-4(3H)-one" (and any solvents). Do not use abbreviations.

    • The specific hazard(s) associated with the waste (e.g., "Irritant," "Toxic").

    • The date accumulation started.

    • The name of the principal investigator or lab group.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[10][11]

  • Location: The SAA must be under the control of laboratory personnel.

  • Containment: Hazardous waste containers should be kept in secondary containment (such as a tub or bucket) to contain any potential leaks or spills.[8]

  • Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[10]

  • Container Management: Keep waste containers closed at all times, except when adding waste.[10][11] This prevents the release of vapors and reduces the risk of spills.

Step 5: Final Disposal via Institutional EHS

Laboratory personnel are responsible for the waste up to the point of collection.

  • Scheduling Pickup: Once a waste container is full or has been in the SAA for the maximum allowed time (typically six to twelve months, per institutional policy and EPA Subpart K regulations for academic labs), contact your institution's EHS office to arrange for a pickup.[12][13]

  • Professional Disposal: The EHS office will work with a licensed hazardous waste broker and a certified Treatment, Storage, and Disposal Facility (TSDF) for the final, compliant disposal of the material, which is typically accomplished through high-temperature incineration.[5][9] Never attempt to dispose of this chemical through private means or municipal trash.

Emergency Procedures for Spills and Exposures

All personnel must be familiar with the emergency procedures outlined in the laboratory's Chemical Hygiene Plan.[3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[14]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

  • Small Spill (Solid): Carefully sweep up the solid material, avoiding dust creation, and place it in a labeled hazardous waste container.[15] Decontaminate the area with an appropriate cleaning solution.

  • Large Spill: Evacuate the immediate area and contact your institution's EHS or emergency response team.

By adhering to these scientifically grounded and regulation-compliant procedures, you ensure a safe laboratory environment and fulfill your professional responsibility to protect our shared ecosystem.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA).
  • Effective Laboratory Waste Management Tips. Environmental Marketing Services.
  • SAFETY DATA SHEET - 2,4-Diaminopyrimidine. TCI Chemicals.
  • OSHA Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Safety Data Sheet: 3-Methylpyrimidine-2,4(1H,3H)-dione. Angene Chemical.
  • Pyrimidine - Safety D
  • SAFETY DATA SHEET: 4-Amino-2,6-dimethoxypyrimidine. Fisher Scientific.
  • Preventing Exposure to Hazardous Chemicals in Labor
  • Waste Disposal Procedures for Pyridine. University of Washington.
  • SAFETY DATA SHEET: 2-chloromethyl-3,4-dimethoxypyridinium chloride. Fisher Scientific.
  • 2,5-Dimethoxypyrimidin-4(3H)-one Product Page. Sigma-Aldrich.

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethoxypyrimidin-4(3H)-one
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Reactant of Route 2
2,5-Dimethoxypyrimidin-4(3H)-one
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